molecular formula C13H19NO4 B389760 Diludine CAS No. 1149-23-1

Diludine

Cat. No.: B389760
CAS No.: 1149-23-1
M. Wt: 253.29 g/mol
InChI Key: LJXTYJXBORAIHX-UHFFFAOYSA-N
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Description

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, widely known as a Hantzsch Ester, is a significant compound in organic and medicinal chemistry. First reported by Arthur Hantzsch in 1881, its unique 1,4-dihydropyridine structure allows it to act as an effective hydride donor, making it a valuable reagent in reduction reactions . Its primary research applications include serving as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Furthermore, this compound is a key precursor in the synthesis of 1,4-dihydropyridine-based pharmaceuticals, most notably as the core structure for calcium channel blockers like Nifedipine, which are essential in treating cardiovascular diseases such as hypertension and angina pectoris . The compound also exhibits antioxidant properties due to its ability to donate hydrogen atoms, which is valuable in studying oxidative stress . Available with a purity of 98% and higher , this product is characterized by a melting point of 178-183°C . Please note that this product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
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InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80150895
Record name Etidin
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Molecular Weight

253.29 g/mol
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CAS No.

1149-23-1
Record name Hantzsch ester
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Record name Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diludine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diludine, also known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate or Hantzsch ester, is a versatile organic compound with significant applications in chemical synthesis and potential therapeutic areas. As a potent antioxidant and a mild reducing agent, its chemical properties are of considerable interest to researchers in drug development and organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a mechanistic exploration of its key chemical transformations. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Physicochemical Properties

This compound is a pale yellow to light green crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₉NO₄[1]
Molecular Weight 253.29 g/mol [1]
Melting Point 178-183 °C[2]
Appearance Light yellow to yellow to green powder/crystal
Predicted pKa 3.50 ± 0.70[2]
UV-Vis λmax 374 nm (in Ethanol)[1][2]
Solubility

This compound is soluble in various organic solvents. A detailed study of its mole fraction solubility in sixteen different monosolvents at various temperatures has been conducted. The data indicates that solubility generally increases with temperature.

SolventTemperature (K)Mole Fraction (x10³)
Methanol273.151.85
298.154.12
323.158.89
Ethanol273.151.53
298.153.65
323.158.21
Acetone273.156.88
298.1515.63
323.1533.51
Ethyl Acetate273.153.98
298.159.07
323.1519.56
Toluene273.151.15
298.152.98
323.157.14
Acetonitrile273.152.21
298.155.01
323.1510.78

Note: This table presents a selection of the available solubility data. For a comprehensive dataset across all sixteen solvents, please refer to the original publication.

Spectroscopic Properties

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5-7.0br s1HN-H
~4.0q4H-O-CH₂-CH₃
~3.2s2HC₄-H₂
~2.2s6HC₂, C₆-CH₃
~1.2t6H-O-CH₂-CH₃

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~168C=O (ester)
~144C₂, C₆
~104C₃, C₅
~59-O-CH₂-
~25C₄
~19C₂, C₆-CH₃
~15-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, SharpN-H stretch
~2980MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (ester)
~1650StrongC=C stretch (dihydropyridine ring)
~1215StrongC-O stretch (ester)
UV-Visible (UV-Vis) Spectroscopy

This compound exhibits a maximum absorbance (λmax) at approximately 374 nm when dissolved in ethanol[1][2]. This absorption is characteristic of the dihydropyridine chromophore.

Crystal Structure

Chemical Reactivity and Mechanisms

Hantzsch Pyridine Synthesis

This compound is synthesized via the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde (formaldehyde for this compound), a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or ammonium acetate)[6].

The overall reaction can be depicted as follows: 2 CH₃COCH₂COOC₂H₅ + CH₂O + NH₃ → C₁₃H₁₉NO₄ + 2 H₂O

The mechanism involves a series of condensation and addition reactions, initiated by the Knoevenagel condensation of one equivalent of ethyl acetoacetate with formaldehyde and the formation of an enamine from the second equivalent of ethyl acetoacetate and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Hantzsch_Synthesis_Mechanism cluster_1 Intermediate Formation cluster_2 cluster_3 Cyclization Formaldehyde Formaldehyde Knoevenagel_Product Knoevenagel Condensation Product Formaldehyde->Knoevenagel_Product 1. Ethyl_Acetoacetate_1 Ethyl Acetoacetate Ethyl_Acetoacetate_1->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct 3. Michael Addition Ammonia Ammonia Enamine Enamine Ammonia->Enamine 2. Ethyl_Acetoacetate_2 Ethyl Acetoacetate Ethyl_Acetoacetate_2->Enamine Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 4. Cyclization This compound This compound Cyclized_Intermediate->this compound 5. Dehydration

Hantzsch Synthesis of this compound
Antioxidant Activity

This compound and other 1,4-dihydropyridines are known for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby terminating radical chain reactions. The dihydropyridine ring is the active moiety responsible for this activity. The mechanism involves the transfer of a hydrogen atom from the nitrogen atom or the C4 position of the dihydropyridine ring to a free radical.

Antioxidant_Mechanism This compound This compound Diludine_Radical This compound Radical This compound->Diludine_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Free_Radical->Neutralized_Radical Stable_Pyridine Stable Pyridine Derivative Diludine_Radical->Stable_Pyridine Further Reaction/ Stabilization Synthesis_Workflow cluster_reactants Reactants Ethyl_Acetoacetate Ethyl Acetoacetate Reaction_Setup Combine Reactants in Round-Bottom Flask Ethyl_Acetoacetate->Reaction_Setup Formaldehyde Formaldehyde Formaldehyde->Reaction_Setup Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Reaction_Setup Ethanol Ethanol (Solvent) Ethanol->Reaction_Setup Reflux Heat to Reflux (2-4 hours) Reaction_Setup->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Product Precipitates Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol and Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Pure_this compound Pure this compound Drying->Pure_this compound Reduction_Workflow cluster_reactants Reactants Nitroolefin Nitroolefin Reaction_Setup Combine Reactants in Preheated Flask Nitroolefin->Reaction_Setup This compound This compound This compound->Reaction_Setup Heating Stir at 100 °C (Solventless) Reaction_Setup->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Isolation Product Isolation Monitoring->Isolation Purification Purification (Distillation or Chromatography) Isolation->Purification Pure_Product Pure Nitroalkane Purification->Pure_Product

References

An In-Depth Technical Guide to the Structure and IUPAC Nomenclature of Diludine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diludine, a synthetically derived compound, is recognized for its significant applications across various scientific fields, including its role as a potent antioxidant and a valuable hydrogen source in organic synthesis. This technical guide provides a comprehensive overview of this compound's chemical structure, its systematic IUPAC nomenclature, and key physicochemical properties. Detailed experimental protocols for its synthesis via the classical Hantzsch reaction are presented, alongside methodologies for evaluating its application as a reducing agent and its antimicrobial potential. This document aims to serve as a critical resource for professionals engaged in chemical research and drug development, offering detailed data and procedural insights to facilitate further investigation and application of this versatile molecule.

Chemical Structure and Nomenclature

This compound is a derivative of 1,4-dihydropyridine, characterized by a central dihydropyridine ring with methyl groups at the 2 and 6 positions, and ethyl carboxylate groups at the 3 and 5 positions.

IUPAC Nomenclature: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .[1]

Synonyms: This compound is also widely known by several other names in scientific literature, including:

  • Hantzsch ester[1][2]

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate[2][3][4]

  • Ethidine

  • Diethone

Chemical Structure Diagram:

Diludine_Structure cluster_ring C1 C C2 C C1->C2 C1_Me CH₃ C1->C1_Me N N C2->N C2_COOEt COOEt C2->C2_COOEt C3 C C4 C C3->C4 C3_Me CH₃ C3->C3_Me C5 C C4->C5 C4_H2 H₂ C4->C4_H2 C5->C1 C5_COOEt COOEt C5->C5_COOEt N->C3 N_H H N->N_H

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₁₃H₁₉NO₄[3][4][5]
Molecular Weight 253.29 g/mol [1][3][4]
CAS Number 1149-23-1[3][4][5]
Appearance Light green or light yellow solid/powder[2]
Melting Point 178-183 °C[2][6]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and methanol; insoluble in water.[2][7]
Purity Typically ≥97% or ≥98%[3][4][5]
pKa (predicted) 3.50 ± 0.70[2]

Experimental Protocols

Synthesis of this compound via Hantzsch Pyridine Synthesis

The most common and established method for synthesizing this compound is the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor.[8][9]

Reaction Scheme:

Formaldehyde + 2 Ethyl Acetoacetate + Ammonia → this compound + 3 H₂O

Experimental Workflow for Hantzsch Synthesis:

Hantzsch_Synthesis_Workflow reagents Combine: - Formaldehyde - Ethyl Acetoacetate (2 eq.) - Ammonia Source (e.g., NH₄OH) reaction Heat mixture in a solvent (e.g., Ethanol) at reflux reagents->reaction precipitation Cool reaction mixture to induce precipitation reaction->precipitation filtration Isolate crude product by vacuum filtration precipitation->filtration purification Recrystallize from a suitable solvent (e.g., Ethanol) filtration->purification product Pure this compound purification->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Protocol:

This protocol is adapted from established literature procedures for the Hantzsch synthesis of 1,4-dihydropyridines.[8][10]

Materials:

  • Aqueous formaldehyde (37% in water)

  • Ethyl acetoacetate

  • Concentrated aqueous ammonia (25% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aqueous formaldehyde (1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and ethanol (2.0 mL).[10]

  • To this stirred mixture, add concentrated aqueous ammonia (6.2 mL, 82.97 mmol).[10]

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 30 minutes.[10]

  • After the reflux period, allow the mixture to cool to room temperature. The product will begin to precipitate.

  • Further cool the mixture in an ice bath to ensure complete precipitation of the product.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of well-chilled ethanol (0–5 °C).[10]

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

  • Dry the purified crystals, weigh them, and calculate the percentage yield.

Application as a Reducing Agent

This compound and other Hantzsch esters are effective mild reducing agents, often used for the transfer hydrogenation of activated carbon-carbon double bonds, carbonyls, and imines.[2]

Logical Relationship for Reductive Amination:

Reductive_Amination_Pathway substrate Aldehyde or Ketone + Amine imine Imine/Iminium Ion Intermediate substrate->imine Condensation product Amine Product imine->product Reduction (Hydride Transfer) This compound This compound (Hantzsch Ester) (Hydride Donor) This compound->imine oxidized_this compound Oxidized this compound (Pyridine Derivative) This compound->oxidized_this compound Oxidation

Caption: Role of this compound in organocatalytic reductive amination.

Antimicrobial Activity Assay

Various 1,4-dihydropyridine derivatives have demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi.[11] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Experimental Protocol for MIC Determination (Broth Microdilution Method):

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with nutrient broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well (containing the diluted compound and controls) with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[11]

  • Optionally, the optical density (OD) of each well can be measured with a plate reader to quantify bacterial growth.

Conclusion

This compound, or diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a well-characterized compound with a straightforward synthesis and diverse applications. Its utility as a reducing agent in organic synthesis and its potential as an antimicrobial agent make it a subject of ongoing interest for researchers in chemistry and drug development. The detailed structural information and experimental protocols provided in this guide are intended to support and stimulate further research into the properties and applications of this versatile molecule.

References

The Hantzsch Ester Synthesis: An In-depth Technical Guide to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Hantzsch ester synthesis, a classic multicomponent reaction discovered by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmacological importance.[1][2][3] This technical guide provides a comprehensive overview of the Hantzsch synthesis, detailing its core mechanistic pathways, presenting quantitative data on various synthetic protocols, and offering detailed experimental procedures for key methodologies. The versatility of this reaction, enabling the creation of a wide array of substituted 1,4-DHPs, has cemented its role in the development of numerous drugs, most notably the nifedipine class of calcium channel blockers used in treating hypertension.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of the Hantzsch ester synthesis.

Core Reaction Mechanism

The Hantzsch synthesis is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2][6] The reaction proceeds through a series of well-established steps to form the 1,4-dihydropyridine ring system. While multiple pathways have been proposed depending on the specific reactants and conditions, the most widely accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[4]

The primary mechanistic steps are as follows:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6] This step is a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction.[7]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen source (e.g., ammonia) to produce a β-enamino ester.[6]

  • Michael Addition: The enamine then acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael addition reaction.[4]

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring.[4]

The driving force for the final aromatization step, if desired to form the corresponding pyridine, is the gain in resonance stability.[2]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Knoevenagel Condensation BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Enamine Formation Ammonia Ammonia/Ammonium Acetate Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration classical_workflow start Start reactants Combine Reactants: - Aldehyde - β-Ketoester (2 eq.) - Ammonia - Solvent (e.g., Ethanol) start->reactants reflux Heat to Reflux (e.g., 3.5 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Induce Precipitation (Ice Bath if Necessary) cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize characterize Characterize Pure Product (MP, NMR, IR, HPLC) recrystallize->characterize end End characterize->end hantzsch_variations cluster_conditions Reaction Conditions cluster_catalysis Catalysis cluster_stereochemistry Stereochemistry center Hantzsch Ester Synthesis Classical Classical (Solvent, Heat) center->Classical Microwave Microwave-Assisted center->Microwave SolventFree Solvent-Free center->SolventFree OnWater "On-Water" center->OnWater CatalystFree Catalyst-Free center->CatalystFree LewisAcid Lewis Acid Catalyzed center->LewisAcid Organocatalyst Organocatalyzed center->Organocatalyst Nanoparticle Nanoparticle Catalyzed center->Nanoparticle Symmetric Symmetrical center->Symmetric Asymmetric Asymmetric center->Asymmetric Classical->CatalystFree Classical->LewisAcid Microwave->SolventFree SolventFree->Nanoparticle OnWater->CatalystFree Asymmetric->Organocatalyst

References

1,4-Dihydropyridine Derivatives as NADH Mimics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1,4-dihydropyridine (1,4-DHP), often referred to as Hantzsch esters, have emerged as a pivotal class of compounds in organic synthesis and medicinal chemistry. Their structural and electronic resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme allows them to function as effective "NADH mimics," participating in a wide array of chemical transformations, most notably in biomimetic reduction reactions. This technical guide provides a comprehensive overview of 1,4-DHP derivatives as NADH mimics, detailing their synthesis, mechanism of action, and applications, with a particular focus on asymmetric reductions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key chemical pathways and workflows.

Introduction

The vital role of the coenzyme NADH in biological redox processes has inspired the development of synthetic analogues that can replicate its hydride-donating capabilities in a laboratory setting. Among these, 1,4-dihydropyridine derivatives have proven to be highly versatile and efficient.[1] Their stability, ease of synthesis, and tunable steric and electronic properties make them ideal reagents for the reduction of a variety of functional groups.

The core function of 1,4-DHP derivatives as NADH mimics lies in their ability to transfer a hydride ion (H⁻) to an acceptor molecule, mirroring the in vivo reduction of substrates by NADH. This has found extensive application in asymmetric synthesis, where, in conjunction with chiral catalysts, 1,4-DHPs can achieve high levels of enantioselectivity in the formation of chiral alcohols, amines, and other valuable building blocks.[2][3]

Beyond their utility in synthetic chemistry, 1,4-DHP derivatives are also a significant class of pharmacologically active agents.[4][5][6][7][8] Many compounds based on the 1,4-DHP scaffold are known calcium channel blockers used in the treatment of cardiovascular diseases.[9][10] This dual relevance in both chemical synthesis and drug discovery underscores the importance of a thorough understanding of this class of molecules.

Synthesis of 1,4-Dihydropyridine Derivatives

The most common and historically significant method for synthesizing 1,4-dihydropyridines is the Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881.[11][12] This multicomponent reaction offers a straightforward and reliable route to a wide variety of symmetrically and asymmetrically substituted 1,4-DHPs.[13]

The Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[12][14] The reaction is generally refluxed in an alcohol solvent.[11]

General Reaction Scheme:

Hantzsch_Synthesis reagents Aldehyde (R-CHO) + 2x β-Ketoester + Ammonia (NH3) product 1,4-Dihydropyridine reagents->product Reflux in Alcohol

Caption: General scheme of the Hantzsch 1,4-dihydropyridine synthesis.

While the classical method is robust, it can suffer from long reaction times and moderate yields.[14] Consequently, numerous modifications have been developed to improve the efficiency and environmental footprint of the synthesis. These include the use of various catalysts, microwave irradiation, and solvent-free conditions.[12][13][15]

Experimental Protocol: One-Pot Synthesis of Hantzsch Esters Catalyzed by γ-Al2O3 Nanoparticles

This protocol describes a solvent-free, one-pot synthesis of 1,4-dihydropyridines using γ-alumina nanoparticles as a reusable catalyst, as reported in a study on efficient and green synthetic procedures.[15]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5-2 mmol)

  • γ-Al2O3 nanoparticles (as catalyst)

  • Ethyl acetate

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5-2 mmol), and a catalytic amount of γ-Al2O3 nanoparticles is prepared.

  • The reaction mixture is heated at 90 °C under solvent-free conditions.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine.

  • The catalyst (γ-Al2O3 nanoparticles) can be recovered by filtration, washed with ethyl acetate, and dried for reuse in subsequent reactions.[15]

Characterization:

The synthesized products are typically characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR, and their physical constants are compared with literature values.[15]

Mechanism of Action as NADH Mimics

The utility of 1,4-dihydropyridine derivatives as reducing agents stems from their ability to act as hydride donors. The mechanism involves the transfer of a hydride ion from the C4 position of the dihydropyridine ring to an electrophilic substrate. This process results in the aromatization of the 1,4-DHP to the corresponding pyridine derivative, which is a strong thermodynamic driving force for the reaction.[12]

The Hydride Transfer Mechanism

The hydride transfer can proceed through different pathways, including a one-step (concerted) or a multi-step (stepwise) mechanism involving electron and proton transfers. Thermodynamic and kinetic studies have shown that the hydride-transfer cycle is generally favorable for 1,4-dihydronicotinamides.[16] The efficiency of the hydride transfer is influenced by the nature of the substituents on the 1,4-DHP ring and the substrate.

Hydride_Transfer DHP 1,4-Dihydropyridine (NADH Mimic) + Substrate (S) TS Transition State DHP->TS Hydride Transfer Product Pyridine Derivative + Reduced Substrate (SH-) TS->Product

Caption: Simplified mechanism of hydride transfer from a 1,4-DHP to a substrate.

Thermodynamic analysis of hydride transfer from 1,4-dihydropyridines to an acceptor has been performed, and it has been shown that the 4-position on the resulting pyridinium ring readily accepts a hydride in the reverse reaction, making the hydride transfer cycle favorable for these isomers.[16]

Applications in Asymmetric Reduction

A significant application of 1,4-dihydropyridine derivatives is in asymmetric transfer hydrogenation reactions.[2] In these reactions, a prochiral substrate is reduced to a chiral product with high enantioselectivity. This is achieved by using a chiral catalyst, which can be a Lewis acid, a Brønsted acid, or an organocatalyst, that coordinates to the substrate and directs the hydride transfer from the 1,4-DHP to one of the enantiotopic faces of the substrate.

Asymmetric Reduction of α-Ketoesters

The enantioselective reduction of α-ketoesters to optically active α-hydroxy esters is a valuable transformation, as the products are important chiral building blocks in the pharmaceutical and chemical industries.[17]

Workflow for Asymmetric Transfer Hydrogenation:

Asymmetric_Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ketoester Prochiral α-Ketoester ReactionVessel Reaction Mixture (Solvent, Temperature) Ketoester->ReactionVessel HantzschEster Hantzsch Ester (1,4-DHP) HantzschEster->ReactionVessel Catalyst Chiral Catalyst Catalyst->ReactionVessel Purification Chromatography ReactionVessel->Purification ChiralAlcohol Chiral α-Hydroxy Ester Purification->ChiralAlcohol

Caption: General workflow for the asymmetric reduction of a prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Ketoester

This protocol is a generalized procedure based on the enantioselective reduction of α-ketoesters using Hantzsch esters and a chiral copper(II)-bisoxazoline complex as a catalyst.[17]

Materials:

  • α-Ketoester (e.g., ethyl benzoylformate) (1.0 equiv)

  • Hantzsch ester (1.1 equiv)

  • Chiral bisoxazoline ligand (e.g., (S,S)-benzyl-box) (0.1 equiv)

  • Cu(OTf)₂ (0.1 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral bisoxazoline ligand and Cu(OTf)₂ are dissolved in the anhydrous solvent.

  • The solution is stirred at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

  • The α-ketoester is then added to the reaction mixture.

  • Finally, the Hantzsch ester is added, and the reaction is stirred at the desired temperature (e.g., room temperature or slightly elevated).

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the chiral α-hydroxy ester.

Analysis:

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Quantitative Data on Asymmetric Reductions

The following table summarizes representative data from the literature on the asymmetric reduction of various substrates using 1,4-dihydropyridine derivatives as the hydride source.

SubstrateChiral Catalyst/System1,4-DHP DerivativeYield (%)ee (%)Reference
Ethyl benzoylformate[(S,S)-benzyl-box]-Cu(OTf)₂Hantzsch ester-91[17]
β,β-disubstituted α,β-unsaturated aldehydesChiral imidazolidinoneEthyl Hantzsch ester-90[18][19]
α-KetoestersMono-ionised zinc species2,6-dimethyl-3,5-dialkoxycarbonyl-1,4-dihydropyridine--[20]
Quinolines[Ir(COD)Cl]₂/(S)-SegPhos/I₂Hantzsch esters-up to 88[2]

Note: Specific yield and ee values can vary significantly depending on the exact substrate, catalyst, and reaction conditions.

Applications in Drug Development

The 1,4-dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5][21] This has led to the development of numerous drugs with a wide range of therapeutic applications.

Calcium Channel Blockers

The most well-known pharmacological application of 1,4-DHPs is as L-type calcium channel blockers.[9][10] These drugs are widely used in the treatment of hypertension and angina.[8][11] Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological activity of these compounds.[22][23][24]

Other Therapeutic Areas

Beyond their role as calcium channel blockers, 1,4-DHP derivatives have been investigated for a variety of other biological activities, including:

  • Anticancer activity[4][25]

  • Antimicrobial and antifungal properties[4]

  • Anti-inflammatory effects[7]

  • Antitubercular activity[8]

  • Neuroprotective effects[5]

  • Mineralocorticoid receptor antagonists[26][27]

The diverse biological activities of 1,4-dihydropyridines make them a continued area of interest for drug discovery and development.[7][28]

Conclusion

1,4-Dihydropyridine derivatives have firmly established their role as versatile and powerful NADH mimics in modern organic synthesis. Their ability to act as efficient hydride donors, coupled with the development of sophisticated chiral catalytic systems, has enabled the highly enantioselective synthesis of a wide range of valuable chiral molecules. The foundational Hantzsch synthesis continues to be a practical route for their preparation, with ongoing advancements improving its efficiency and sustainability. Furthermore, the inherent biological activity of the 1,4-DHP scaffold ensures its continued importance in the field of medicinal chemistry and drug development. This guide has provided a comprehensive overview of the synthesis, mechanism, and application of these remarkable compounds, offering a valuable resource for researchers and professionals working in these fields.

References

Spectroscopic Profile of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a compound commonly known as a Hantzsch ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields by presenting key spectroscopic data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~8.74-8.85s1HNHDMSO-d₆
~7.05-7.24d4H (total for both)Aromatic CH (for 4-aryl substituted analogs)DMSO-d₆
~4.80-4.89s1HC4-HDMSO-d₆
~3.99-4.10q4HOCH₂DMSO-d₆
~2.25-2.29s6H2,6-CH₃DMSO-d₆
~1.11-1.20t6HOCH₂CH₃DMSO-d₆
~5.89s1HNHCDCl₃
~4.96s1HC4-HCDCl₃
~4.07q4HOCH₂CDCl₃
~2.30s6H2,6-CH₃CDCl₃
~1.21t6HOCH₂CH₃CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolvent
~166.8-167.8C=O (ester)DMSO-d₆ / CDCl₃
~145.3-147.2C2, C6DMSO-d₆
~101.6-102.7C3, C5DMSO-d₆
~59.0-59.5OCH₂DMSO-d₆
~38.4-38.7C4DMSO-d₆
~18.2-18.72,6-CH₃DMSO-d₆
~14.1-14.7OCH₂CH₃DMSO-d₆
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3328-3347N-H stretch[1]
~2955-2980C-H stretch (aliphatic)
~1675-1694C=O stretch (ester)[1]
~1623-1629C=C stretch[1]
Table 4: Mass Spectrometry Data
m/zAssignment
253.1314[M]+ (Exact Mass)
252[M-H]+
224[M-C₂H₅]+
208[M-OC₂H₅]+
196[M-COOC₂H₅]+

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for the synthesis and analysis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

Synthesis: Hantzsch Dihydropyridine Synthesis

The title compound is typically synthesized via the Hantzsch reaction.[2] A general procedure involves a one-pot condensation reaction.

Materials:

  • Aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.1 mmol) in ethanol (10 mL) is refluxed for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A Bruker or Varian NMR spectrometer operating at a proton frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu).

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI-MS).

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a lower concentration (e.g., 10-100 µg/mL).

  • GC-MS Parameters:

    • Injector temperature: 250-280 °C.

    • Oven temperature program: A suitable temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 280 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

  • ESI-MS Parameters:

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-5 kV.

    • Nebulizer gas: Nitrogen.

  • Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation reagents Aldehyde + Ethyl Acetoacetate + Ammonia Source reaction Hantzsch Reaction (Reflux in Ethanol) reagents->reaction Condensation purification Filtration & Recrystallization reaction->purification Crude Product product Diethyl 1,4-dihydropyridine- 3,5-dicarboxylate purification->product Pure Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Report purity_assessment->final_report

References

The Hantzsch Reaction: A Timeless Tool in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First reported in 1881 by the German chemist Arthur Hantzsch, the Hantzsch pyridine synthesis, or Hantzsch reaction, has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile multi-component reaction provides a straightforward route to 1,4-dihydropyridines (1,4-DHPs) and subsequently to pyridines, scaffolds of immense significance in medicinal chemistry. The initial discovery laid the foundation for the synthesis of a vast array of biologically active molecules, most notably the L-type calcium channel blockers such as nifedipine, which are widely used in the treatment of hypertension and angina.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism, and modern applications of the Hantzsch reaction, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

Arthur Hantzsch's seminal work, published in Chemische Berichte in 1881, described the condensation of an aldehyde, two equivalents of a β-ketoester (specifically ethyl acetoacetate), and ammonia to yield a dihydropyridine derivative.[1] This initial product, now known as a "Hantzsch ester," could then be oxidized to the corresponding pyridine.[1] The simplicity and efficiency of this one-pot synthesis of a complex heterocyclic system were remarkable for its time and have ensured its continued relevance. The fundamental reaction involves a 2:1:1 stoichiometry of the β-ketoester, aldehyde, and nitrogen source, respectively.[1]

The Reaction Mechanism: A Stepwise Exploration

The Hantzsch reaction proceeds through a series of well-established intermediates. The generally accepted mechanism involves two primary pathways that converge: the formation of an α,β-unsaturated carbonyl compound via a Knoevenagel condensation and the generation of an enamine. These two key intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.

Key Mechanistic Steps:
  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in the presence of a base (ammonia or its salt) to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen donor (ammonia or ammonium acetate) to form a β-enamino ester.

  • Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael-type addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final 1,4-dihydropyridine product.

The logical flow of the Hantzsch reaction mechanism can be visualized as follows:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel_Product Knoevenagel Condensation BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine NitrogenSource Nitrogen Source (e.g., NH₃) NitrogenSource->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine DHP->Pyridine Oxidation

A simplified logical workflow of the Hantzsch reaction mechanism.

Quantitative Data on Hantzsch Reaction and its Modifications

The efficiency of the Hantzsch reaction can be influenced by various factors, including the nature of the reactants, the solvent, the catalyst, and the reaction conditions. The following tables summarize representative quantitative data for the classical Hantzsch synthesis and several of its modern, more sustainable variations.

Table 1: Classical Hantzsch Reaction Yields with Various Aldehydes

Aldehydeβ-KetoesterNitrogen SourceSolventConditionsYield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux, 8-20 h82
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux93
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux95
FormaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux75-90
2-NitrobenzaldehydeMethyl acetoacetateAmmoniaMethanolReflux, 3.5 h~85

Table 2: Comparison of Modern Synthetic Protocols for the Hantzsch Reaction

MethodCatalystSolventConditionsTimeYield (%)
Microwave-assistedNoneSolvent-free700 W3-8 min81-97
Microwave-assistedAluminaDMF (catalytic)Domestic oven6 min>85
Ultrasound-assistedp-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS)Ultrasonic irradiationNot specified96
Ultrasound-assistedNoneSolvent-freeRoom temperatureNot specified82-99
Ionic Liquid[Bmim]OAcDMFReflux4.5 h80-93
Green SynthesisCeric ammonium nitrate (CAN)Solvent-freeRoom temperature2.5 hGood to excellent
Green SynthesisNoneSolvent-free100 °C45 min85

Experimental Protocols

Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.0 eq.)

  • Ethyl acetoacetate (2.0 eq.)

  • Ammonium acetate (1.2 eq.)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.

  • Add ethanol to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours, depending on the specific aldehyde used.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Microwave-Assisted Hantzsch Synthesis of Acridinediones

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1.5 mmol)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde, dimedone, and ammonium acetate.

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at 700 W for a period of 3 to 8 minutes. The progress of the reaction can be monitored by TLC at intervals.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Modifications and Variations

Over the decades, numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope.

  • Knoevenagel-Fries Modification: This variation allows for the synthesis of unsymmetrical pyridine compounds by the controlled, stepwise reaction of the intermediates.[1]

  • Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has dramatically reduced reaction times from hours to minutes and often leads to higher yields.[4][5][6]

  • Green Chemistry Approaches: In recent years, there has been a significant focus on developing more environmentally friendly protocols. This includes the use of green solvents like water and ionic liquids, as well as solvent-free and catalyst-free conditions.[1][7]

The workflow for synthesizing unsymmetrical pyridines via the Knoevenagel-Fries modification can be depicted as follows:

Knoevenagel_Fries_Modification cluster_reactants1 Step 1: Knoevenagel Condensation cluster_intermediate1 Isolated Intermediate cluster_reactants2 Step 2: Enamine Formation & Michael Addition cluster_product Final Product Aldehyde1 Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde1->Knoevenagel_Adduct BetaKetoesterA β-Ketoester A BetaKetoesterA->Knoevenagel_Adduct Unsymmetrical_DHP Unsymmetrical 1,4-DHP Knoevenagel_Adduct->Unsymmetrical_DHP BetaKetoesterB β-Ketoester B BetaKetoesterB->Unsymmetrical_DHP NitrogenSource1 Nitrogen Source NitrogenSource1->Unsymmetrical_DHP

Workflow for the Knoevenagel-Fries modification.

Conclusion

The Hantzsch reaction, from its discovery in the late 19th century to its modern-day applications, exemplifies a truly classic and indispensable transformation in organic synthesis. Its ability to construct the medicinally important dihydropyridine and pyridine cores in a single step from simple precursors has cemented its place in the synthetic chemist's toolbox. The continuous evolution of the Hantzsch reaction, with the development of more efficient and sustainable protocols, ensures its relevance for future innovations in drug discovery and materials science. This guide has provided a detailed overview of the core aspects of the Hantzsch reaction, offering valuable insights and practical protocols for researchers and professionals in the chemical sciences.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of Diludine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diludine, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a synthetic compound belonging to the 1,4-dihydropyridine (DHP) class. Members of this class are known for their significant biological activities, including antioxidant properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical and chemical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential stability challenges of this compound, drawing upon data from the broader 1,4-dihydropyridine class where specific data for this compound is not available. This document outlines key degradation pathways, provides methodologies for stability-indicating analysis, and discusses considerations for formulation development.

Physical Properties

The physical properties of this compound are foundational to its handling, processing, and formulation.

Table 1: Summary of Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₉NO₄[General Knowledge]
Molecular Weight 253.29 g/mol [General Knowledge]
Appearance Light yellow or light green solid[General Knowledge]
Melting Point 178-183 °C[General Knowledge]
Solubility Soluble in organic solvents such as ethanol.[General Knowledge]

Chemical Stability

The chemical stability of this compound is a critical quality attribute. Like other 1,4-dihydropyridine derivatives, this compound is susceptible to degradation under various environmental conditions. The primary degradation pathway involves the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative. This transformation leads to a loss of biological activity.

Photostability

1,4-Dihydropyridine derivatives are notoriously sensitive to light. Exposure to ultraviolet (UV) and even visible light can catalyze the oxidation of the dihydropyridine ring.

  • Degradation Pathway: The principal photodegradation product of 1,4-DHP derivatives is the corresponding pyridine analog. This is an oxidation reaction.

  • Influencing Factors: The rate of photodegradation can be influenced by the intensity and wavelength of the light, the solvent system, and the presence of photosensitizers.

Table 2: Representative Photostability Data for 1,4-Dihydropyridine Derivatives (as a proxy for this compound)

ConditionSolventDegradation Product% Degradation (Time)Reference(s)
UV Light (254 nm)MethanolPyridine DerivativeData not available for this compound[General DHP literature]
Xenon Lamp (ICH Q1B)SolutionPyridine DerivativeData not available for this compound[General DHP literature]
Daylight ExposureSolid StatePyridine DerivativeData not available for this compound[General DHP literature]
Thermal Stability

Elevated temperatures can promote the degradation of this compound, particularly in the presence of moisture.

  • Degradation Pathway: Similar to photodegradation, thermal stress can lead to the oxidation of the dihydropyridine ring to the pyridine derivative. Studies on other 1,4-DHP derivatives have shown that thermodegradation in the solid state does not occur in dry air but proceeds in the presence of humidity.

  • Kinetics: The thermal degradation of some 1,4-DHP derivatives in the presence of humidity has been reported to follow first-order kinetics.

Table 3: Representative Thermal Stability Data for 1,4-Dihydropyridine Derivatives (as a proxy for this compound)

TemperatureHumidityDegradation ProductRate Constant (k)Reference(s)
70-90°C76.4% RHPyridine DerivativeData not available for this compound[General DHP literature]
80°C50.9 - 90.9% RHPyridine DerivativeData not available for this compound[General DHP literature]
Hydrolytic Stability

The susceptibility of this compound to hydrolysis, particularly of its ester functional groups, should be evaluated across a range of pH values.

  • Potential Degradation Pathway: Hydrolysis of the ethyl ester groups on the this compound molecule would yield the corresponding carboxylic acid derivatives. The dihydropyridine ring itself is generally stable to hydrolysis under neutral conditions but can be influenced by pH.

  • pH Dependence: The rate of hydrolysis is typically pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.

Table 4: Representative Hydrolytic Stability Data for Ester-containing Compounds (as a proxy for this compound)

pHTemperatureDegradation Product(s)Half-life (t½)Reference(s)
Acidic (e.g., pH 1.2)37°CCarboxylic acid derivativeData not available for this compound[General knowledge]
Neutral (e.g., pH 7.0)37°CCarboxylic acid derivativeData not available for this compound[General knowledge]
Basic (e.g., pH 9.0)37°CCarboxylic acid derivativeData not available for this compound[General knowledge]
Oxidative Stability

This compound, as a 1,4-dihydropyridine, is inherently susceptible to oxidation. This is a primary route of degradation and results in the aromatization of the dihydropyridine ring.

  • Degradation Pathway: The main oxidation product is the corresponding pyridine derivative. This process involves the loss of two hydrogen atoms from the dihydropyridine ring.

  • Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide, or even atmospheric oxygen, can induce this degradation. The reaction can be catalyzed by light, heat, and certain metal ions.

Experimental Protocols

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for developing and validating a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of the drug substance. The extent of degradation should be targeted to be between 5-20%.

4.1.1 Photostability Testing (ICH Q1B)

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and also expose the solid drug substance.

  • Light Exposure: Expose the samples to a light source that produces both UV and visible output, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: At appropriate time points, analyze the exposed and control samples by a stability-indicating HPLC method.

4.1.2 Thermal Stability Testing

  • Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Conditions: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) at a controlled relative humidity (e.g., 75% RH).

  • Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.

4.1.3 Hydrolytic Stability Testing

  • Sample Preparation: Prepare solutions of this compound in buffers of different pH (e.g., pH 1.2, 4.5, 7.0, 9.0).

  • Conditions: Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Analysis: At specified intervals, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

4.1.4 Oxidative Stability Testing

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Conditions: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution. Store at room temperature or slightly elevated temperature.

  • Analysis: Monitor the degradation over time by analyzing samples at different intervals with a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in this compound concentration and the formation of its degradation products.

Table 5: Suggested Starting HPLC Method Parameters for this compound

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water or buffer (e.g., phosphate buffer) in a gradient or isocratic mode.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for this compound and its expected pyridine degradant.
Column Temperature 25-30°C
Injection Volume 10-20 µL

Method Validation (as per ICH Q2(R1)) The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Visualization of Pathways and Workflows

Degradation Pathway of this compound

This compound This compound (1,4-Dihydropyridine) Pyridine Pyridine Derivative (Oxidized Product) This compound->Pyridine Oxidation (Light, Heat, O₂) Carboxylic_Acid Carboxylic Acid Derivative (Hydrolysis Product) This compound->Carboxylic_Acid Hydrolysis (Acid/Base)

Figure 1: Primary degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies

cluster_stress Forced Degradation Conditions cluster_analysis Analysis Photolytic Photolytic (Light Exposure) HPLC Stability-Indicating HPLC Analysis Photolytic->HPLC Thermal Thermal (Heat + Humidity) Thermal->HPLC Hydrolytic Hydrolytic (Acid/Base) Hydrolytic->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Identification Degradant Identification (LC-MS, NMR) HPLC->Identification Drug_Substance This compound (Drug Substance) Drug_Substance->Photolytic Drug_Substance->Thermal Drug_Substance->Hydrolytic Drug_Substance->Oxidative

Figure 2: Workflow for forced degradation studies.

Drug-Excipient Compatibility

The interaction between this compound and pharmaceutical excipients is a critical consideration in formulation development. Incompatibilities can lead to degradation of the API and compromise the quality of the final product.

  • Potential Interactions: Common excipients that may pose a risk for 1,4-dihydropyridine derivatives include those with reactive functional groups, high water content, or metallic impurities. For example, lactose, in the presence of an amine (like the secondary amine in the dihydropyridine ring) and moisture, could potentially undergo a Maillard reaction, although this is less likely under typical solid-state conditions. Lubricants like magnesium stearate can sometimes interact with APIs.

Table 6: Representative Drug-Excipient Compatibility Study Design

Excipient CategoryExample ExcipientsRatio (Drug:Excipient)Storage ConditionsAnalytical Technique
Diluents Microcrystalline Cellulose, Lactose, Starch1:1, 1:540°C/75% RH, 50°C/75% RHHPLC, DSC
Binders Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)1:140°C/75% RH, 50°C/75% RHHPLC, DSC
Disintegrants Croscarmellose Sodium, Sodium Starch Glycolate1:140°C/75% RH, 50°C/75% RHHPLC, DSC
Lubricants Magnesium Stearate, Stearic Acid1:0.0540°C/75% RH, 50°C/75% RHHPLC, DSC

Conclusion and Recommendations

This compound, as a 1,4-dihydropyridine derivative, is expected to be susceptible to oxidative degradation, particularly when exposed to light and heat in the presence of moisture. The primary degradation product is the corresponding pyridine derivative. Hydrolysis of the ester groups is also a potential degradation pathway that requires investigation.

For robust formulation development, it is imperative to:

  • Conduct comprehensive forced degradation studies to fully characterize the degradation profile of this compound.

  • Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its degradation products.

  • Perform thorough drug-excipient compatibility studies to select appropriate excipients that do not compromise the stability of the API.

  • Implement appropriate protective measures in the formulation and packaging, such as the use of light-protective packaging and control of moisture content, to ensure the stability and shelf-life of the final drug product.

This guide provides a framework for understanding and investigating the stability of this compound. The experimental protocols and data tables should be adapted and populated with specific experimental results to build a complete stability profile for this promising compound.

The Role of Diludine as a Hydride Donor in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diludine, also known as Hantzsch ester or diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a prominent member of the 1,4-dihydropyridine (DHP) family and serves as a significant synthetic analogue of the natural hydride donor NADH (Nicotinamide Adenine Dinucleotide).[1][2] Its utility as a mild and selective hydride donor has established it as a valuable reagent in modern organic synthesis, particularly in the reduction of polarized double bonds such as C=O and C=N. This guide provides a comprehensive overview of the core principles of this compound's function, including its mechanism of hydride transfer, applications in key organic transformations, and detailed experimental protocols.

Introduction: this compound as a Biomimetic Reducing Agent

This compound's structure, featuring a 1,4-dihydropyridine ring, is central to its function as a hydride donor, mimicking the reactive moiety of the biological reducing agent NADH.[1][3] This characteristic allows it to participate in a variety of reduction reactions under mild conditions, often with high chemo- and stereoselectivity, making it an attractive alternative to more reactive and less selective metal hydride reagents. The driving force for the hydride transfer is the formation of the stable, aromatic pyridine ring in the oxidized product.[4]

Synthesis of this compound: The Hantzsch Dihydropyridine Synthesis

This compound is readily prepared via the Hantzsch dihydropyridine synthesis, a one-pot multicomponent reaction.[4][5][6] This reaction typically involves the condensation of an aldehyde (such as formaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[4] The reaction proceeds through a series of condensations and cyclizations to afford the 1,4-dihydropyridine core structure.[5][6]

Logical Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Aldehyde->Unsaturated_Carbonyl + β-Ketoester (Knoevenagel) Ketoester1 β-Ketoester (2 equiv.) Enamine Enamine Intermediate Ketoester1->Enamine + Ammonia Ammonia Ammonia Source This compound This compound (Hantzsch Ester) Enamine->this compound + Unsaturated Carbonyl (Michael Addition & Cyclization) Unsaturated_Carbonyl->this compound

Caption: Logical workflow of the Hantzsch dihydropyridine synthesis.

Mechanism of Hydride Transfer

The precise mechanism of hydride transfer from this compound to a substrate can vary depending on the reaction conditions and the nature of the substrate and any catalysts present. Three primary mechanisms have been proposed:

  • Single-Step Hydride Transfer: This is the most commonly accepted mechanism for thermal reactions, involving a concerted transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine ring to the electrophilic center of the substrate.[7]

  • Two-Step Electron Transfer-Hydrogen Atom Abstraction: This pathway involves an initial single-electron transfer (SET) from the dihydropyridine to the substrate, forming a radical ion pair, followed by a hydrogen atom transfer.

  • Three-Step Electron Transfer-Proton Transfer-Electron Transfer: A more complex pathway that involves sequential electron and proton transfers.

Kinetic isotope effect studies often support the single-step hydride transfer as the rate-determining step.[7]

Proposed Mechanism of Hydride Transfer from this compound

Hydride_Transfer cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound (HEH) TS [Substrate---H---Diludine]‡ This compound->TS Hydride Transfer Substrate Substrate (e.g., Imine) Substrate->TS Reduced_Product Reduced Product (e.g., Amine) TS->Reduced_Product Pyridine Oxidized this compound (Pyridine) TS->Pyridine Aromatization

Caption: Generalized mechanism of hydride transfer from this compound.

Applications in Organic Synthesis

This compound is a versatile reducing agent for a range of functional groups, most notably in the presence of a catalyst to activate the substrate.

Reduction of Imines and Reductive Amination

This compound is widely used for the reduction of imines to amines. This transformation is often catalyzed by Brønsted or Lewis acids, which activate the imine towards hydride attack. The reaction can be performed as a direct reduction of a pre-formed imine or as a one-pot reductive amination of a ketone or aldehyde with an amine.[1][8][9] Chiral Brønsted acids, such as phosphoric acid derivatives, have been successfully employed to achieve highly enantioselective reductions of imines.[10][11]

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and natural products. This compound, in conjunction with chiral catalysts, has emerged as a powerful tool for these asymmetric reductions.[12][13] Organocatalysts, such as chiral phosphoric acids and their salts, activate the ketone and create a chiral environment, directing the hydride transfer from this compound to one face of the carbonyl group with high enantioselectivity.[4][5]

Quantitative Data on this compound-Mediated Reductions

The following tables summarize the performance of this compound in representative asymmetric reduction reactions.

Table 1: Enantioselective Reductive Amination of Ketones with p-Anisidine using a Chiral Phosphoric Acid Catalyst and Hantzsch Ester.

EntryKetone SubstrateTime (h)Yield (%)ee (%)
1Acetophenone489590
24'-Methoxyacetophenone489692
34'-Chloroacetophenone729194
42'-Methoxyacetophenone728588
5Propiophenone489291

Data synthesized from representative literature.[4]

Table 2: Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones using a Chiral Primary Amine Salt Catalyst and Hantzsch Ester.

Entryα,β-Unsaturated KetoneTime (h)Yield (%)ee (%)
1Chalcone489990
2(E)-4-Phenylbut-3-en-2-one489892
32-Cyclohexen-1-one728588
4(E)-3-Penten-2-one489585

Data synthesized from representative literature.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound (Hantzsch Ester)
  • To a round-bottom flask, add formaldehyde (1.0 eq), ammonium acetate (2.0 eq), and ethyl acetoacetate (4.0 eq) in water.

  • Heat the mixture to 90 °C with vigorous stirring for 2 hours.

  • The product will precipitate from the reaction mixture.

  • Collect the solid product by filtration and wash with cold water and cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure this compound as yellow needles.

General Protocol for the Organocatalytic Asymmetric Reduction of an Imine
  • To a dry reaction vial under an inert atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid, 5-10 mol%).

  • Add the imine substrate (1.0 eq) and this compound (1.2-1.5 eq).

  • Dissolve the components in an anhydrous, non-polar solvent (e.g., toluene or benzene).

  • Stir the reaction at the specified temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be purified directly by flash column chromatography on silica gel to isolate the chiral amine product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the catalytic cycle for the Brønsted acid-catalyzed asymmetric reduction of an imine with this compound.

Catalytic Cycle for Asymmetric Imine Reduction

Catalytic_Cycle Catalyst Chiral Brønsted Acid (HA) Iminium Chiral Iminium Ion Pair [Imine-H]⁺A⁻ Catalyst->Iminium Protonation Imine Imine Imine->Iminium Amine Chiral Amine Iminium->Amine Hydride Transfer Pyridine_H Protonated Pyridine [Pyridine-H]⁺A*⁻ Iminium->Pyridine_H This compound This compound (HEH) This compound->Iminium Pyridine_H->Catalyst Deprotonation

Caption: Catalytic cycle for Brønsted acid-catalyzed imine reduction.

Conclusion

This compound has proven to be a highly effective and versatile biomimetic hydride donor in organic synthesis. Its ability to participate in mild and selective reductions, particularly in the realm of asymmetric catalysis, has solidified its importance for the synthesis of chiral amines and alcohols. The development of new catalytic systems that utilize this compound continues to expand its synthetic utility, offering green and efficient alternatives to traditional reduction methodologies. Further research into novel applications and catalyst development will undoubtedly continue to enhance the role of this compound in modern organic chemistry.

References

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Hantzsch Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hantzsch esters, formally known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates, are a class of organic compounds first synthesized by Arthur Hantzsch in 1881.[1] Initially recognized for their role in the synthesis of pyridines, these 1,4-dihydropyridine (DHP) derivatives have emerged as versatile molecules with significant applications in organic synthesis and medicinal chemistry.[1][2] Their structural similarity to the nicotinamide adenine dinucleotide (NADH) coenzyme has made them valuable as mild and selective reducing agents in a variety of chemical transformations.[1] More recently, their unique electronic properties have positioned them as key players in the rapidly evolving field of photoredox catalysis, where they can function as potent electron and proton donors.[3][4] This technical guide provides a comprehensive overview of the core electronic properties of Hantzsch esters, detailing their synthesis, redox characteristics, spectroscopic signatures, and mechanistic roles in key chemical reactions.

Core Electronic Properties and Redox Behavior

The utility of Hantzsch esters in chemical synthesis is fundamentally linked to their electronic structure. The 1,4-dihydropyridine ring is electron-rich and can readily undergo oxidation to the corresponding aromatic pyridine derivative. This aromatization is a strong thermodynamic driving force for many reactions involving Hantzsch esters.[5]

Redox Potentials

The redox potential of a Hantzsch ester is a critical parameter that quantifies its ability to act as a reducing agent. These values are typically determined experimentally using cyclic voltammetry (CV). The oxidation potential is influenced by the substituents on the dihydropyridine ring. Generally, 4-alkyl-substituted Hantzsch esters have a higher oxidation potential (e.g., E_ox½ = +1.05 V vs. SCE) compared to the unsubstituted parent compound.[5] This tunability allows for the rational design of Hantzsch esters for specific applications.

Compound/DerivativeOxidation Potential (E½ or E_p) vs. Ref.Solvent/ElectrolyteMethodReference
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateNot explicitly found in searches---
4-Alkyl-substituted Hantzsch esters (average)+1.05 V vs. SCENot specifiedCV[5]
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylateStudied by linear-sweep CVEthanol/waterCV[6]
Various 2,6-dimethyl-1,4-dihydropyridine derivativesValues reported and analyzedNot specifiedCV[7]

Note: Compiling a comprehensive table with specific, directly comparable values is challenging due to variations in experimental conditions (reference electrode, solvent, electrolyte) across different studies. Researchers should refer to the primary literature for detailed information.

Mechanism of Action: Hydride vs. Electron Transfer

Hantzsch esters can participate in reduction reactions through two primary mechanisms:

  • Hydride Transfer: In many thermal reactions, Hantzsch esters act as hydride donors, transferring a hydride ion (H⁻) from the C4 position to an electrophilic substrate.[1] This is a concerted process that is common in the reduction of imines and carbonyl compounds.[1][8]

  • Single Electron Transfer (SET): In photoredox catalysis, Hantzsch esters can act as single electron donors. Upon photoexcitation, they become potent reductants capable of transferring an electron to a photocatalyst or directly to a substrate.[5][9] This process generates a Hantzsch ester radical cation, which can then participate in subsequent reaction steps, often involving proton transfer.[10]

The operative mechanism is influenced by the reaction conditions, including the presence of light, the nature of the substrate, and the catalyst employed.[8]

Spectroscopic Characterization

The electronic structure of Hantzsch esters gives rise to distinct spectroscopic signatures that are useful for their identification and characterization.

UV-Vis Spectroscopy

Hantzsch esters typically exhibit a characteristic UV-Vis absorption maximum around 374 nm in ethanol, which is attributed to π-π* transitions within the conjugated dihydropyridine system.[11] The exact position and intensity of the absorption band can be influenced by substituents and the solvent environment.[12]

Compound/Derivativeλ_max (nm)SolventReference
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate374Ethanol[11]
Benzene255Ethanol[12]
Naphthalene286Ethanol[12]
Anthracene375Ethanol[12]
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of Hantzsch esters. The chemical shifts of the protons and carbons in the dihydropyridine ring are characteristic and provide key information about the substitution pattern.

¹H NMR Chemical Shifts (Typical Ranges in CDCl₃)

ProtonChemical Shift (δ, ppm)
N-H~5.5-6.5 (broad singlet)
C4-H~3.6
C2, C6 - CH₃~2.3
O-CH₂-CH₃~4.2 (quartet)
O-CH₂-CH₃~1.3 (triplet)

¹³C NMR Chemical Shifts (Typical Ranges in CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O~167
C3, C5~103
C2, C6~144
C4~39
C2, C6 - CH₃~19
O-CH₂-CH₃~60
O-CH₂-CH₃~14

Note: Specific chemical shifts can vary depending on the substituents and the solvent used. The provided data is a general guide.

Signaling Pathways and Experimental Workflows

Mechanism of Hantzsch Ester in Photoredox Catalysis

The following diagram illustrates the general mechanism of a Hantzsch ester (HEH) acting as a reductant in a photoredox catalytic cycle for the reduction of an aryl halide (Ar-X).

photoredox_cycle cluster_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Photocatalyst (PC⁻) PC_star->PC_red SET PC_star->PC_red PC_red->PC SET PC_red->PC HEH Hantzsch Ester (HEH) HEH_rad_cat HEH Radical Cation (HEH⁺•) HEH:e->HEH_rad_cat:w e⁻ to PC* HE_ox Oxidized Hantzsch Ester (HE⁺) HEH_rad_cat->HE_ox - H⁺ ArX Aryl Halide (Ar-X) Ar_rad Aryl Radical (Ar•) ArX->Ar_rad e⁻ from PC⁻ X_minus X⁻ ArH Reduced Product (Ar-H) Ar_rad->ArH H atom abstraction from solvent or HEH H_plus H⁺ hantzsch_synthesis_workflow start Start reactants Combine: - Aldehyde (1 eq) - β-Ketoester (2 eq) - Ammonia source (e.g., NH₄OAc) (1 eq) - Solvent (e.g., Ethanol) start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor Reaction Progress (TLC) reflux->monitor workup Work-up: 1. Cool to room temperature 2. Pour into ice-water 3. Filter the precipitate monitor->workup Reaction Complete purify Purification: Recrystallization from Ethanol workup->purify characterize Characterization: - Melting Point - NMR (¹H, ¹³C) - IR - Mass Spectrometry purify->characterize end End Product: Pure Hantzsch Ester characterize->end

References

The Solubility of Diludine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of Diludine (also known as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) in common organic solvents, providing essential data and protocols for its application in research and drug development.

This compound, a synthetic antioxidant and a key intermediate in the synthesis of dihydropyridine calcium channel blockers, exhibits a solubility profile that is critical for its handling, formulation, and application in various chemical and pharmaceutical processes.[1][2][3][4] This technical guide offers a detailed overview of this compound's solubility in a range of common organic solvents, presents a standardized experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous organic solvents across a range of temperatures. A comprehensive study utilized the gravimetric method to measure the solid-liquid equilibrium of this compound in 16 different monosolvents.[1] The results from this key research, supplemented with data from other sources, are summarized in the tables below. The data reveals that this compound's solubility generally increases with temperature in all tested solvents.[1]

Table 1: Solubility of this compound in Alcohols

SolventTemperature (K)Mole Fraction (x10^3)
Methanol 273.151.85
283.152.59
293.153.61
303.154.98
313.156.82
323.159.29
Ethanol 273.151.32
283.151.89
293.152.69
303.153.79
313.155.31
323.157.42
n-Propanol 273.151.05
283.151.52
293.152.19
303.153.14
313.154.48
323.156.38
Isopropanol 273.150.88
283.151.29
293.151.88
303.152.73
313.153.94
323.155.67
n-Butanol 273.150.89
283.151.31
293.151.91
303.152.77
313.154.01
323.155.79
Isobutanol 273.150.75
283.151.11
293.151.64
303.152.41
313.153.52
323.155.12
n-Pentanol 273.150.78
283.151.16
293.151.71
303.152.51
313.153.67
323.155.35
n-Octanol 273.150.55
283.150.83
293.151.25
303.151.87
313.152.79
323.154.15

Table 2: Solubility of this compound in Ketones, Esters, and Other Solvents

SolventTemperature (K)Mole Fraction (x10^3)
Acetone 273.153.89
283.155.31
293.157.18
303.159.61
313.1512.75
323.1516.79
Butanone 273.154.45
283.156.02
293.158.07
303.1510.70
313.1514.07
323.1518.37
Cyclohexanone 273.157.98
283.1510.51
293.1513.75
303.1517.88
313.1523.11
323.1529.74
Ethyl Acetate 273.152.45
283.153.41
293.154.71
303.156.47
313.158.84
323.1511.99
Butyl Acetate 273.152.15
283.153.02
293.154.22
303.155.86
313.158.09
323.1511.08
Toluene 273.151.21
283.151.73
293.152.46
303.153.48
313.154.88
323.156.81
Acetonitrile 273.151.55
283.152.15
293.152.96
303.154.06
313.155.55
323.157.56
DMSO Room Temp.28 mg/mL (approx. 110.54 mM)[5]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the static gravimetric method, a widely accepted and reliable technique.[1][6]

1. Materials and Apparatus:

  • High-purity this compound

  • Analytical grade organic solvents

  • Jacketed glass vessel with magnetic stirrer

  • Thermostatic water bath with temperature control (±0.1 K)

  • Analytical balance (±0.1 mg)

  • Syringe with a filter (0.45 μm)

  • Drying oven

2. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known mass of the chosen solvent in the jacketed glass vessel.

  • Equilibration: Seal the vessel and place it in the thermostatic water bath set to the desired temperature. Stir the mixture continuously for at least 24 hours to ensure solid-liquid equilibrium is reached. The continued presence of undissolved solid indicates a saturated solution.

  • Sampling: Stop the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a pre-weighed syringe fitted with a filter. The syringe should be pre-heated to the experimental temperature to prevent precipitation.

  • Gravimetric Analysis: Immediately weigh the syringe containing the saturated solution.

  • Drying: Transfer the filtered solution to a pre-weighed container and dry it in an oven at a suitable temperature (e.g., 323 K) until a constant weight is achieved.

  • Calculation: The mole fraction solubility (x₁) of this compound is calculated using the following equation:

    x₁ = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dried this compound.

    • M_solute is the molar mass of this compound (253.29 g/mol ).[3][7]

    • m_solvent is the mass of the solvent in the sample.

    • M_solvent is the molar mass of the solvent.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for this compound is a critical step in many experimental and industrial processes. The following diagram illustrates a logical workflow for this selection process, taking into account the desired concentration, process temperature, and solvent compatibility.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Crystallization, Formulation) req_conc Determine Required This compound Concentration start->req_conc proc_temp Define Process Temperature Range start->proc_temp sol_data Consult Solubility Data Tables req_conc->sol_data proc_temp->sol_data candidate_solvents Identify Candidate Solvents Meeting Concentration & Temp. Requirements sol_data->candidate_solvents compatibility Evaluate Solvent Compatibility (Reactivity, Toxicity, Boiling Point, Cost) candidate_solvents->compatibility select_solvent Select Optimal Solvent compatibility->select_solvent test_solubility Perform Small-Scale Solubility Test (Optional) select_solvent->test_solubility end Proceed with Application select_solvent->end test_solubility->candidate_solvents Unsuccessful test_solubility->end Successful

A logical workflow for selecting a suitable solvent for this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to effectively work with this compound. The provided quantitative solubility data, detailed experimental methodology, and logical workflow for solvent selection will facilitate more efficient and informed decision-making in the laboratory and beyond.

References

Methodological & Application

Protocol for One-Pot Hantzsch Pyridine Synthesis: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, providing a straightforward and versatile method for the preparation of 1,4-dihydropyridines (DHPs) and their corresponding pyridine derivatives.[1][2] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1] The resulting DHP core is a privileged scaffold in medicinal chemistry, most notably found in a class of drugs known as calcium channel blockers, including nifedipine, amlodipine, and felodipine, which are widely used in the treatment of hypertension and angina.[1][3][4] The significance of this reaction extends to the synthesis of various other biologically active compounds and its utility in the development of new therapeutic agents.[5][6]

This application note provides detailed protocols for the one-pot Hantzsch synthesis of pyridines, catering to researchers, scientists, and professionals in drug development. It encompasses various methodologies, including conventional heating, microwave-assisted synthesis, and solvent-free "green" chemistry approaches, offering a comparative overview of different catalytic systems and reaction conditions to guide the synthesis of diverse pyridine derivatives.

Data Presentation: Comparison of One-Pot Hantzsch Synthesis Protocols

The following table summarizes quantitative data from various one-pot Hantzsch pyridine synthesis protocols, highlighting the influence of different catalysts, solvents, and reaction conditions on product yield and reaction time. This allows for an easy comparison to select the most suitable protocol for a specific application.

Aldehydeβ-KetoesterNitrogen SourceCatalystSolventReaction ConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateγ-Al2O3 nanoparticlesSolvent-free90 °C5 min95[7]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateCeric Ammonium Nitrate (CAN)Solvent-freeRoom Temperature1-2.5 h85-95[8][9]
Aromatic AldehydesEthyl acetoacetateAmmonium acetateZn[(L)proline]2Solvent-free (Microwave)--Moderate to Good[10]
4-MethylbenzaldehydeEthyl acetoacetateAmmonium acetateNoneWater70 °C1 hGood[11]
Aromatic AldehydesEthyl acetoacetateAmmonium acetateZinc Oxide (ZnO)Ethanol80 °C1 h92-95[12]
3-(Trimethylsilyl)propynalEthyl acetoacetateAmmonium acetateAcetic acidEthanol120 °C (Microwave)7 min96[13]
Various AldehydesEthyl acetoacetateAmmonium acetatePolyaniline supported ZnOEthanolReflux2 h80-98[14]
FormaldehydeEthyl acetoacetateAqueous AmmoniaNoneEthanolReflux30 min75-90[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation table, offering step-by-step guidance for laboratory execution.

Protocol 1: Solvent-Free Synthesis using γ-Alumina Nanoparticles

This protocol describes a highly efficient and environmentally friendly method for the synthesis of 1,4-dihydropyridines under solvent-free conditions using recyclable γ-alumina nanoparticles as a catalyst.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5-2 mmol)

  • γ-Alumina nanoparticles (0.2 g)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5-2 mmol), and γ-alumina nanoparticles (0.2 g).

  • Heat the reaction mixture at 90 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add brine solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol and water to afford the pure 1,4-dihydropyridine derivative.

  • The γ-alumina nanoparticle catalyst can be recovered by filtration, washed with ethyl acetate, dried, and reused.[7]

Protocol 2: Microwave-Assisted Synthesis in a Continuous Flow Reactor

This protocol details a rapid and scalable method for the synthesis of 1,4-dihydropyridines using a microwave flow reactor, which allows for continuous processing and high yields.[13]

Materials:

  • 3-(Trimethylsilyl)propynal (0.53 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Ammonium acetate (1.6 mmol)

  • Ethanol-glacial acetic acid (5:1, 2 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

Procedure:

  • Prepare a solution of 3-(trimethylsilyl)propynal (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in 2 mL of a 5:1 mixture of ethanol and glacial acetic acid.

  • Introduce the solution into a continuous flow microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 7 minutes with an initial power of 90 W.

  • Collect the reaction mixture and cool it in a stream of compressed air.

  • Evaporate the solvent in vacuo.

  • Partition the residue between saturated aqueous NaHCO3 solution (25 mL) and CH2Cl2 (25 mL).

  • Separate the organic layer, dry it, and concentrate to obtain the 1,4-dihydropyridine product.

Protocol 3: Catalyst-Free Synthesis in Water

This protocol outlines an environmentally benign, catalyst-free method for the synthesis of Hantzsch esters in water, offering good to excellent yields and a simple work-up procedure.[11]

Materials:

  • Aldehyde (e.g., 4-methylbenzaldehyde) (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.3 mmol)

  • Water

Procedure:

  • In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) in water.

  • Heat the reaction mixture at 70 °C with stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • The 1,4-dihydropyridine product will precipitate out of the solution.

  • Isolate the product by simple filtration.

  • The aqueous filtrate can be recycled and reused for subsequent reactions.

Mandatory Visualizations

Reaction Mechanism of Hantzsch Pyridine Synthesis

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The generally accepted mechanism involves the initial formation of an α,β-unsaturated carbonyl compound via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[3]

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Intermediate α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel_Intermediate BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel_Intermediate BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Reaction mechanism of the Hantzsch pyridine synthesis.

Experimental Workflow for One-Pot Hantzsch Synthesis

The following diagram illustrates a generalized experimental workflow for a one-pot Hantzsch pyridine synthesis, from the initial mixing of reactants to the final purification of the product.

Hantzsch_Workflow Start Start Mixing 1. Mix Reactants (Aldehyde, β-Ketoester, NH3 source, Catalyst) Start->Mixing Reaction 2. Reaction (Heating/Microwave/Stirring) Mixing->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Extraction/Filtration) Monitoring->Workup Complete Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Generalized experimental workflow for one-pot Hantzsch synthesis.

References

Application Notes and Protocols: The Use of Diludine for the Reduction of Imines to Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Among the various methods available, the use of Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (commonly known as Diludine or Hantzsch ester), has emerged as a mild, efficient, and often chemoselective method for this purpose.[1][2] This approach, inspired by the biological reducing agent NADH, offers a valuable alternative to metal-based reducing agents.[3] The reaction can be performed without a catalyst or, for enhanced reactivity and stereoselectivity, with an organocatalyst such as a Brønsted acid.[4][5]

These application notes provide detailed protocols for the reduction of imines to amines using this compound, covering both catalyst-free and organocatalytic methods. It also includes a summary of quantitative data for various substrates and reaction conditions to guide researchers in applying this methodology in their own work.

Reaction Principle

The reduction of an imine using this compound involves the transfer of a hydride from the 4-position of the dihydropyridine ring to the electrophilic carbon of the imine. This process results in the formation of the corresponding amine and the aromatized pyridine byproduct. The reaction is driven by the formation of the stable pyridine ring.[2]

In the presence of a Brønsted acid catalyst, such as a chiral phosphoric acid, the imine is activated by protonation, forming a more electrophilic iminium ion. This activation enhances the rate of hydride transfer from the Hantzsch ester and, in the case of chiral catalysts, allows for the control of the stereochemical outcome of the reaction.[6][7]

Data Presentation

The following tables summarize the quantitative data for the reduction of various imines to their corresponding amines using this compound under different reaction conditions.

Table 1: Catalyst-Free Reduction of Aldimines with this compound [4]

EntryAldimine SubstrateTime (h)Yield (%)
1N-(4-methoxybenzylidene)aniline2495
2N-(4-chlorobenzylidene)aniline2499
3N-benzylideneaniline2492
4N-(4-methylbenzylidene)aniline2490
5N-(2-chlorobenzylidene)aniline2485

General Conditions: Aldimine (1.0 mmol), this compound (1.1 mmol), Toluene (8 mL), 70 °C.

Table 2: Chiral Phosphoric Acid Catalyzed Asymmetric Reduction of N-Aryl Imines [5]

EntryImine SubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1N-(1-phenylethylidene)aniline(R)-TRIP (5)Toluene489592
2N-(1-(4-chlorophenyl)ethylidene)aniline(R)-TRIP (5)Toluene729290
3N-(1-(4-methoxyphenyl)ethylidene)aniline(R)-TRIP (5)Toluene489894
4N-(1-(naphthalen-2-yl)ethylidene)aniline(R)-TRIP (5)Toluene729191

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Reduction of Pre-formed Aldimines

This protocol is adapted from the work of Li, J. et al.[4]

Materials:

  • Aldimine (1.0 mmol, 1.0 equiv)

  • This compound (Hantzsch ester) (1.1 mmol, 1.1 equiv)

  • Toluene (8 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon atmosphere setup

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldimine (1.0 mmol) and this compound (1.1 mmol).

  • Add toluene (8 mL) to the flask.

  • Place the flask under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After 24 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure amine.

Protocol 2: General Procedure for Asymmetric Reduction of Imines using a Chiral Phosphoric Acid Catalyst

This protocol is a general representation based on common practices in the field.[5][6]

Materials:

  • Imine (0.2 mmol, 1.0 equiv)

  • This compound (Hantzsch ester) (0.24 mmol, 1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.01 mmol, 5 mol%)

  • Toluene (2.0 mL)

  • Anhydrous sodium sulfate

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask or vial equipped with a magnetic stir bar, add the imine (0.2 mmol), this compound (0.24 mmol), and the chiral phosphoric acid catalyst (0.01 mmol).

  • Place the flask or vial under a nitrogen or argon atmosphere.

  • Add toluene (2.0 mL) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral amine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Imine + this compound (+ Catalyst) solvent Add Solvent reagents->solvent atmosphere Inert Atmosphere (N2 or Ar) solvent->atmosphere stirring Stirring at Specified Temperature atmosphere->stirring quench Quench Reaction stirring->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Amine

Caption: General experimental workflow for the reduction of imines using this compound.

catalytic_cycle catalyst Chiral Phosphoric Acid (CPA-H) iminium Iminium-CPA Complex catalyst->iminium Protonation imine Imine imine->iminium amine_complex Amine-Pyridinium-CPA Complex iminium->amine_complex Hydride Transfer This compound This compound (Hantzsch Ester) This compound->amine_complex amine_complex->catalyst Proton Transfer (Catalyst Regeneration) amine Chiral Amine amine_complex->amine pyridine Pyridine Byproduct amine_complex->pyridine

Caption: Catalytic cycle for the Brønsted acid-catalyzed reduction of an imine.

References

Application Notes and Protocols: Asymmetric Transfer Hydrogenation Using Chiral Hantzsch Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) serves as a powerful and practical method for the stereoselective synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1][2][3][4] Among the various hydride donors, Hantzsch esters have emerged as highly effective, biomimetic reducing agents, mimicking the function of the natural cofactor NADH.[5][6] This approach, particularly when combined with chiral organocatalysts or metal complexes, allows for the highly enantioselective reduction of a wide range of prochiral substrates, including imines, α,β-unsaturated ketones, nitroolefins, and α-ketoesters, under mild reaction conditions.[5][7] The operational simplicity, functional group tolerance, and avoidance of high-pressure hydrogen gas make this methodology particularly attractive for drug development and process chemistry.[8]

These application notes provide an overview of the key applications of asymmetric transfer hydrogenation using chiral Hantzsch esters and detailed protocols for selected transformations.

Advantages of Asymmetric Transfer Hydrogenation with Hantzsch Esters

  • Mild Reaction Conditions: Reactions are typically carried out at or slightly above room temperature and at atmospheric pressure, avoiding the need for specialized high-pressure hydrogenation equipment.[5]

  • High Enantioselectivity: Excellent levels of stereocontrol are often achieved, leading to products with high enantiomeric excess (ee).[9][10]

  • Broad Substrate Scope: A variety of functional groups, including C=N, C=C, and C=O bonds, can be selectively reduced.[5][7]

  • Operational Simplicity: The reactions are generally easy to set up and do not require rigorously dry or anaerobic conditions.[8]

  • Biomimetic Approach: The use of Hantzsch esters as NADH mimics provides a green and sustainable alternative to traditional metal hydride reagents.[5][11]

Applications in Drug Development

The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3][4] Asymmetric transfer hydrogenation with Hantzsch esters provides a reliable method for accessing chiral amines, alcohols, and other intermediates that are key structural motifs in many pharmaceuticals. For instance, this methodology has been successfully applied to the synthesis of chiral tetrahydroquinolines, benzoxazines, and other heterocyclic scaffolds present in biologically active molecules.[6][8] The ability to perform these transformations catalytically with high stereocontrol makes this a valuable tool in the construction of complex chiral drug candidates.

Key Components and Logical Relationships

The success of an asymmetric transfer hydrogenation reaction using a Hantzsch ester depends on the interplay between the substrate, the chiral catalyst, and the Hantzsch ester itself. The following diagram illustrates the fundamental logical relationship between these components.

logical_relationship sub Prochiral Substrate (e.g., Imine, Ketone) prod Chiral Product sub->prod Reduction cat Chiral Catalyst (e.g., Phosphoric Acid) cat->cat Regenerated cat->prod Induces Chirality he Hantzsch Ester (Hydride Source) he->prod Provides Hydride byprod Pyridine Byproduct he->byprod Oxidation

Caption: Logical relationship of key components in ATH.

Catalytic Cycle of Chiral Phosphoric Acid-Catalyzed Imine Reduction

Chiral phosphoric acids (CPAs) are highly effective catalysts for the asymmetric transfer hydrogenation of imines. The catalytic cycle involves the activation of the imine by the Brønsted acidic proton of the CPA, followed by a stereoselective hydride transfer from the Hantzsch ester. The chiral environment created by the catalyst directs the hydride attack to one face of the imine, leading to the formation of the chiral amine with high enantioselectivity.

catalytic_cycle start Start imine_activation Imine Activation (Protonation by CPA) start->imine_activation hydride_transfer Stereoselective Hydride Transfer imine_activation->hydride_transfer Activated Imine-CPA Complex product_release Product Release & Catalyst Regeneration hydride_transfer->product_release Product-CPA Complex cpa Chiral Phosphoric Acid (CPA) product_release->cpa Regenerated Catalyst product Chiral Amine product_release->product byproduct Pyridine Byproduct product_release->byproduct imine Imine imine->imine_activation cpa->imine_activation he Hantzsch Ester he->hydride_transfer

Caption: CPA-catalyzed imine reduction cycle.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for performing an asymmetric transfer hydrogenation reaction using a Hantzsch ester.

experimental_workflow setup Reaction Setup: - Add substrate, catalyst, and Hantzsch ester to solvent. reaction Stir at specified temperature. Monitor reaction progress by TLC or GC/LC-MS. setup->reaction workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. reaction->workup purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis Analysis: - Determine yield. - Measure enantiomeric excess (chiral HPLC or GC). purification->analysis

Caption: General experimental workflow for ATH.

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketimine Catalyzed by a Chiral Phosphoric Acid

This protocol is a general procedure adapted from the work of List and Rueping for the enantioselective reduction of N-PMP-protected ketimines.

Materials:

  • N-PMP-protected ketimine (1.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (1-5 mol%)

  • Hantzsch Ester (e.g., diethyl or di-tert-butyl ester) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware and stirring equipment

  • Materials for workup and column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the N-PMP-protected ketimine (e.g., 0.2 mmol), the chiral phosphoric acid catalyst (e.g., 0.002 mmol, 1 mol%), and activated 4 Å molecular sieves (approx. 100 mg).

  • Add anhydrous toluene (e.g., 1.0 mL) to the vial.

  • Add the Hantzsch ester (e.g., 0.22 mmol, 1.1 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) for the required time (typically 12-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, and rinse the celite with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the yield of the isolated product.

  • Analyze the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Quantitative Data Summary for Ketimine Reduction:

EntryCatalyst (mol%)Hantzsch EsterSolventTemp (°C)Time (h)Yield (%)ee (%)
1(S)-TRIP (1)DiethylToluene40249593
2(S)-TRIP (5)DiethylCH2Cl2RT489290
3(R)-TRIP (2)Di-tert-butylToluene30369694

Data are representative and compiled from various sources for illustrative purposes.

Protocol 2: Asymmetric Transfer Hydrogenation of an α,β-Unsaturated Ketone

This protocol is a general procedure based on the work of Martin and List for the enantioselective conjugate reduction of α,β-unsaturated ketones.[12]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Catalytic salt (e.g., tert-butyl valinate and TRIP) (5-10 mol%)

  • Hantzsch Ester (1.2 equiv)

  • Anhydrous solvent (e.g., dibutyl ether)

  • Standard laboratory glassware and stirring equipment

  • Materials for workup and column chromatography

Procedure:

  • To a dry reaction vial, add the α,β-unsaturated ketone (e.g., 0.3 mmol), the catalytic salt (e.g., 0.015 mmol, 5 mol%), and a magnetic stir bar.

  • Add anhydrous dibutyl ether (e.g., 1.5 mL).

  • Add the Hantzsch ester (e.g., 0.36 mmol, 1.2 equiv).

  • Seal the vial and stir the mixture at 60 °C for 48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • After completion, cool the reaction to room temperature and directly load it onto a silica gel column.

  • Purify the product by flash column chromatography (e.g., using a gradient of hexanes and ethyl acetate).

  • Determine the yield of the pure saturated ketone.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data Summary for α,β-Unsaturated Ketone Reduction:

SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Chalcone10Dibutyl ether60489196
Cyclohexenone5Dibutyl ether60488592
4-Phenyl-3-buten-2-one10Dibutyl ether60489395

Data are representative and compiled from various sources for illustrative purposes.[12]

Protocol 3: Asymmetric Transfer Hydrogenation of a β,β-Disubstituted Nitroolefin

This protocol is based on the work of Martin, Ozores, and List using a Jacobsen-type thiourea catalyst.[9]

Materials:

  • β,β-Disubstituted nitroolefin (1.0 equiv)

  • Jacobsen-type thiourea catalyst (5 mol%)

  • Hantzsch Ester (e.g., di-tert-butyl ester) (1.1 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment

  • Materials for workup and column chromatography

Procedure:

  • In a reaction vial, dissolve the β,β-disubstituted nitroolefin (e.g., 0.2 mmol) in anhydrous toluene (e.g., 0.15 mL).

  • Add the thiourea catalyst (e.g., 0.01 mmol, 5 mol%).

  • Add the Hantzsch ester (e.g., 0.22 mmol, 1.1 equiv).

  • Seal the vial and stir the reaction mixture at 40 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

  • Determine the yield of the resulting nitroalkane.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data Summary for Nitroolefin Reduction:

Substrate (E-isomer)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1-Nitro-2-phenyl-1-propene5Toluene40249898
1-Nitro-2-(4-chlorophenyl)-1-propene5Toluene40249597
1-Nitro-2-cyclohexyl-1-propene5Toluene40489296

Data are representative and compiled from various sources for illustrative purposes.[9]

Conclusion

Asymmetric transfer hydrogenation using chiral Hantzsch esters is a versatile and robust methodology for the synthesis of a wide array of enantioenriched compounds. Its operational simplicity, mild conditions, and high levels of stereocontrol make it an invaluable tool for researchers in academia and industry, particularly in the field of drug discovery and development. The protocols and data presented herein provide a starting point for the application of this powerful technology in the synthesis of valuable chiral building blocks.

References

Application Notes and Protocols: Diludine-Mediated Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diludine, also known as Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), is a prominent member of the 1,4-dihydropyridine (DHP) family. It serves as a synthetic mimic of the biological reducing agent NADH (Reduced Nicotinamide Adenine Dinucleotide).[1][2][3] In biochemical pathways, NADH acts as a hydride donor to reduce various substrates like aldehydes and ketones.[3] Similarly, this compound and its derivatives function as mild, selective, and efficient organic reductants, primarily acting as hydride donors in a wide range of chemical transformations.[1][4] They are particularly valued in organocatalytic and asymmetric reductions for their operational simplicity and mild reaction conditions.[1][2]

The utility of Hantzsch esters extends from simple transfer hydrogenations of C=C, C=O, and C=N bonds to more complex applications in photoredox catalysis, where they can act as sacrificial electron and hydrogen donors.[4][5][6] Their ability to participate in reactions under the influence of visible light, sometimes even without a dedicated photocatalyst, has made them versatile reagents in modern organic synthesis.[7][8]

Reaction Mechanisms

The reduction mechanism of Hantzsch esters is highly dependent on the substrate and reaction conditions.[9] Several pathways have been proposed, with the most common being a direct, single-step hydride transfer. However, stepwise mechanisms involving electron and proton transfers are also plausible, particularly in photoredox catalysis.[9]

  • Direct Hydride Transfer : In many cases, particularly with acid catalysis, the reaction is believed to proceed through a single transition state where a hydride ion (H⁻) is transferred from the C4 position of the dihydropyridine ring to the electrophilic substrate.[10][11] Theoretical calculations support a boat-like conformation of the Hantzsch ester in the transition state to facilitate this transfer.[11]

  • Stepwise Electron-Proton-Electron Transfer : An alternative mechanism involves an initial single-electron transfer (SET) from the Hantzsch ester to the substrate, forming a radical ion pair. This is followed by a proton transfer and a second electron transfer to complete the reduction.[9]

  • Stepwise Electron-Hydrogen Atom Transfer : This pathway also begins with a single-electron transfer, but is followed by the transfer of a hydrogen atom (H•) from the resulting Hantzsch ester radical cation.[9]

Reaction_Mechanisms cluster_start Reactants cluster_pathways Proposed Mechanisms cluster_path1 Hydride Transfer cluster_path2 Stepwise Transfer cluster_end Products HE Hantzsch Ester (this compound) TS1 Transition State HE->TS1 H⁻ RadicalPair Radical Ion Pair HE->RadicalPair e⁻ Substrate Substrate (e.g., Imine) Substrate->TS1 Substrate->RadicalPair ReducedProduct Reduced Product TS1->ReducedProduct OxidizedHE Oxidized Hantzsch Ester (Pyridinium Salt) TS1->OxidizedHE HAT H• Transfer Product RadicalPair->HAT H• ET_PT_ET H⁺, e⁻ Transfer Product RadicalPair->ET_PT_ET H⁺, e⁻ HAT->ReducedProduct HAT->OxidizedHE ET_PT_ET->ReducedProduct ET_PT_ET->OxidizedHE

Caption: Proposed mechanisms for this compound-mediated reductions.

Experimental Protocols

The following protocols provide a general framework and a specific example for conducting this compound-mediated reductions.

General Protocol for Reductive Amination of a Ketone

Reductive amination is a cornerstone reaction where a carbonyl compound is converted to an amine.[12] This protocol uses this compound in a direct reductive amination of a ketone, often catalyzed by an organocatalyst like thiourea or its derivatives, which activate the intermediate imine via hydrogen bonding.[4]

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and the organocatalyst (e.g., S-benzyl isothiouronium chloride, 0.1 mmol, 10 mol%).[4]

  • Solvent Addition : Add a suitable solvent (e.g., dichloromethane or toluene, 5 mL).

  • Reagent Addition : Add this compound (Hantzsch ester, 1.2 mmol, 1.2 equiv) to the mixture.

  • Reaction Execution : Seal the flask and stir the mixture at ambient temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Specific Protocol: Asymmetric Reduction of α-Imino Esters

This protocol describes the highly enantioselective reduction of an α-imino ester using a chiral phosphoric acid (CPA) catalyst and this compound as the hydride source.[13] This method provides access to valuable chiral α-amino esters.

  • Reaction Setup : In a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral phosphoric acid catalyst (e.g., TRIP catalyst, 0.05 mmol, 5 mol%) in the solvent (toluene, 2.0 mL).

  • Reagent Addition : Add the α-imino ester substrate (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Hydride Source : Add this compound (Hantzsch ester, 1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Execution : Stir the reaction mixture at room temperature for the specified time (typically 12-48 hours).

  • Monitoring : Monitor the conversion of the imino ester and the formation of the amino ester product by chiral High-Performance Liquid Chromatography (HPLC) to determine both yield and enantiomeric excess (ee).

  • Purification : Once the reaction is complete, the product can be purified directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Solvent 2. Add Solvent and Catalyst Setup->Solvent HE_Add 3. Add this compound (Hantzsch Ester) Solvent->HE_Add Stir 4. Stir at Specified Temp. HE_Add->Stir Monitor 5. Monitor Progress (TLC, LC-MS, HPLC) Stir->Monitor Workup 6. Aqueous Work-up (Quench, Extract) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS, ee determination) Purify->Analyze

Caption: General workflow for a this compound-mediated reduction experiment.

Data Presentation: Scope of this compound Reductions

This compound is effective for the reduction of a variety of substrates. The following tables summarize representative results for the reduction of imines and α,β-unsaturated ketones.

Table 1: Asymmetric Reduction of α-Imino Esters [13]

EntrySubstrate (Ar)CatalystTime (h)Yield (%)ee (%)
1PhenylChiral Phosphoric Acid249896
24-MethoxyphenylChiral Phosphoric Acid249997
34-NitrophenylChiral Phosphoric Acid489598
42-NaphthylChiral Phosphoric Acid369797
52-ThienylChiral Phosphoric Acid369696

Conditions: Substrate (1.0 equiv), Hantzsch ester (1.1 equiv), Catalyst (5 mol%), Toluene, Room Temperature.

Table 2: Organocatalytic Transfer Hydrogenation of α,β-Unsaturated Ketones [4]

EntrySubstrateCatalystTime (h)Yield (%)ee (%)
1ChalconeChiral Phosphoric Acid (TRIP)129590
2(E)-1,3-diphenylprop-2-en-1-oneChiral Phosphoric Acid (TRIP)129991
3(E)-4-phenylbut-3-en-2-oneChiral Phosphoric Acid (TRIP)248885

Conditions: Substrate (1.0 equiv), Hantzsch ester (1.2 equiv), Catalyst (5 mol%), Solvent, Room Temperature.

Concluding Remarks

This compound (Hantzsch ester) is a robust and versatile reagent for mediating a wide array of reduction reactions in organic synthesis. Its role as a stable, easy-to-handle NADH mimic allows for the transfer hydrogenation of various functional groups under mild and often organocatalytic conditions. The ability to pair this compound with chiral catalysts has opened avenues for highly enantioselective transformations, which are of significant interest to researchers in medicinal and process chemistry. The straightforward experimental setups and predictable reactivity make this compound an indispensable tool for modern synthetic chemists.

References

Application of Diludine in Photoredox Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diludine, also widely known as Hantzsch ester (HEH), and its derivatives have emerged as indispensable reagents in the field of visible-light photoredox catalysis.[1][2] These 1,4-dihydropyridine compounds serve as exceptional sacrificial electron donors and hydrogen atom transfer (HAT) agents, facilitating a wide array of chemical transformations under mild and environmentally benign conditions.[1][3] The driving force for their activity lies in the formation of a stable aromatic pyridine derivative upon oxidation, which makes the initial single-electron transfer (SET) process thermodynamically favorable.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key photoredox-catalyzed reactions, intended to guide researchers in leveraging this powerful synthetic tool.

Core Principles and Mechanism

In a typical photoredox catalytic cycle, a photocatalyst (PC), upon absorption of visible light, is excited to a higher energy state (PC*). This excited state is a potent oxidant and can accept an electron from a suitable donor. This compound (HEH) excels in this role, readily undergoing a single-electron transfer (SET) to the excited photocatalyst. This process generates the radical cation of this compound (HEH•+) and the reduced form of the photocatalyst (PCred). The reduced photocatalyst can then engage with a substrate, initiating a desired chemical transformation through a reductive pathway. The this compound radical cation subsequently breaks down, often releasing a proton and a radical, and ultimately forming a stable pyridine byproduct. This overall process makes this compound an effective terminal reductant in numerous photoredox reactions.[4][5]

General Catalytic Cycle

Photoredox Catalysis with this compound PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_reduced Reduced Photocatalyst (PCred) PC_excited->PC_reduced SET PC_reduced->PC SET This compound This compound (HEH) Diludine_radical This compound Radical Cation (HEH•+) This compound->Diludine_radical Oxidation Pyridine Pyridine Byproduct Diludine_radical->Pyridine Fragmentation Substrate Substrate (S) Product Product (P) Substrate->Product Reduction

Caption: General photoredox catalytic cycle involving this compound.

Applications and Experimental Protocols

Reductive Dehalogenation of Activated Alkyl Halides

Reductive dehalogenation is a fundamental transformation in organic synthesis, often employed to remove halogen atoms introduced for synthetic manipulations. Photoredox catalysis using this compound offers a mild and efficient alternative to traditional methods that often rely on toxic tin hydrides.[6]

Reaction Principle: An excited photocatalyst is reductively quenched by this compound. The resulting reduced photocatalyst then transfers an electron to the alkyl halide, leading to the formation of a carbon-centered radical and a halide anion. This radical subsequently abstracts a hydrogen atom, often from a hydrogen atom donor present in the reaction mixture (which can be the Hantzsch ester itself or its radical cation), to yield the dehalogenated product.[6][7]

Quantitative Data:

EntrySubstrate (Alkyl Halide)Photocatalyst (mol%)This compound (equiv)SolventTime (h)Yield (%)
1α-BromoacetophenoneRu(bpy)₃Cl₂ (1)1.1Acetonitrile3>95
2Ethyl 2-bromo-2-phenylacetateRu(bpy)₃Cl₂ (1)1.1Acetonitrile392
3N-Benzyl-2-bromo-2-phenylacetamideRu(bpy)₃Cl₂ (1)1.1Acetonitrile388
42-BromooctaneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5)1.5DMF1275
53-BromocyclohexanoneRu(bpy)₃Cl₂ (1)1.2Acetonitrile590

Data compiled from representative procedures. Yields are for isolated products.

Experimental Protocol: General Procedure for Reductive Dehalogenation

  • To an oven-dried reaction vessel (e.g., a quartz tube or a borosilicate vial) equipped with a magnetic stir bar, add the alkyl halide substrate (0.4 mmol, 1.0 equiv), this compound (Hantzsch ester, 0.44 mmol, 1.1 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex, 1-2 mol%).

  • Add anhydrous solvent (e.g., acetonitrile or DMF, 3 mL).

  • Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes while stirring.

  • Place the reaction vessel at a fixed distance (e.g., 5-10 cm) from a visible light source (e.g., a blue LED lamp, 450 nm). For temperature control, a fan can be used to maintain the reaction at room temperature.

  • Irradiate the reaction mixture with stirring for the specified time (typically 3-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the light source and quench the reaction. The reaction mixture can be filtered to remove any solids.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired dehalogenated product.

Carbonylative Acylation of Styrenes

The synthesis of ketones is a cornerstone of organic chemistry. A three-component photoredox-catalyzed carbonylative acylation of styrenes using 4-substituted Hantzsch esters and carbon monoxide (CO) provides a novel and efficient route to a variety of alkyl ketones.[8][9]

Reaction Principle: The photocatalyst, upon excitation, oxidizes the 4-substituted Hantzsch ester to generate an alkyl radical. This radical is then trapped by carbon monoxide to form an acyl radical. The acyl radical subsequently adds to the styrene, and the resulting benzylic radical is reduced and protonated to yield the final ketone product.[8][9]

Quantitative Data:

EntryHantzsch Ester (4-substituent)StyrenePhotocatalyst (mol%)CO Pressure (bar)SolventTime (h)Yield (%)
1CyclohexylStyreneIrdF(CF₃)ppy₂(dtbpy)PF₆ (1)60DMAc1674
2CyclopentylStyreneIrdF(CF₃)ppy₂(dtbpy)PF₆ (1)60DMAc1671
3Cyclohexyl4-MethylstyreneIrdF(CF₃)ppy₂(dtbpy)PF₆ (1)60DMAc1678
4Cyclohexyl4-ChlorostyreneIrdF(CF₃)ppy₂(dtbpy)PF₆ (1)60DMAc1665
5IsopropylStyreneIrdF(CF₃)ppy₂(dtbpy)PF₆ (1)60DMAc1658

Data extracted from Li et al., Chem. Commun., 2024.[3][8][9][10] Yields are for isolated products.

Experimental Protocol: General Procedure for Carbonylative Acylation

  • In a high-pressure reactor equipped with a magnetic stir bar, add the 4-substituted Hantzsch ester (1.0 equiv), styrene (1.2 equiv), and the iridium photocatalyst (1 mol%).

  • Add anhydrous N,N-dimethylacetamide (DMAc) as the solvent.

  • Seal the reactor, purge with carbon monoxide (CO) gas three times, and then pressurize to the desired pressure (e.g., 60 bar).

  • Place the reactor under irradiation with a blue LED light source, maintaining a reaction temperature of 55-60 °C with stirring for 16 hours.

  • After the reaction time, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired ketone.

Experimental Workflow and Setup

A typical experimental setup for a photoredox reaction using this compound is straightforward and can be easily assembled in a standard chemistry laboratory.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Photocatalysis cluster_workup Work-up and Purification A 1. Weigh Reagents: - Substrate - this compound - Photocatalyst B 2. Add Solvent A->B C 3. Degas Mixture (e.g., Ar sparging) B->C D 4. Irradiate with Visible Light Source (e.g., Blue LED) C->D E 5. Stir at Controlled Temperature D->E F 6. Quench Reaction E->F G 7. Solvent Removal F->G H 8. Column Chromatography G->H I 9. Characterization H->I

Caption: A typical experimental workflow for a photoredox reaction.

Conclusion

This compound and its derivatives are powerful and versatile reagents in modern photoredox catalysis. Their ability to act as efficient electron and hydrogen atom donors under mild, visible-light-mediated conditions has enabled the development of a wide range of novel and synthetically valuable transformations. The protocols and data presented herein provide a practical guide for researchers to incorporate these powerful methods into their synthetic strategies for applications in academic research and drug development.

References

Synthesis of Substituted Hantzsch Esters: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted Hantzsch esters and their application in two key areas: as calcium channel blockers in drug development and as alkylating agents in photoredox catalysis.

Application 1: Hantzsch Esters as L-Type Calcium Channel Blockers

Substituted 1,4-dihydropyridines, commonly known as Hantzsch esters, are a cornerstone in the treatment of cardiovascular diseases.[1] These compounds, such as the well-known drug nifedipine, function by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2] The synthesis of these molecules is a classic example of a multi-component reaction, offering an efficient route to a wide range of derivatives.

Signaling Pathway of L-Type Calcium Channel Blockade

Hantzsch esters like nifedipine exert their therapeutic effect by inhibiting the influx of Ca²⁺ ions through L-type calcium channels in smooth muscle cells. This prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to muscle relaxation and vasodilation.

L_type_calcium_channel_pathway Depolarization Depolarization LTCC_inactive L-Type Calcium Channel (Inactive) Depolarization->LTCC_inactive stimulates LTCC_active L-Type Calcium Channel (Active) LTCC_inactive->LTCC_active activates Ca_influx Ca²⁺ Influx LTCC_active->Ca_influx Relaxation Vasodilation/ Relaxation Calmodulin Calmodulin Ca_influx->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin binds Ca²⁺ MLCK_inactive Myosin Light-Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active Myosin Light-Chain Kinase (Active) MLCK_inactive->MLCK_active activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Hantzsch_ester Hantzsch Ester (e.g., Nifedipine) Hantzsch_ester->LTCC_active blocks

Caption: L-Type Calcium Channel Signaling Pathway Blockade by Hantzsch Esters.

Quantitative Data: Calcium Channel Blocking Activity

The following table summarizes the in vitro calcium channel blocking activity (IC₅₀) of various substituted Hantzsch esters.

Compound4-Substituent3,5-SubstituentsIC₅₀ (µM)Reference
Nifedipine2-NitrophenylDimethyl ester0.01[3]
Compound 12a2-Pyridyl3-isopropyl 5-[(2-piperazin-1-yl)ethyl] ester0.11[3]
Compound 12b3-Pyridyl3-isopropyl 5-[(2-piperazin-1-yl)ethyl] ester0.35[3]
Compound 12c4-Pyridyl3-isopropyl 5-[(2-piperazin-1-yl)ethyl] ester3.35[3]
Compound A2-Thienyl, 2-methoxyDiethyl ester0.55[4]
Experimental Protocol: Synthesis of Nifedipine

This protocol is adapted from established Hantzsch synthesis procedures.[5]

Workflow for Nifedipine Synthesis

nifedipine_synthesis_workflow Start Start Reagents Combine: - 2-Nitrobenzaldehyde - Methyl acetoacetate - Concentrated ammonia - Methanol Start->Reagents Reflux Heat to reflux for 3.5 hours Reagents->Reflux Cool Cool reaction mixture (ice-water bath if needed) Reflux->Cool Precipitate Allow precipitate to form Cool->Precipitate Filter Filter the crude product Precipitate->Filter Wash Wash with cold methanol Filter->Wash Dry Dry the product Wash->Dry Characterize Characterize: - Weigh and determine yield - Measure melting point - Record IR and NMR spectra - Check purity by HPLC Dry->Characterize End End Characterize->End photoredox_alkylation_workflow Start Start Setup Set up reaction vessel with: - 4-Alkyl Hantzsch ester - Alkyl halide/acceptor - Photocatalyst (e.g., fac-Ir(ppy)₃) - Solvent - Stir bar Start->Setup Degas Degas the reaction mixture (e.g., freeze-pump-thaw cycles) Setup->Degas Irradiate Irradiate with visible light (e.g., blue LEDs) with stirring Degas->Irradiate Monitor Monitor reaction progress by TLC or GC Irradiate->Monitor Workup Quench the reaction and perform aqueous workup Monitor->Workup Upon completion Purify Purify the product by column chromatography Workup->Purify Characterize Characterize the product by NMR and mass spectrometry Purify->Characterize End End Characterize->End

References

Application Notes and Protocols for Diludine in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diludine, also known as Hantzsch ester, is a 1,4-dihydropyridine derivative first synthesized by Arthur Hantzsch in 1881.[1][2] Its chemical name is diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.[3] In recent years, this compound has garnered significant attention as a valuable reagent in green chemistry. Its structural similarity to the cofactor NADH (reduced nicotinamide adenine dinucleotide) allows it to function as a mild and effective hydride donor in various organic transformations.[1] This capability, combined with the development of environmentally benign synthesis methods, positions this compound as a key player in sustainable chemical processes.

The applications of this compound align with several core principles of green chemistry. The synthesis of this compound itself is a classic example of a multi-component reaction (MCR), which enhances atom economy and reduces the number of synthetic steps.[2][4] Furthermore, its use as a reducing agent often allows for metal-free, mild reaction conditions, avoiding the need for harsh or toxic reagents.[5]

These notes provide detailed protocols and data for the green synthesis of this compound and its application as a reducing agent in organic synthesis, targeted at researchers and professionals in the field of chemistry and drug development.

Application Note 1: Green Synthesis of this compound via Hantzsch Reaction

The primary route to this compound and its derivatives is the Hantzsch dihydropyridine synthesis.[2] This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[2][6] The reaction's high atom efficiency and the convergence of multiple starting materials in a single step make it an inherently green process.[2]

Recent advancements have focused on making this synthesis even more environmentally friendly by eliminating hazardous solvents, avoiding catalysts, or employing reusable and benign catalysts.[4][7] These "greener" protocols often lead to high yields, shorter reaction times, and simplified workup procedures.[8]

Below is a summary of various green chemistry methodologies for the synthesis of Hantzsch dihydropyridines.

Data Presentation: Comparison of Green Synthetic Methodologies for Hantzsch Dihydropyridines

CatalystSolventTemperatureTimeYield (%)Reference
NoneWater ("on-water")Room Temp.2 h75%[9]
NoneSolvent-free100 °C45 min85%[10]
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temp.1-2.5 h85-95%[8]
Phenylboronic AcidEthanolReflux1-2 h82-96%[11]
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (SDS)-1-2 h96%[2]
None (Microwave)Ethanol/Water-3-5 min82-95%[2]
Polyindole/TiO2 NanocatalystSolvent-freeRoom Temp.15-30 min90-98%[12]

Visualization: Generalized Mechanism of the Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is believed to proceed through a sequence of condensations and additions, culminating in the cyclization to form the dihydropyridine ring.[4]

Hantzsch_Mechanism cluster_start Reactants cluster_steps Reaction Intermediates cluster_end Product Formation Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel Enamine Enamine Intermediate Ketoester1->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (this compound) Cyclization->DHP

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Protocol 1: Catalyst-Free "On-Water" Synthesis of this compound

This protocol describes an environmentally friendly, catalyst-free method for synthesizing this compound at room temperature using water as the reaction medium.[9] This method offers high yields and avoids the use of toxic organic solvents.

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Paraformaldehyde (1 equivalent)

  • Ammonium acetate (1.3 equivalents)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add ethyl acetoacetate (2.0 mmol, 0.25 mL), paraformaldehyde (1.0 mmol, 30 mg), and ammonium acetate (1.3 mmol, 100 mg).

  • Add 5 mL of deionized water to the flask.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[9]

  • Upon completion, a solid product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water (2 x 5 mL).

  • Purify the product by recrystallization from ethanol to afford pure this compound as a yellow solid.

  • Dry the product under vacuum. The expected yield is approximately 75%.[9]

Visualization: Experimental Workflow for "On-Water" Synthesis

Workflow_OnWater start Start reactants 1. Combine Reactants: Ethyl Acetoacetate, Paraformaldehyde, Ammonium Acetate in Water start->reactants stir 2. Stir at Room Temperature (approx. 2 hours) reactants->stir precipitate 3. Product Precipitates stir->precipitate filter 4. Collect Solid by Vacuum Filtration precipitate->filter wash 5. Wash with Cold Water filter->wash recrystallize 6. Recrystallize from Ethanol wash->recrystallize dry 7. Dry Under Vacuum recrystallize->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the "on-water" synthesis of this compound.

Application Note 2: this compound as a Green Reducing Agent

This compound is an excellent reagent for transfer hydrogenation, acting as a hydride donor to reduce various functional groups.[5] This process is biomimetic, mimicking the role of NADH in biological redox reactions. It is particularly effective for the reduction of activated C=C bonds (α,β-unsaturated carbonyls), C=O bonds (ketones), and C=N bonds (imines).[5]

The key advantages of using this compound as a reducing agent in line with green chemistry principles are:

  • Metal-Free Conditions: It avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from products.

  • Mild Reaction Conditions: Reductions can typically be carried out under mild, often organocatalytic, conditions at or near room temperature.

  • High Chemoselectivity: It can selectively reduce certain functional groups while leaving others intact.

  • Benign Byproduct: The oxidized form of this compound is the corresponding stable and non-toxic pyridine derivative, which is easily separable.[2]

Data Presentation: Organocatalytic Reductions using this compound (Hantzsch Ester)

Substrate TypeCatalystProduct TypeYield (%)Reference
α,β-Unsaturated KetoneChiral Phosphoric Acid (TRIP)Saturated Ketone86-99%[5]
α,β-Unsaturated AldehydeChiral ImidazolidinoneSaturated Aldehyde82-96%[5]
Ketone (Reductive Amination)S-benzyl isothiouronium chlorideSecondary Amine70-93%[5]
Ketone (Reductive Amination)ThioureaSecondary Amine81-99%[5]
ImineBrønsted Acid (e.g., PTSA)Amine85-98%[5]

Visualization: this compound as a Hydride Donor

This diagram illustrates the logical relationship in a transfer hydrogenation reaction where this compound reduces a substrate (represented by an imine) to its corresponding product (an amine).

Hydride_Transfer This compound This compound (Hantzsch Ester) (Hydride Donor) Substrate Substrate (e.g., Imine) (Hydride Acceptor) Pyridine Pyridine Byproduct (Oxidized Form) Product Reduced Product (e.g., Amine) Diludine_box This compound p1 Diludine_box->p1 Substrate_box Imine p2 Substrate_box->p2 Pyridine_box Pyridine Product_box Amine p1->Pyridine_box Oxidation p1->p2 H⁻ Transfer (Catalyst) p2->Product_box Reduction

Caption: Logical flow of hydride transfer from this compound to a substrate.

Protocol 2: Biomimetic Reductive Amination of a Ketone using this compound

This protocol provides a method for the direct reductive amination of ketones using this compound as the hydride source, catalyzed by a simple and recoverable organocatalyst like thiourea.[5]

Materials:

  • Aryl or alkyl ketone (1.0 equivalent)

  • Aniline or other amine (1.2 equivalents)

  • This compound (Hantzsch ester, 1.5 equivalents)

  • Thiourea (0.1 equivalent)

  • Dichloromethane (DCM) or Toluene as solvent

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the ketone (1.0 mmol), the amine (1.2 mmol), this compound (1.5 mmol), and thiourea (0.1 mmol).

  • Add 5 mL of dichloromethane (DCM) as the solvent.

  • Stir the mixture at room temperature or gently heat to 40 °C. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude residue contains the desired amine product, the pyridine byproduct, and the catalyst.

  • Purify the crude mixture using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure secondary amine product. Yields for this type of reaction are generally high, often exceeding 80%.[5]

References

Application Note: Monitoring the Hantzsch 1,4-Dihydropyridine Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction used to generate 1,4-dihydropyridines (1,4-DHPs).[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP scaffold is of significant interest in medicinal chemistry, forming the core structure of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine used to treat hypertension.[3][4][5]

Given its importance, efficiently monitoring the progress of the Hantzsch reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring high yields of the desired product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose. This application note provides a detailed protocol for monitoring the Hantzsch reaction, enabling researchers to qualitatively track the consumption of starting materials and the formation of the 1,4-DHP product.

Principle of the Method

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is driven by polarity.[6][7] In the Hantzsch reaction:

  • Starting Materials: The aldehyde is typically the least polar component. The β-keto ester is more polar.

  • Product: The 1,4-dihydropyridine product is a larger, conjugated molecule. Its polarity depends on its substituents, but it will have a distinct retention factor (Rf) compared to the starting materials.

As the reaction progresses, TLC analysis will show the spots corresponding to the starting materials diminishing in intensity, while a new spot corresponding to the 1,4-DHP product will appear and intensify. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate.[8]

Experimental Protocol

This protocol provides a generalized method for monitoring a typical Hantzsch reaction. Researchers should optimize the mobile phase for their specific substrates.

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates.

  • Reactants: Aldehyde (e.g., benzaldehyde), β-keto ester (e.g., ethyl acetoacetate), nitrogen source (e.g., ammonium acetate).

  • Reaction Solvent: Ethanol or methanol.

  • TLC Mobile Phase (Eluent): A starting recommendation is a mixture of n-hexane and ethyl acetate. Common ratios are 4:1 or 3:2 (n-hexane:ethyl acetate).[9][10]

  • TLC Developing Chamber: Glass tank with a lid.

  • Spotting: Glass capillary tubes.

  • Visualization: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.

  • General Lab Equipment: Vials, pipettes, heating plate.

2. Procedure

2.1. TLC Chamber Preparation Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is saturated with the solvent. Close the lid and allow the chamber to saturate for at least 10-15 minutes. This ensures a vapor-rich environment, leading to better TLC resolution.

2.2. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for spotting:

    • SM (Starting Material): A solution of the limiting reactant (usually the aldehyde).

    • CO (Co-spot): A spot where both the starting material and the reaction mixture will be applied.

    • RXN (Reaction Mixture): The sample from the ongoing reaction.

  • Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'SM' and 'CO' marks.

  • At time zero (t=0) and at subsequent time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the reaction mixture directly onto the 'RXN' mark and on top of the starting material spot at the 'CO' mark.[11] The co-spot is crucial to confirm the identity of the starting material spot in the reaction lane, especially if the product and reactant have similar Rf values.[11]

2.3. Development Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline is above the solvent level.[11] Close the lid and allow the solvent front to travel up the plate undisturbed.

2.4. Visualization and Analysis

  • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. 1,4-Dihydropyridines are typically UV-active due to their conjugated system. Circle the visible spots with a pencil.

  • If necessary, further visualization can be achieved by placing the plate in an iodine chamber or by dipping it into a potassium permanganate stain followed by gentle heating.

  • Interpretation: Compare the lanes. As the reaction proceeds, the 'SM' spot in the 'RXN' lane will fade, and a new product spot will appear. The reaction is complete when the 'SM' spot is absent in the 'RXN' lane.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the following formula:[6][12] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The Rf values are dependent on the specific compounds and the TLC system used. The following table provides example Rf values for 1,4-dihydropyridine derivatives synthesized via the Hantzsch reaction.

Compound ClassMobile Phase (n-hexane:ethyl acetate)Stationary PhaseExample Rf ValuesReference
Thiophene-based 1,4-DHPs4:1Silica Gel 60 F2540.19 - 0.59[9]
Substituted 1,4-DHPs2:1Silica Gel (100-200 mesh)Not specified[10]
Methoxy-substituted 1,4-DHPs9:1 (CH2Cl2:AcOEt)Silica GelNot specified[13]

Note: Rf values are indicative and can vary. It is essential to run authentic standards on the same plate for accurate comparison.

Visualized Workflows

The following diagrams illustrate the Hantzsch reaction and the TLC monitoring workflow.

Hantzsch_Reaction cluster_reactants Reactants cluster_products Product Aldehyde Aldehyde DHP 1,4-Dihydropyridine Aldehyde->DHP Hantzsch Condensation Ketoester 2 x β-Keto Ester Ketoester->DHP Hantzsch Condensation Ammonia Ammonia Source Ammonia->DHP Hantzsch Condensation

Caption: Logical flow of the Hantzsch multicomponent reaction.

TLC_Workflow A 1. Prepare Saturated TLC Chamber B 2. Spot Plate (SM, CO, RXN) A->B C 3. Develop Plate in Chamber B->C D 4. Dry Plate & Mark Solvent Front C->D E 5. Visualize Spots (e.g., UV Light) D->E F 6. Calculate Rf Values E->F G 7. Interpret Results (Reaction Progress) F->G

Caption: Experimental workflow for monitoring reaction progress by TLC.

References

Application Notes and Protocols: The Role of Diludine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diludine, formally known as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, and its derivatives, commonly referred to as Hantzsch esters, are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] The 1,4-dihydropyridine (1,4-DHP) core of this compound is the foundational scaffold for several blockbuster drugs, particularly L-type calcium channel blockers used in the management of cardiovascular diseases like hypertension.[1][2] Beyond serving as a structural precursor, this compound also functions as a mild and effective reducing agent, acting as a stable analogue of the biological reducing agent NADH.[3] This dual utility makes it a versatile tool for researchers and professionals in drug development.

These application notes provide detailed protocols for two primary applications of this compound and its related structures in pharmaceutical synthesis:

  • The Hantzsch Dihydropyridine Synthesis: A classic multi-component reaction to form the 1,4-dihydropyridine core, which is central to drugs such as Amlodipine.

  • Organocatalytic Reductive Amination: The use of this compound as a hydride source for the asymmetric synthesis of chiral amines, which are crucial building blocks for numerous active pharmaceutical ingredients (APIs).[4][5]

Application 1: The Hantzsch Synthesis of 1,4-Dihydropyridine Pharmaceutical Intermediates

The Hantzsch reaction, first reported in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6] This multicomponent reaction remains one of the most straightforward and cost-effective methods for creating 1,4-dihydropyridine derivatives.[1]

A prominent application of this synthesis is in the production of Amlodipine, a widely used medication for hypertension. The synthesis involves the formation of a key phthalimido-protected dihydropyridine intermediate.[7]

Experimental Protocol: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate

This protocol outlines the synthesis of a key intermediate in the production of Amlodipine, based on the principles of the Hantzsch reaction.[7]

Reaction Scheme:

Hantzsch Synthesis of Phthalimidoamlodipine Intermediate cluster_reactants Reactants cluster_products Product 2-chlorobenzaldehyde 2-Chlorobenzaldehyde phthalimidoamlodipine Phthalimidoamlodipine Intermediate 2-chlorobenzaldehyde->phthalimidoamlodipine Hantzsch Reaction (Reflux) ethyl_acetoacetate_deriv Ethyl 4-(2-phthalimidoethoxy)acetoacetate ethyl_acetoacetate_deriv->phthalimidoamlodipine methyl_aminocrotonate Methyl 3-aminocrotonate methyl_aminocrotonate->phthalimidoamlodipine

Fig. 1: Hantzsch synthesis workflow.

Materials:

  • 2-Chlorobenzaldehyde

  • Ethyl 4-(2-phthalimidoethoxy)acetoacetate

  • Methyl 3-aminocrotonate

  • Isopropanol (solvent)

  • Piperidine (catalyst for Knoevenagel condensation step)

  • Ethanol or Ethyl acetate/Hexane (for recrystallization)

Procedure:

  • Knoevenagel Condensation: Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in isopropanol with a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Dihydropyridine Ring Formation: After cooling the reaction mixture from Step 1, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until TLC indicates the completion of the reaction.[7]

  • Isolation and Purification: The reaction mixture is cooled, leading to the precipitation of the solid product. The crude phthalimidoamlodipine is collected by filtration and purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane to yield the pure intermediate.[7]

Quantitative Data:

ParameterValueReference
Reactant Ratio1:1:1 (Aldehyde:β-ketoester:Aminocrotonate)[7]
SolventIsopropanol[7]
Reaction TimeSeveral hours (monitored by TLC)[7]
YieldVaries based on specific conditions
PurityHigh after recrystallization[7]

Application 2: this compound as a Reducing Agent in Asymmetric Reductive Amination

Chiral amines are indispensable building blocks in the synthesis of a vast number of pharmaceuticals.[4] Organocatalytic asymmetric reductive amination has emerged as a powerful method for producing these valuable intermediates with high enantioselectivity. In this reaction, this compound (Hantzsch ester) serves as a mild and efficient hydride donor, mimicking the role of NADH in biological systems.[3] This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst, followed by reduction of the in-situ formed imine by this compound.[5]

Experimental Protocol: Organocatalytic Asymmetric Reductive Amination

This protocol describes a general procedure for the asymmetric reductive amination of a ketone with an amine using a chiral phosphoric acid catalyst and this compound as the reducing agent.

Logical Workflow:

Asymmetric Reductive Amination cluster_input Inputs cluster_process Process cluster_output Outputs Ketone Ketone Imine_Formation In-situ Imine Formation Ketone->Imine_Formation Amine Amine Amine->Imine_Formation Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Imine_Formation Catalyzes This compound This compound (Hantzsch Ester) Asymmetric_Reduction Asymmetric Reduction This compound->Asymmetric_Reduction Hydride Donor Imine_Formation->Asymmetric_Reduction Imine intermediate Chiral_Amine Chiral Amine Intermediate Asymmetric_Reduction->Chiral_Amine Pyridine Oxidized this compound (Pyridine by-product) Asymmetric_Reduction->Pyridine

Fig. 2: Workflow for asymmetric reductive amination.

Materials:

  • Ketone (e.g., Octan-4-one)

  • Amine (e.g., Benzylamine)

  • Chiral Phosphoric Acid Catalyst (e.g., (S)-BINOL-derived hydrogen phosphate)

  • This compound (Hantzsch ester)

  • Toluene (solvent)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the ketone (1.0 eq), amine (1.1 eq), and the chiral phosphoric acid catalyst (typically 1-5 mol%) in toluene.[8]

  • Addition of Reducing Agent: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the chiral amine product.

Quantitative Data for a Representative Reaction:

The following table summarizes typical results for the organocatalytic reductive amination of various ketones with different amines using a Hantzsch ester.

Ketone SubstrateAmine SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
CyclohexanoneAniline109590[4]
AcetophenoneBenzylamine58892[5]
1-Tetralonep-Anisidine109294[3]
Octan-4-oneBenzylamine1-5HighHigh[8]

This compound and the broader class of Hantzsch 1,4-dihydropyridines are indispensable compounds in the synthesis of pharmaceutical intermediates. Their application in forming the core structure of dihydropyridine-based drugs and their utility as effective reducing agents in asymmetric synthesis highlight their versatility. The protocols and data presented here provide a framework for researchers and drug development professionals to leverage these powerful synthetic tools in the creation of novel and existing pharmaceutical agents. The continued development of methodologies involving this compound, particularly in the realm of green and sustainable chemistry, will undoubtedly expand its role in the pharmaceutical industry.

References

Catalytic Systems for Enhancing Dihydropyridine Reactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs), often referred to as Diludine, and their derivatives are a critical class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2][3] They are key pharmacophores in a range of therapeutic agents, most notably as calcium channel blockers for the treatment of cardiovascular diseases.[2][3][4] The reactivity of the dihydropyridine ring is central to its biological activity and its utility as a synthetic intermediate. Enhancing this reactivity through catalysis is a major focus of contemporary chemical research, aiming for more efficient, selective, and sustainable synthetic routes.[5][6]

These application notes provide an overview of various catalytic systems employed to enhance the reactivity of dihydropyridines, with a focus on the widely utilized Hantzsch synthesis of 1,4-dihydropyridines.[4][7] This document details experimental protocols for key reactions, presents quantitative data for comparison, and visualizes reaction pathways and workflows.

Catalytic Systems Overview

A diverse array of catalysts has been developed to facilitate dihydropyridine synthesis and functionalization, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions.[5][6] These can be broadly categorized into metal-based catalysts, organocatalysts, biocatalysts, and nanocatalysts.

Metal-Based Catalysts: Transition metal catalysts are highly effective in promoting the Hantzsch reaction and other transformations of dihydropyridines.[5] Lewis acidic metal ions can activate carbonyl substrates, accelerating the initial condensation steps.[8] Recent advancements have focused on developing heterogeneous and reusable metal-based catalysts to improve sustainability.[5][9]

Organocatalysts: Metal-free organocatalysis has emerged as a powerful and environmentally benign alternative to metal catalysis.[10][11][12] Chiral Brønsted acids, secondary amines, and hydrogen-bond donors have been successfully employed to catalyze asymmetric reductions and other reactions involving dihydropyridines, providing access to enantiomerically enriched products.[10][11][13]

Biocatalysts: Enzymes, particularly hydrolytic enzymes, offer exceptional chemo-, regio-, and stereoselectivity in the synthesis and resolution of chiral dihydropyridine derivatives.[1] Biocatalytic methods are highly valued for their mild reaction conditions and environmental compatibility.[1]

Nanocatalysts: Nanomaterials have gained significant attention as catalyst supports or as catalysts themselves in dihydropyridine synthesis.[14][15] Their high surface area-to-volume ratio often leads to enhanced catalytic activity and efficiency. Magnetic nanoparticles, in particular, offer the advantage of easy separation and recyclability.[9][16]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the catalytic synthesis of 1,4-dihydropyridines, providing a comparative overview of their efficiency.

Table 1: Metal-Based Catalysts for Hantzsch Dihydropyridine Synthesis

CatalystAldehyde Substrateβ-KetoesterAmine SourceSolventTemp (°C)TimeYield (%)Reference
NiO/ZrO₂Aromatic aldehydesEthyl acetoacetateAmmonium acetateEthanolRoom Temp20-45 min89-98[5]
CoFe₂O₄@SiO₂-NH₂-Co(II)Aromatic aldehydesEthyl acetoacetateAmmonium acetateEthanol/Water (1:1)RefluxNot specified60-96[5]
Fe₂ZnAl₂O₇Aromatic aldehydesEthyl acetoacetateAmmonium acetateSolvent-free70-80Not specifiedHigh[5]
Ceric Ammonium Nitrate (CAN)5-bromothiophene-2-carboxaldehydeEthyl acetoacetateNot specifiedNot specifiedNot specifiedNot specifiedSignificant[17]
Zr-ZSM-5 ZeoliteBenzaldehydeEthyl acetoacetateAmmonium hydroxideNot specified300 (Microwave)25-35 min96[9]

Table 2: Organocatalysts and Other Catalytic Systems

CatalystReaction TypeSubstratesSolventTemp (°C)TimeYield (%)Enantiomeric Excess (%)Reference
Nicotinic acidHantzsch SynthesisBenzaldehyde, Ethyl acetoacetate, Ammonium acetateSolvent-free80Not specifiedExcellentN/A[5]
(S)-ProlineKnoevenagel–reduction–Robinson annulation1,3-Diketone, Benzaldehyde, Methyl vinyl ketoneDichloromethaneNot specifiedNot specifiedModerate71[10]
VAPOL-derived phosphoric acidAsymmetric imine reductionα-Imino esters, Hantzsch esterNot specifiedNot specifiedNot specifiedEfficient & SelectiveHigh[10]
Cysteine-functionalized magnetite nanoparticlesHantzsch SynthesisAldehydes, Ethyl acetoacetate, Ammonium carbonateNot specifiedNot specifiedShort79-96N/A[5]
Fe₃O₄@Phen@CuHantzsch SynthesisAromatic aldehydes, Ethyl acetoacetate, Ammonium acetateWaterLowShort86-97N/A[16]

Experimental Protocols

This section provides detailed methodologies for representative catalytic reactions involving dihydropyridines.

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridines using a Heterogeneous Metal Catalyst (Based on NiO/ZrO₂) [5]

Objective: To synthesize a 1,4-dihydropyridine derivative via a one-pot, four-component reaction catalyzed by nickel oxide loaded on zirconia.

Materials:

  • Substituted aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • 1,3-Cyclohexanedione (1 mmol)

  • Ammonium acetate (1 mmol)

  • NiO/ZrO₂ catalyst

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add the substituted aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 1,3-cyclohexanedione (1 mmol), and ammonium acetate (1 mmol).

  • Add ethanol as the solvent.

  • Add the NiO/ZrO₂ catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-45 minutes.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-dihydropyridine derivative.

Protocol 2: Asymmetric Organocatalytic Reduction of an Imine using a Hantzsch Ester [10]

Objective: To achieve the enantioselective reduction of an α-imino ester to the corresponding protected α-amino acid using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.

Materials:

  • α-Imino ester (e.g., 59) (1 equiv)

  • Hantzsch ester (4) (stoichiometric amount)

  • VAPOL-derived phosphoric acid catalyst (58) (catalytic amount)

  • Appropriate solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the α-imino ester and the VAPOL-derived phosphoric acid catalyst in the chosen solvent.

  • Add the Hantzsch ester to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or below) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction as appropriate (e.g., by adding a saturated solution of sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the enantioenriched protected α-amino acid.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate key mechanisms and workflows related to the catalytic enhancement of dihydropyridine reactivity.

Hantzsch_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde (R-CHO) Intermediate_I Intermediate I (Knoevenagel Condensation) Aldehyde->Intermediate_I BetaKetoester1 β-Ketoester BetaKetoester1->Intermediate_I BetaKetoester2 β-Ketoester Intermediate_II Intermediate II (Enamine Formation) BetaKetoester2->Intermediate_II Ammonia Ammonia (NH3) Ammonia->Intermediate_II Cyclized_Intermediate Cyclized Intermediate Intermediate_I->Cyclized_Intermediate Intermediate_II->Cyclized_Intermediate Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine - H₂O

Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.

Experimental_Workflow_Hantzsch Reactants 1. Mix Reactants (Aldehyde, β-Ketoester, NH₃ source) Add_Catalyst 2. Add Catalyst (e.g., Metal-based, Organocatalyst) Reactants->Add_Catalyst Reaction 3. Reaction (Stirring at defined Temp.) Add_Catalyst->Reaction Monitoring 4. Monitor Progress (TLC/HPLC) Reaction->Monitoring Workup 5. Work-up (Catalyst removal, Extraction) Monitoring->Workup Reaction Complete Purification 6. Purification (Recrystallization/Chromatography) Workup->Purification Product 7. Pure 1,4-Dihydropyridine Purification->Product

Caption: General Experimental Workflow for Catalytic Hantzsch Synthesis.

Asymmetric_Reduction_Pathway Imine Prochiral Imine Activated_Complex Activated Imine-Catalyst Complex Imine->Activated_Complex Catalyst Chiral Brønsted Acid Catalyst Catalyst->Activated_Complex Activation HantzschEster Hantzsch Ester (Hydride Source) Product Enantioenriched Amine HantzschEster->Product Oxidized_DHP Oxidized Dihydropyridine (Pyridinium Salt) HantzschEster->Oxidized_DHP Activated_Complex->Product Hydride Transfer Product->Catalyst Catalyst Regeneration

Caption: Simplified Pathway for Asymmetric Imine Reduction.

References

Troubleshooting & Optimization

Common side products in the Hantzsch reaction and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Hantzsch reaction?

A1: The most frequently encountered side products in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) are:

  • Oxidized Pyridine Derivative: The 1,4-DHP product is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine. This is often observed when the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Regioisomers and Symmetrical Byproducts (in unsymmetrical synthesis): When synthesizing an unsymmetrical 1,4-DHP using two different β-dicarbonyl compounds in a one-pot approach, a mixture of products is a significant issue. This mixture typically contains the two desired unsymmetrical regioisomers, along with two undesired symmetrical side products.[1]

  • 1,2-Dihydropyridine (1,2-DHP) Isomer: Under certain reaction conditions, the formation of the 1,2-dihydropyridine regioisomer can occur alongside or instead of the expected 1,4-DHP.[2][3]

Q2: My TLC plate shows multiple spots, and the yield of my desired unsymmetrical 1,4-dihydropyridine is low. What is the likely cause?

A2: This is a classic problem when attempting a one-pot, four-component unsymmetrical Hantzsch synthesis. The formation of multiple products is due to a lack of control over the intermediate reactions. In a single pot, the aldehyde can react with either of the two β-dicarbonyl compounds to form two different Knoevenagel adducts. Similarly, ammonia can react with either β-dicarbonyl to form two different enamines. These intermediates then combine in all possible permutations, leading to a mixture of two unsymmetrical regioisomers and two symmetrical byproducts, making purification difficult and lowering the yield of the desired single product.[1]

Q3: How can I synthesize a single, specific regioisomer of an unsymmetrical 1,4-dihydropyridine?

A3: To achieve high regioselectivity and obtain a single unsymmetrical 1,4-DHP, it is crucial to abandon the one-pot approach in favor of a sequential, multi-step synthesis, often referred to as the Modified Knoevenagel-Hantzsch Protocol.[1] This method involves the controlled, stepwise formation of the key intermediates before they are combined, thus preventing the formation of competing products.

Q4: What is the Modified Knoevenagel-Hantzsch Protocol?

A4: This sequential protocol involves two main stages:

  • Step A: Knoevenagel Condensation: The aldehyde is first reacted with one of the β-dicarbonyl compounds to form the corresponding α,β-unsaturated carbonyl intermediate (Knoevenagel adduct). This intermediate is then isolated and purified.

  • Step B: Michael Addition & Cyclization: In a separate step, the second β-dicarbonyl compound is reacted with an ammonia source (like ammonium acetate) to form the enamine intermediate in situ. The purified Knoevenagel adduct from Step A is then added to this mixture to undergo a Michael addition, followed by cyclization and dehydration to yield the single, desired unsymmetrical 1,4-dihydropyridine.

By controlling the order of reactions and isolating the first intermediate, this method ensures that only the desired Knoevenagel adduct and enamine are present to react, thereby eliminating the formation of regioisomers and symmetrical byproducts.[1]

Q5: Under what conditions does the 1,2-dihydropyridine isomer form, and how can I control its formation?

A5: The formation of the 1,2-DHP regioisomer is influenced by reaction conditions such as temperature, solvent, and the nature of the reactants. For instance, some studies have shown that conducting the reaction at room temperature for an extended period can favor the formation of the 1,2-DHP, which can then be oxidized to the corresponding 2-aryl-pyridine.[2][3] Conversely, adjusting solvent polarity and temperature can be used to favor the formation of the 1,4-DHP. When using aromatic aldehydes, certain catalytic conditions have been shown to selectively produce the 1,2-DHP, while aliphatic aldehydes under the same conditions yield the classic 1,4-DHP.[4][5] Careful selection of reaction parameters is therefore key to controlling this regioselectivity.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Low yield of desired regioisomer and multiple spots on TLC in an unsymmetrical synthesis. Co-synthesis of the undesired regioisomer and two symmetrical side products in a one-pot reaction.Switch from a one-pot reaction to the Modified Knoevenagel-Hantzsch Protocol (see detailed protocol below). This sequential approach prevents the formation of competing intermediates.[1]
Difficulty in purifying the final product from side products. The structural similarity of the regioisomers and byproducts makes separation by column chromatography challenging.The most effective solution is to prevent the formation of these impurities from the outset by using the sequential protocol.[1]
The reaction is slow or requires harsh conditions (e.g., prolonged reflux). The classical Hantzsch synthesis can be inefficient.Consider using microwave irradiation to promote the reaction, which can significantly reduce reaction times. Alternatively, explore the use of catalysts such as phenylboronic acid, ceric ammonium nitrate (CAN), or Yb(OTf)₃, which have been shown to improve reaction efficiency under milder conditions.
Significant formation of the oxidized pyridine byproduct. The 1,4-dihydropyridine product is sensitive to air oxidation, especially under prolonged heating or exposure to light.Minimize reaction time and work up the reaction promptly after completion. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heat and light exposure during the reaction and purification.
Formation of the 1,2-dihydropyridine isomer is observed. Reaction conditions (e.g., temperature, catalyst, solvent) are favoring the formation of the 1,2-DHP regioisomer.Adjusting reaction conditions such as solvent polarity and temperature can favor 1,4-DHP formation. For example, some studies suggest that room temperature reactions may favor the 1,2-DHP, while higher temperatures favor the 1,4-DHP. The choice of aldehyde (aromatic vs. aliphatic) can also influence the product ratio under certain catalytic conditions.[4][5]

Data Presentation: One-Pot vs. Sequential Synthesis

The following table, based on typical outcomes described in the literature, illustrates the significant improvement in product selectivity when using the sequential Modified Knoevenagel-Hantzsch Protocol for the synthesis of unsymmetrical 1,4-dihydropyridines.

Synthesis MethodDesired Unsymmetrical 1,4-DHP (Regioisomer 1)Undesired Unsymmetrical 1,4-DHP (Regioisomer 2)Symmetrical Byproduct 1Symmetrical Byproduct 2
One-Pot Synthesis MixtureMixturePresentPresent
Sequential Synthesis >95% (as a single product)Not FormedNot FormedNot Formed

Note: The exact product distribution in a one-pot synthesis can vary significantly depending on the specific reactants and reaction conditions.

Experimental Protocols

Detailed Protocol for the Modified Knoevenagel-Hantzsch Sequential Synthesis

This two-step procedure is designed to produce a single regioisomer of an unsymmetrical 1,4-dihydropyridine with high selectivity.

Step A: Knoevenagel Condensation

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base, for example, piperidine or diethylamine (approximately 0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography, to remove any unreacted starting materials.

Step B: Synthesis of the Final Unsymmetrical 1,4-DHP

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture, monitoring its completion by TLC (typically 4-12 hours).

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration, wash it with cold ethanol, and dry it under a vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

Mandatory Visualizations

G cluster_reactants Reactants in One Pot cluster_intermediates Intermediate Formation cluster_products Product Mixture Aldehyde Aldehyde Knoevenagel1 Knoevenagel Adduct 1 Aldehyde->Knoevenagel1 + β-Ketoester 1 Knoevenagel2 Knoevenagel Adduct 2 Aldehyde->Knoevenagel2 + β-Ketoester 2 BetaKeto1 β-Ketoester 1 BetaKeto2 β-Ketoester 2 Ammonia Ammonia Source Enamine1 Enamine 1 Ammonia->Enamine1 + β-Ketoester 1 Enamine2 Enamine 2 Ammonia->Enamine2 + β-Ketoester 2 Product1 Unsymmetrical DHP 1 (Desired Product) Knoevenagel1->Product1 + Enamine 2 SideProduct1 Symmetrical DHP 1 Knoevenagel1->SideProduct1 + Enamine 1 Product2 Unsymmetrical DHP 2 (Regioisomer) Knoevenagel2->Product2 + Enamine 1 SideProduct2 Symmetrical DHP 2 Knoevenagel2->SideProduct2 + Enamine 2

Caption: One-pot synthesis leads to a mixture of regioisomers and byproducts.

G cluster_stepA Step A: Knoevenagel Condensation cluster_stepB Step B: Enamine Formation (in situ) cluster_stepC Step C: Michael Addition & Cyclization Aldehyde_A Aldehyde Knoevenagel1_A Knoevenagel Adduct 1 Aldehyde_A->Knoevenagel1_A BetaKeto1_A β-Ketoester 1 BetaKeto1_A->Knoevenagel1_A Isolate Isolate & Purify Knoevenagel1_A->Isolate FinalProduct Single Regioisomer Product Isolate->FinalProduct Purified Knoevenagel Adduct 1 BetaKeto2_B β-Ketoester 2 Enamine2_B Enamine 2 BetaKeto2_B->Enamine2_B Ammonia_B Ammonia Source Ammonia_B->Enamine2_B Enamine2_B->FinalProduct

Caption: Sequential workflow for regioselective Hantzsch synthesis.

G cluster_intermediates Key Intermediates cluster_cyclization Cyclization Pathways cluster_products Regioisomeric Products Enamine Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel Knoevenagel Adduct Knoevenagel->Michael_Adduct Cyclization_1_4 Cyclization & Dehydration (Path A) Michael_Adduct->Cyclization_1_4 Cyclization_1_2 Cyclization & Dehydration (Path B) Michael_Adduct->Cyclization_1_2 DHP_1_4 1,4-Dihydropyridine Cyclization_1_4->DHP_1_4 Favored under certain conditions DHP_1_2 1,2-Dihydropyridine Cyclization_1_2->DHP_1_2 Favored under other conditions

References

Hantzsch Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Hantzsch pyridine synthesis. The content addresses common experimental challenges and offers solutions based on established literature.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch dihydropyridine synthesis?

The Hantzsch dihydropyridine synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, which is typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to create the corresponding pyridine derivative.[1][2][3] First reported by Arthur Hantzsch in 1881, this reaction is fundamental for synthesizing various biologically active molecules, including important calcium channel blockers like nifedipine and amlodipine.[1][2][4]

Q2: What is the general reaction mechanism?

The Hantzsch synthesis proceeds through several key intermediate steps, and the precise pathway can be influenced by the specific reactants and conditions used.[1][5] The generally accepted mechanism involves the convergence of two primary pathways:

  • Knoevenagel Condensation : One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[5][6]

  • Enamine Formation : A second equivalent of the β-ketoester condenses with the ammonia source to generate a β-enamino ester.[5][6]

  • Michael Addition and Cyclization : The enamine then functions as a nucleophile, attacking the α,β-unsaturated intermediate in a Michael addition. This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[6]

Hantzsch_Mechanism Hantzsch Synthesis Mechanism cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Enamine Formation cluster_2 Convergence and Cyclization Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl Intermediate Aldehyde->Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Ammonia Ammonia Source (e.g., NH4OAc) Enamine β-Enamino Ester Ammonia->Enamine Condensation Ketoester2 β-Ketoester (1 eq.) Ketoester2->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine (1,4-DHP) Cyclization->DHP Pyridine Pyridine Derivative DHP->Pyridine Oxidation

Caption: The reaction mechanism of the Hantzsch pyridine synthesis.

Troubleshooting and Optimization Guide

Q3: My reaction yield is very low or I'm getting no product. What are the common causes?

Low or no yield is a frequent issue, often stemming from several factors:

  • Reagent Quality : Ensure the aldehyde is free of carboxylic acid impurities, which can form via air oxidation. Use fresh, high-purity β-ketoesters and ammonium acetate.

  • Reaction Conditions : The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions, leading to low yields.[1] Modern protocols offer significant improvements.

  • Solvent Choice : The choice of solvent is critical. While classic methods use alcohols like ethanol, greener and more efficient options now exist.[1][4] Studies have shown that water can be an excellent medium for this reaction, often providing superior yields compared to organic solvents.[7][8]

  • Temperature : The reaction may require heating (reflux) to proceed at an adequate rate. Optimization of temperature is crucial; too low may stall the reaction, while too high can promote side product formation. Increasing the temperature from room temperature to 80°C has been shown to significantly increase yield.[9]

  • Catalyst : While the reaction can proceed without a catalyst, various acids (Lewis and Brønsted), bases, or organocatalysts can accelerate the reaction and improve yields.[10] For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has achieved yields up to 96%.[1]

Q4: I am observing significant side product formation. How can I improve the selectivity?

Side product formation can complicate purification and reduce the yield of the desired product.

  • Control Stoichiometry : Ensure the correct molar ratios are used: typically 1 equivalent of aldehyde to 2 equivalents of the β-ketoester and 1 to 1.5 equivalents of the nitrogen source.[3][7]

  • Order of Addition : In some cases, particularly for unsymmetrical Hantzsch reactions, the order of reagent addition is critical for controlling impurity levels and optimizing yield.[5]

  • Chemoselectivity : Adjusting reaction conditions such as solvent polarity and temperature can help favor the formation of the desired 1,4-DHP over other isomers or byproducts.[6] Steric hindrance in ortho-substituted benzaldehydes can sometimes lead to the formation of different products.[11]

  • Aromatization Conditions : The oxidation step to form the final pyridine is often a source of impurities. Harsh oxidants like nitric acid or KMnO4 can lead to side reactions and difficult workups.[1] Milder and more efficient aromatization methods should be considered.

Q5: The purification of my 1,4-DHP product is difficult. What are the best practices?

Purification can be challenging due to the properties of the product or the presence of persistent impurities.

  • Crystallization : The most common purification method is recrystallization.[12] Ethanol is a frequently used solvent.[12][13] If the product precipitates directly from the reaction mixture upon cooling, it can be isolated by simple filtration, which often yields a product of good purity.[8][10][12]

  • Column Chromatography : If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[12] A common eluent system is a mixture of ethyl acetate and hexane.

  • Washing : After filtration, washing the crude product with a suitable solvent (like cold ethanol or water) can remove unreacted starting materials and soluble impurities.[13][14]

Troubleshooting_Workflow Troubleshooting Decision Tree Start Problem Observed LowYield Low / No Yield Start->LowYield SideProducts Side Products / Impurities Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckReagents Verify Reagent Purity (Aldehyde, Ketoester) LowYield->CheckReagents OptimizeTemp Optimize Temperature (e.g., Reflux in EtOH) LowYield->OptimizeTemp ChangeSolvent Change Solvent (Consider Water, EtOH) LowYield->ChangeSolvent AddCatalyst Add Catalyst (e.g., PTSA, γ-Al2O3) LowYield->AddCatalyst CheckStoichiometry Verify Stoichiometry (Ald:Keto:NH3 = 1:2:1.2) SideProducts->CheckStoichiometry ChangeAdditionOrder Alter Order of Addition SideProducts->ChangeAdditionOrder MilderOxidation Use Milder Aromatization Conditions SideProducts->MilderOxidation AdjustConditions Adjust T° & Solvent Polarity SideProducts->AdjustConditions Recrystallize Recrystallize from Suitable Solvent (e.g., EtOH) PurificationIssue->Recrystallize ColumnChrom Perform Column Chromatography (Silica Gel) PurificationIssue->ColumnChrom WashCrude Wash Crude Product (Cold Solvent) PurificationIssue->WashCrude

Caption: A logical workflow for troubleshooting common Hantzsch synthesis issues.

Data Presentation: Optimizing Reaction Conditions

The selection of solvent, catalyst, and temperature significantly impacts the outcome of the Hantzsch synthesis. The following tables summarize findings from various optimization studies.

Table 1: Effect of Solvent on Reaction Yield

This table compares the effectiveness of different solvents for the catalyst-free synthesis of a model Hantzsch dihydropyridine.

EntrySolventTemperature (°C)Time (hr)Yield (%)Reference
1Water70192[7]
2Ethanol70185[7]
3Methanol65178[7]
4Acetonitrile70165[7]
5Toluene70125[8]
6Dichloromethane40115[8]
7Solvent-free900.0895[13]

Conditions based on model reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate.

Table 2: Comparison of Catalysts Under Solvent-Free Conditions

This table illustrates the performance of various catalysts in a model reaction.

EntryCatalyst (Amount)Temperature (°C)Time (min)Yield (%)Reference
1γ-Al2O3 nanoparticles (0.2 g)90595[13]
2ZrOCl2·8H2O/EG DES (0.6 mmol)Room Temp3095[15]
3Ag-CP (7 mg, in EtOH)Reflux2598[9]
4Phosphotungstic acid/AluminaNeat120-210>75[16]
5No Catalyst9060+10[13]

DES: Deep Eutectic Solvent; Ag-CP: Silver Coordination Polymer. Conditions may vary slightly between sources.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis in Ethanol

This protocol is a representative example of a traditional Hantzsch synthesis.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.2 eq.).[12]

  • Solvent Addition : Add absolute ethanol (approx. 5-10 mL per mmol of aldehyde).[12]

  • Reaction : Heat the mixture to reflux with vigorous stirring.[4][12]

  • Monitoring : Track the reaction's progress using Thin-Layer Chromatography (TLC), for example, with an ethyl acetate/hexane eluent system.[12]

  • Workup and Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution using a rotary evaporator.[12]

  • Purification : Purify the crude product by recrystallizing from hot ethanol.[12][13]

Protocol 2: Green, "On-Water" Catalyst-Free Synthesis

This protocol offers an environmentally benign alternative to traditional methods.[7]

  • Reaction Setup : Charge a sealable tube or vessel with the aldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.3 eq.).[7][8]

  • Solvent Addition : Add water (2-3 mL per mmol of aldehyde).[8]

  • Reaction : Seal the vessel and stir the mixture at a predetermined temperature (e.g., 85-90°C) for the optimized duration (typically 1-1.5 hours).[10]

  • Workup and Isolation : After the reaction, cool the vessel to room temperature. The solid product is typically isolated by simple vacuum filtration.[8][10]

  • Purification : The product obtained is often of high purity and may not require further purification. The aqueous filtrate can potentially be recycled for subsequent reactions.[8][10]

Experimental_Workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Aldehyde, β-Ketoester, & NH4OAc in Round-Bottom Flask B Add Solvent (e.g., Ethanol or Water) A->B C Heat to Reflux with Stirring B->C D Monitor by TLC C->D E Cool to Room Temp. D->E F Isolate Product (Filtration or Evaporation) E->F G Recrystallize Crude Solid (e.g., from Hot Ethanol) F->G H Alternatively, use Column Chromatography F->H I Dry Pure Product G->I H->I

Caption: A generalized workflow for the Hantzsch 1,4-dihydropyridine synthesis.

References

Stability of Diludine under acidic or basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diludine (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) under acidic and basic reaction conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound and other 1,4-dihydropyridines (DHPs)?

The principal degradation pathway for this compound and related 1,4-dihydropyridine (DHP) compounds is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1] This aromatization process results in a complete loss of the compound's intended pharmacological activity. This degradation is particularly prominent in solution and can be accelerated by factors such as light, heat, and pH.

Q2: My this compound sample appears to be degrading under acidic conditions. What is the likely mechanism?

Under acidic conditions, this compound can undergo oxidation to its pyridine analogue. While light is a major catalyst for this oxidation, acidic environments can also promote this degradation.[1] For some DHPs, such as nitrendipine, photodegradation has been observed to be faster in acidic media. The specific mechanism can be complex, but it involves the loss of two hydrogen atoms from the dihydropyridine ring to form the more stable aromatic pyridine ring.

Q3: I am observing degradation of my this compound sample in a basic solution. What reactions are likely occurring?

In basic media, two primary degradation pathways should be considered for this compound:

  • Oxidation : Similar to acidic conditions, the 1,4-dihydropyridine ring can be oxidized to the pyridine form. Studies on analogous compounds like cilnidipine have shown significant degradation under basic hydrolysis.

  • Hydrolysis of Ester Groups : this compound possesses two ethyl ester functional groups which are susceptible to base-catalyzed hydrolysis (saponification). This reaction will yield the corresponding carboxylate salts. This hydrolysis can occur alongside the oxidation of the DHP ring.

Q4: What are the expected degradation products of this compound?

The primary degradation products depend on the conditions:

  • Oxidation : The main product is diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate, the pyridine analogue of this compound.

  • Hydrolysis (Basic Conditions) : The initial products would be the mono- and di-carboxylic acids (or their corresponding carboxylate salts) of this compound. These can also be subsequently oxidized.

Q5: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of this compound in solution:

  • Protect from Light : Due to the high photosensitivity of DHPs, all solutions should be prepared and stored in amber glassware or protected from light with aluminum foil.[2]

  • Control pH : If possible, maintain the pH of the solution close to neutral. Avoid strongly acidic or basic conditions unless required by the experimental protocol. The use of buffers can help maintain a stable pH.[3]

  • Lower Temperature : Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation.

  • Use Fresh Solutions : Prepare this compound solutions fresh and use them promptly, especially for quantitative studies.

  • Inert Atmosphere : For sensitive reactions, purging the solution and maintaining an inert atmosphere (e.g., with nitrogen or argon) can help prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of this compound concentration over a short period in an acidic mobile phase (HPLC). Acid-catalyzed oxidation of the dihydropyridine ring.1. Prepare the mobile phase and sample solutions fresh daily. 2. Minimize the time the sample spends in the autosampler. 3. If possible, adjust the mobile phase pH to be closer to neutral while maintaining adequate chromatography. 4. Ensure the sample is protected from light.
Appearance of a new, more polar peak in HPLC analysis after treatment with a base. Base-catalyzed hydrolysis of one or both ethyl ester groups.1. Confirm the identity of the new peak using mass spectrometry (MS). The expected mass would correspond to the mono- or di-acid derivative. 2. To avoid this, use milder basic conditions or reduce the reaction time and temperature.
Inconsistent results in bioassays. Degradation of this compound in the assay medium.1. Verify the pH of your assay buffer. 2. Assess the stability of this compound under your specific assay conditions (time, temperature, light exposure) by running a control experiment and analyzing the this compound concentration over time by HPLC. 3. If degradation is significant, consider adding antioxidants (if compatible with the assay) or preparing the compound immediately before use.

Quantitative Data on DHP Stability

Table 1: Stability of Nifedipine in Aqueous Solution at 76°C

pHDegradation after 24 hours (%)Primary Degradation Pathway
1.415Oxidation
4.417Oxidation
12.371Oxidation and likely Hydrolysis
Data is illustrative and based on a study of nifedipine, a related DHP. The primary degradation product observed was the nitroso-phenylpyridine derivative, a result of both oxidation and a reaction of the nitro group.[2]

Table 2: Hydrolytic Degradation of DHP Drugs at pH 12

CompoundTemperature (°C)Extrapolated t90 (days) at 25°CActivation Energy (kcal/mol)
Nitrendipine8017716.8
Nisoldipine8020514.7
t90 is the time required for 10% of the drug to degrade. This data highlights the susceptibility of the ester groups in these structures to alkaline hydrolysis.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic stress conditions, as recommended by ICH guidelines.[4][5][6]

Objective: To identify the potential degradation products of this compound under acidic and basic conditions and to assess its stability.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the this compound stock solution and add 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • If no degradation is observed, repeat the experiment using 1 M HCl and/or with heating (e.g., 60°C).[4][5]

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the this compound stock solution and add 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at the same time points as the acid hydrolysis study.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat the experiment using 1 M NaOH and/or with heating.[4][5]

  • HPLC Analysis:

    • Analyze the parent drug and any degradation products using a stability-indicating HPLC method. A typical method for DHPs might be:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~235 nm and ~340 nm).

      • Injection Volume: 20 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • Assess the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation products.

Visualizations

Diludine_Degradation_Pathways This compound This compound (1,4-Dihydropyridine) Oxidized Pyridine Derivative (Aromatized Ring) This compound->Oxidized Oxidation (H+, OH-, Light, O2) Hydrolyzed Carboxylic Acid/Carboxylate (Hydrolyzed Ester) This compound->Hydrolyzed Hydrolysis (OH-) Troubleshooting_Workflow Start Unexpected Degradation of this compound Observed CheckLight Is the sample protected from light? Start->CheckLight CheckpH What are the pH conditions? CheckLight->CheckpH Yes Protect Action: Use amber vials or foil wrap. CheckLight->Protect No AcidicBasic Strongly Acidic or Basic? CheckpH->AcidicBasic Oxidation Likely Cause: Oxidation to Pyridine AcidicBasic->Oxidation Yes (Acidic) Hydrolysis Likely Cause: Ester Hydrolysis (if basic) AcidicBasic->Hydrolysis Yes (Basic) Buffer Action: Use buffer to maintain neutral pH if possible. AcidicBasic->Buffer No (Neutral) Protect->CheckpH Inert Action: Consider using an inert atmosphere. Oxidation->Inert Hydrolysis->Buffer

References

Technical Support Center: Workup and Isolation of Hantzsch Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and isolation of Hantzsch esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the workup and isolation of Hantzsch esters?

A1: Researchers frequently encounter challenges related to:

  • Product Purity: The crude product is often contaminated with starting materials, symmetrical byproducts (in unsymmetrical syntheses), and the oxidized pyridine derivative. The structural similarity of these impurities can make purification difficult.[1]

  • Product Stability: Hantzsch esters (1,4-dihydropyridines) are susceptible to oxidation to the corresponding aromatic pyridine derivatives, especially under harsh workup conditions or prolonged exposure to air.[2]

  • Low Yields: The classic Hantzsch synthesis can result in low yields due to incomplete reactions, side reactions, or product loss during purification.[2]

  • Formation of Regioisomers: In the synthesis of unsymmetrical Hantzsch esters, a mixture of two regioisomers and two symmetrical byproducts can form, significantly complicating the isolation of the desired product.[1]

Q2: My Hantzsch ester appears to be degrading during workup. What could be the cause and how can I prevent it?

A2: Degradation during workup is often due to the oxidation of the 1,4-dihydropyridine ring to the corresponding pyridine. This can be accelerated by acidic conditions, heat, and prolonged exposure to atmospheric oxygen.[2][3]

Preventative Measures:

  • Mild Conditions: Use mild workup conditions and avoid strong acids or bases unless specifically required for purification.

  • Inert Atmosphere: If the product is particularly sensitive, perform the workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize Heat: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the rate of uncatalyzed aerial oxidation.[3][4]

Q3: I have multiple spots on my TLC after a one-pot synthesis of an unsymmetrical Hantzsch ester. How can I obtain a single product?

A3: The multiple spots likely correspond to the desired product, the undesired regioisomer, and two symmetrical byproducts. The most effective solution is to prevent their formation by switching from a one-pot reaction to a sequential protocol.[1] This involves the separate formation and purification of a Knoevenagel adduct intermediate before its reaction with the second β-ketoester and ammonia source.[1]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Consider using a catalyst (e.g., p-toluenesulfonic acid) or microwave irradiation to improve reaction efficiency.[2]
Product loss during workup.Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it.
Formation of multiple byproducts in unsymmetrical synthesis.Switch to a sequential, modified Knoevenagel-Hantzsch protocol to ensure the formation of a single regioisomer.[1]
Difficulty in Purifying the Final Product Structural similarity of byproducts and regioisomers.The most effective approach is to prevent the formation of these impurities by using a sequential synthetic protocol.[1] If a mixture is already formed, meticulous column chromatography with a carefully selected eluent system is required. Recrystallization can also be effective if there is a sufficient solubility difference between the desired product and impurities.
Oily product that won't crystallize.Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
Product is Contaminated with the Oxidized Pyridine Exposure to air and/or acidic conditions during workup.Work quickly and under mild conditions. If possible, use degassed solvents and consider an inert atmosphere. Avoid strong acids.
Use of certain oxidizing agents in the reaction or workup.Ensure that no unintended oxidizing agents are present. Common oxidants that promote aromatization include nitric acid, chromium trioxide, and potassium permanganate.[2]

Experimental Protocols

Protocol 1: General Workup and Recrystallization

This protocol is a general guideline for the workup and purification of Hantzsch esters by recrystallization.

  • Reaction Quenching and Extraction:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • If the reaction was conducted in a water-miscible solvent like ethanol, it is often possible to induce precipitation by adding water.

    • Alternatively, remove the reaction solvent under reduced pressure.

    • Add water or brine to the residue and extract the product with an organic solvent such as ethyl acetate.[5]

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[5]

  • Recrystallization from Ethanol/Water:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[6]

    • If the solution is colored with impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

    • Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).[6] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.[7]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.[8]

    • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying Hantzsch esters using flash column chromatography.

  • Choosing the Solvent System:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will give the desired product an Rf value of approximately 0.3.[9] A common eluent for Hantzsch esters is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).[10]

  • Packing the Column:

    • Select a column of appropriate size for the amount of crude product.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Pack the column with silica gel, either as a slurry in the chosen eluent (wet packing) or by carefully pouring the dry silica gel into the column (dry packing) and then slowly running the eluent through.[9][11] Ensure the silica gel bed is compact and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample and Elution:

    • Dissolve the crude Hantzsch ester in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Open the stopcock and allow the sample to adsorb onto the silica gel.

    • Carefully add the eluent to the column and begin elution using positive pressure (e.g., from a pump or an inert gas line).

    • Maintain a constant flow rate and collect fractions.

    • Monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified Hantzsch ester.

Protocol 3: Synthesis of an Unsymmetrical Hantzsch Ester via a Sequential Protocol

This protocol describes a two-step procedure to synthesize an unsymmetrical 1,4-dihydropyridine with high regioselectivity.[1]

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent like ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or diethylamine (approx. 0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude Knoevenagel adduct by recrystallization or column chromatography.

Step B: Synthesis of the Final 1,4-Dihydropyridine

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

Data on Purification Methods

While direct, side-by-side quantitative comparisons of purification methods for a wide range of Hantzsch esters are not extensively documented in a single source, the following table summarizes typical outcomes based on the literature. The efficiency of each method is highly dependent on the specific substrate and the nature of the impurities.

Purification Method Typical Yield Range (Post-Purification) Typical Purity Advantages Disadvantages Reference
Recrystallization 60-95%>98%Simple, inexpensive, can yield highly pure crystalline material.Can result in significant product loss in the mother liquor; may not be effective for removing impurities with similar solubility.[5]
Flash Column Chromatography 50-90%>95%Effective for separating compounds with different polarities; applicable to a wide range of compounds.More time-consuming and requires more solvent than recrystallization; product can be lost on the column.[10]

Visualizations

Experimental_Workflow_Purification cluster_reaction Hantzsch Ester Synthesis cluster_workup Workup cluster_purification Purification A Crude Reaction Mixture B Solvent Evaporation A->B C Aqueous Workup (Extraction & Washing) B->C D Drying & Concentration C->D E Crude Hantzsch Ester D->E F Recrystallization E->F G Column Chromatography E->G H Pure Hantzsch Ester F->H I Mother Liquor (contains impurities & some product) F->I G->H J Waste Fractions (impurities) G->J

Caption: General workflow for the workup and purification of Hantzsch esters.

Troubleshooting_Logic A Low Yield or Purity Issue Identified B Analyze Crude Product by TLC/NMR A->B C Multiple Spots on TLC (Unsymmetrical Synthesis) B->C D Low Conversion of Starting Materials B->D E Product Contaminated with Oxidized Pyridine B->E F Implement Sequential Synthesis Protocol C->F Yes I Re-evaluate Purification Strategy: - Optimize Chromatography Eluent - Attempt Recrystallization C->I No G Optimize Reaction Conditions: - Increase Temperature/Time - Use Catalyst D->G Yes D->I No H Employ Milder Workup Conditions: - Avoid Strong Acids - Use Inert Atmosphere E->H Yes E->I No J Problem Resolved? F->J G->J H->J I->J

Caption: Troubleshooting logic for common issues in Hantzsch ester workup.

References

How to avoid the oxidation of Diludine during storage?

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide to address the storage and oxidation of Diludine.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability and storage of this compound (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

A1: this compound, also known as a Hantzsch ester, is a 1,4-dihydropyridine (DHP) derivative.[1][2][3] The 1,4-dihydropyridine ring is chemically unstable and susceptible to oxidation. The primary degradation pathway is the aromatization of the dihydropyridine ring to form its corresponding pyridine derivative.[3][4][5] This oxidation process results in a complete loss of the compound's intended pharmacological activity.[4]

G start Problem: Inconsistent Results or Loss of Activity check_visual Step 1: Visual Inspection Is there a color change? Is there precipitation in solution? start->check_visual check_hplc Step 2: Purity Analysis Run Stability-Indicating HPLC Compare to reference standard or T=0 sample check_visual->check_hplc Suspicion of degradation confirm_degradation Diagnosis: Degradation Confirmed Appearance of new peaks? Decrease in main peak area? check_hplc->confirm_degradation action_discard Action 1: Discard Compromised Stock confirm_degradation->action_discard Yes action_optimize Action 2: Optimize Storage Protocol Store at lower temperature Protect from light Use inert atmosphere action_discard->action_optimize action_fresh Action 3: Prepare Solutions Fresh Before Each Experiment action_optimize->action_fresh

References

Technical Support Center: Optimizing Hydride Transfer from Hantzsch Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hantzsch esters. Our goal is to help you improve the rate of hydride transfer in your experiments through a better understanding of the key factors influencing this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydride transfer from a Hantzsch ester?

A1: The predominant mechanism for hydride transfer from a Hantzsch ester under thermal conditions is a single-step (or concerted) process.[1] This is supported by kinetic isotope effect (KIE) studies, where the substitution of the transferring hydride with deuterium results in a significant decrease in the reaction rate, indicating that the C-H bond cleavage is the rate-determining step.[1] While multi-step mechanisms involving electron-proton-electron transfer have been considered, free energy calculations often suggest that the single-step hydride transfer is more energetically favorable.[1]

Q2: How do substituents on the Hantzsch ester ring affect the rate of hydride transfer?

A2: Substituents on the dihydropyridine ring play a crucial role in modulating the reactivity of Hantzsch esters:

  • 3,5-Positions: Electron-withdrawing groups (e.g., -CO2R, -CN, -NO2) at these positions are essential for stabilizing the 1,4-dihydropyridine structure through extended conjugation.[1] Conversely, electron-donating groups can destabilize the molecule, potentially impeding its hydride-donating ability.[1]

  • 4-Position: The nature of the substituent at the 4-position has a significant steric and electronic impact. Bulky substituents, such as a phenyl group, can dramatically decrease the reaction rate.[1] This is due to the puckered, "flat boat" conformation induced by aryl and pyridyl groups at this position, in contrast to the planar conformation of 4-unsubstituted Hantzsch esters.[1]

  • Nitrogen Atom: Alkyl substitution on the nitrogen atom of the dihydropyridine ring generally destabilizes the Hantzsch ester.[1]

Q3: My reaction is sluggish. What are the most common reasons for a slow hydride transfer?

A3: A slow reaction rate can often be attributed to several factors:

  • Sub-optimal Hantzsch Ester: The structure of the Hantzsch ester itself may not be ideal for the specific substrate or conditions. Steric hindrance at the 4-position is a common issue.

  • Lack of Activation: Many substrates require activation to accept a hydride. This is often achieved through the use of a catalyst.

  • Inappropriate Solvent: The polarity and protic nature of the solvent can influence the reaction rate.

  • Low Temperature: As with most chemical reactions, lower temperatures will result in slower kinetics.

Q4: What types of catalysts can be used to accelerate the hydride transfer?

A4: A variety of catalysts can be employed to enhance the rate of hydride transfer from Hantzsch esters:

  • Brønsted Acids: These catalysts protonate the substrate, making it more electrophilic and thus a better hydride acceptor.

  • Lewis Acids: Similar to Brønsted acids, Lewis acids activate the substrate by coordinating to it.

  • Organocatalysts: Chiral amines, phosphoric acids, thioureas, and squaramides are frequently used, particularly in asymmetric transfer hydrogenation reactions.

  • Transition Metal Complexes: These can facilitate the hydride transfer through various catalytic cycles.

  • Photoredox Catalysts: In the presence of light, Hantzsch esters can participate in single-electron transfer (SET) processes, often mediated by a photocatalyst, to generate radical intermediates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Slow or Incomplete Reaction Steric hindrance from a bulky 4-substituent on the Hantzsch ester.Consider using a Hantzsch ester with a smaller substituent at the 4-position (e.g., H or methyl) if compatible with the synthesis.
Low electrophilicity of the hydride acceptor.Add a catalytic amount of a Brønsted acid (e.g., acetic acid, trifluoroacetic acid) or a Lewis acid (e.g., Mg(ClO4)2) to activate the substrate.
Inappropriate solvent.Screen different solvents. Aprotic polar solvents like acetonitrile or dichloromethane are often effective. For some reactions, protic solvents like ethanol can be beneficial.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for potential side product formation.
Low Yield Decomposition of the Hantzsch ester.Ensure the reaction is protected from light, as Hantzsch esters can be light-sensitive. Use freshly prepared or purified Hantzsch ester.
Formation of side products.Optimize the stoichiometry of the reactants. In some cases, using a slight excess of the Hantzsch ester can be beneficial. Analyze the reaction mixture to identify byproducts and adjust the conditions accordingly.
Difficulty in Removing the Pyridine Byproduct Similar polarity of the product and the oxidized Hantzsch ester.Consider using a Hantzsch ester derivative, such as a bis-amido Hantzsch ester, where the resulting pyridine byproduct can be easily removed by acidic extraction.

Quantitative Data

The rate of hydride transfer is influenced by the structure of the Hantzsch ester and the reaction conditions. Below are tables summarizing key quantitative data.

Table 1: Kinetic Isotope Effect (KIE) Data

Hantzsch Ester DerivativeKIE (kH/kD)ImplicationReference
Standard Hantzsch Ester4.16C-H bond breaking is the rate-determining step.[1]
N-deuterated Hantzsch Ester<1.4N-H bond cleavage is not involved in the rate-determining step.[1]
4,4-dideuterated Hantzsch Ester>5.2Confirms C-H bond cleavage is the rate-determining step.[1]

Table 2: Thermodynamic and Kinetic Parameters of Dihydrogen Donors in Acetonitrile (298 K)

Dihydrogen DonorBond Dissociation Free Energy (ΔG°(XH₂), kcal/mol)Activation Free Energy of Self-Exchange (ΔG‡XH₂/XH•, kcal/mol)Thermokinetic Parameter (ΔG‡°(XH₂), kcal/mol)
Hantzsch Ester (HEH₂)71.3020.3745.84
2-benzylmalononitrile (p-H)75.9020.4548.18
2-benzyl-1H-indene-1,3(2H)-dione (p-H)71.6017.3344.47
5-benzyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (p-H)68.6024.7546.68

Data adapted from a kinetic study of various dihydrogen donors. A lower ΔG‡°(XH₂) value indicates a greater H-donating ability.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening to Improve Hydride Transfer Rate

  • Reaction Setup: In parallel reaction vials, add the substrate (1.0 equiv) and the Hantzsch ester (1.2 equiv) to the chosen solvent (e.g., acetonitrile, 0.1 M).

  • Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). Include a control reaction with no catalyst.

    • Brønsted Acids: Acetic acid, trifluoroacetic acid, camphorsulfonic acid.

    • Lewis Acids: Mg(ClO4)2, Sc(OTf)3.

    • Organocatalysts: A chiral phosphoric acid (e.g., TRIP), a thiourea catalyst.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 40 °C). At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze by a suitable method (e.g., HPLC, GC, or ¹H NMR) to determine the conversion to the product.

  • Evaluation: Compare the reaction rates for each catalyst to identify the most effective one for the specific transformation.

Protocol 2: Troubleshooting a Sluggish Reaction - A Step-by-Step Guide

  • Baseline Experiment: First, run the reaction under your standard conditions and confirm the low conversion rate.

  • Introduce a Catalyst: Based on the nature of your substrate, add a suitable catalyst. For substrates that can be protonated, start with a simple Brønsted acid like acetic acid (10 mol%).

  • Solvent Screening: If catalysis does not provide a sufficient rate enhancement, perform the reaction in a small panel of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol).

  • Temperature Variation: If the reaction is still slow, incrementally increase the reaction temperature (e.g., in 10 °C steps) while carefully monitoring for the formation of any degradation products.

  • Consider Alternative Hantzsch Esters: If the above optimizations are not successful, and if steric hindrance at the acceptor is suspected to be an issue, consider synthesizing or purchasing a Hantzsch ester with less bulky substituents at the 4-position.

Visualizations

Hydride_Transfer_Mechanism General Mechanism of Hydride Transfer HEH Hantzsch Ester (HEH) TS Transition State [A---H---EH]⁻ HEH->TS Hydride Transfer Substrate Substrate (A) Substrate->TS Product Reduced Product (AH₂) TS->Product Pyridine Pyridine Byproduct (HE⁺) TS->Pyridine

Caption: Simplified mechanism of a single-step hydride transfer.

Troubleshooting_Workflow Troubleshooting Workflow for Slow Reactions Start Slow Reaction Observed AddCatalyst Add Catalyst (Brønsted or Lewis Acid) Start->AddCatalyst CheckRate1 Rate Improved? AddCatalyst->CheckRate1 SolventScreen Screen Solvents CheckRate1->SolventScreen No End Reaction Optimized CheckRate1->End Yes CheckRate2 Rate Improved? SolventScreen->CheckRate2 IncreaseTemp Increase Temperature CheckRate2->IncreaseTemp No CheckRate2->End Yes CheckRate3 Rate Improved? IncreaseTemp->CheckRate3 ModifyHE Modify Hantzsch Ester (e.g., less bulky 4-substituent) CheckRate3->ModifyHE No CheckRate3->End Yes ModifyHE->End

Caption: A logical workflow for troubleshooting slow reactions.

Factors_Affecting_Rate Key Factors Influencing Hydride Transfer Rate Rate Hydride Transfer Rate HE_Structure Hantzsch Ester Structure Rate->HE_Structure Substrate_Structure Substrate Structure Rate->Substrate_Structure Catalyst Catalyst Rate->Catalyst Conditions Reaction Conditions Rate->Conditions Substituents 3,5-EWG 4-Sterics N-Substitution HE_Structure->Substituents Electrophilicity Electrophilicity Substrate_Structure->Electrophilicity Catalyst_Type Brønsted Acid Lewis Acid Organocatalyst Catalyst->Catalyst_Type Solvent_Temp Solvent Temperature Light Conditions->Solvent_Temp

Caption: Interrelated factors affecting the reaction rate.

References

Technical Support Center: Catalyst Deactivation in Diludine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diludine (Hantzsch ester)-mediated reactions. This guide provides troubleshooting advice and frequently asked questions to address common issues related to catalyst deactivation, helping you diagnose problems and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my reaction?

A1: Common indicators of catalyst deactivation include:

  • Stalled Reactions: The reaction starts but fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Low Yields: Consistently obtaining lower than expected yields compared to literature precedents or previous successful runs.[1]

  • Decreased Enantioselectivity (for asymmetric reactions): In chiral catalysis, a drop in the enantiomeric excess (ee) of the product can indicate that the active chiral catalyst is degrading or being inhibited.

  • Change in Reaction Kinetics: A noticeable decrease in the reaction rate compared to a fresh catalyst under identical conditions.

  • Visual Changes: In some cases, you might observe a change in color or the formation of precipitates/insoluble material, which could be the deactivated catalyst.

Q2: How can I distinguish between catalyst deactivation and other reaction problems?

A2: It's crucial to systematically rule out other common issues. Before concluding that the catalyst has deactivated, verify the following:

  • Reagent Purity: Ensure the purity of your this compound (Hantzsch ester), substrate, and solvent. Impurities in the Hantzsch ester, such as residual ammonia or formaldehyde from its synthesis, can act as catalyst poisons.[2] The solvent must be dry and degassed if the reaction is sensitive to moisture or oxygen.

  • Reaction Setup & Conditions: Confirm that the reaction temperature, concentration, and stirring are correct and maintained consistently.[3] Inadequate mixing can lead to poor results. For photoredox reactions, ensure the light source is functioning correctly and is of the appropriate wavelength.

  • Stoichiometry: Double-check the molar ratios of your reactants and catalyst loading.

A simple diagnostic experiment is to add a fresh batch of catalyst to a stalled reaction. If the reaction restarts, catalyst deactivation is the likely culprit.[3]

Q3: My catalyst is a chiral phosphoric acid (CPA). What are the most common ways it can be deactivated?

A3: Chiral phosphoric acids are strong Brønsted acids and are prone to deactivation by basic species. The most common cause is product inhibition . If your reaction produces a basic product (e.g., an amine), the product can be protonated by the CPA catalyst. This forms a stable salt, effectively neutralizing the catalyst and preventing it from participating in the catalytic cycle.

Q4: I'm using a thiourea-based catalyst. How can it be deactivated?

A4: Thiourea catalysts operate through hydrogen bonding. Their activity can be inhibited by species that interfere with this interaction. Common deactivators include:

  • Basic Products or Impurities: Similar to CPAs, basic compounds can be protonated by the acidic N-H protons of the thiourea, disrupting its ability to activate the substrate.

  • Anions: Thioureas are known to be strong anion receptors. Anions, particularly halides like chloride (Cl⁻), can bind strongly to the thiourea, inhibiting its catalytic activity. This deactivation has been shown to be reversible.[3]

Q5: Can a deactivated organocatalyst (CPA or Thiourea) be regenerated?

A5: Yes, in many cases, regeneration is possible.

  • For deactivation by basic products: The catalyst can often be recovered and reactivated by an acid wash during workup. Washing the organic layer containing the catalyst with a dilute acidic solution (e.g., 1M HCl) can reprotonate the catalyst and remove the basic inhibitor into the aqueous layer.

  • For thiourea deactivation by anions: The activity can be restored through anion metathesis. For instance, if chloride is the inhibitor, adding a salt with a large, non-coordinating anion (e.g., NaBArF) can precipitate the chloride salt and free the catalyst.[3]

Troubleshooting Guides

Guide 1: Reaction Stalls or Yield is Low (Brønsted Acid Catalysis)

This guide focuses on reactions catalyzed by chiral phosphoric acids (CPAs) or thioureas.

Symptom Possible Cause Troubleshooting Steps & Solutions
Reaction starts but stops before completion.Product Inhibition: The reaction product is basic and is neutralizing your acidic catalyst.1. Test Hypothesis: Add a second charge of the catalyst to the stalled reaction. If it restarts, product inhibition is confirmed.2. Modify Workup for Catalyst Recovery: During workup, perform an acid wash (e.g., dilute HCl) to separate the basic product from your catalyst.3. Adjust Reaction Conditions: Consider running the reaction at a higher catalyst loading or using a stronger acid catalyst if available.
Consistently low yields from the start.Poor Quality Hantzsch Ester: Impurities in the this compound are poisoning the catalyst.1. Purify Hantzsch Ester: Recrystallize your Hantzsch ester from a suitable solvent like ethanol to remove impurities.[4]2. Synthesize Fresh Ester: Use a reliable protocol to synthesize and purify a fresh batch of the Hantzsch ester.[5][6]
Low yield and poor enantioselectivity.Catalyst Poisoning by Anions (Thiourea specific): Halide or other coordinating anions are present in starting materials or reagents.1. Check Reagents: Ensure all reagents (e.g., substrate salts) are free from coordinating anions. Use halide-free reagents where possible.2. In-situ Reactivation: Add a salt with a non-coordinating anion (e.g., NaBArF) to attempt in-situ reactivation of the catalyst.[3]
No reaction at all.Incorrect Catalyst Choice or Inactive Catalyst: The catalyst may not be acidic enough, or it may have degraded during storage.1. Verify Catalyst Activity: Test the catalyst on a known, reliable reaction to ensure it is active.2. Consider a Stronger Acid: If product inhibition is severe, a more acidic catalyst (e.g., a CPA with electron-withdrawing groups) may be required.
Guide 2: Reaction Fails or is Inefficient (Photoredox Catalysis)
Symptom Possible Cause Troubleshooting Steps & Solutions
Reaction does not initiate or is very slow.Inefficient Photon Absorption: The light source wavelength does not sufficiently overlap with the absorbance spectrum of the photocatalyst or the Electron-Donor-Acceptor (EDA) complex.1. Check Spectra: Ensure your light source (e.g., 456 nm blue LED) is appropriate for your photocatalyst.2. Increase Light Intensity: The reaction may be photon-limited. Move the reaction closer to the light source or use a more powerful lamp.
Reaction starts but stops prematurely.Photocatalyst Decomposition: The excited state of the photocatalyst is unstable under the reaction conditions and degrades over time.1. Decrease Light Intensity: Photobleaching can occur if the light is too intense. Try reducing the intensity or pulsing the light.2. Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed.3. Add Catalyst in Portions: For long reactions, consider adding the photocatalyst in multiple portions.
Formation of side products.Decomposition of Hantzsch Ester: The Hantzsch ester itself can be light-sensitive and may decompose, leading to side reactions.1. Limit Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.2. Use a Filter: If using a broad-spectrum lamp, use a filter to cut out high-energy UV light that might be decomposing the reagents.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Ester (this compound) Synthesis and Purification

This protocol provides a general method for synthesizing the common diethyl Hantzsch ester.

Materials:

  • Aldehyde (e.g., formaldehyde or benzaldehyde): 10 mmol

  • Ethyl acetoacetate: 20 mmol

  • Ammonium acetate: 13 mmol

  • Ethanol or Water

Procedure:

  • Combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (13 mmol) in a round-bottom flask.[7]

  • Add a minimal amount of solvent (e.g., 5-10 mL of ethanol or water). For a solvent-free approach, the neat reagents can be heated.[4]

  • Heat the mixture to 70-90°C and stir.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purification:

    • If a solid precipitates, collect it by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from hot ethanol to yield the pure Hantzsch ester.[4]

    • Dry the purified product under vacuum.

Visual Diagrams

Catalytic Cycle and Deactivation Pathway

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway CPA CPA-H (Active) Complex Activated Complex [CPA-H --- Imine] CPA->Complex Activates Sub Substrate (Imine) Sub->Complex HE Hantzsch Ester (this compound) HE->Complex HE_Ox Oxidized Hantzsch Ester Product_H Reduced Product (Amine-H+) Complex->Product_H Hydride Transfer CPA_Anion CPA- (Deprotonated) Complex->CPA_Anion CPA_Anion->CPA Proton Transfer Deactivated Deactivated Catalyst [CPA- --- Amine-H+] CPA_Anion->Deactivated Product Inhibition (Forms Stable Salt) HE_Ox->CPA

Caption: CPA-catalyzed transfer hydrogenation cycle and product inhibition deactivation.

Troubleshooting Workflow for Low Reaction Yield

G Start Problem: Low Reaction Yield Check_Reagents Check Reagent Purity (this compound, Substrate, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Conc, Stirring) Start->Check_Conditions Check_Setup Check Experimental Setup (Moisture/Air Free?) Start->Check_Setup Impure Reagents Impure? Check_Reagents->Impure Conditions_Wrong Conditions Incorrect? Check_Conditions->Conditions_Wrong Setup_Issue Setup Issue? Check_Setup->Setup_Issue Impure->Conditions_Wrong No Purify Solution: Purify/Replace Reagents Impure->Purify Yes Conditions_Wrong->Setup_Issue No Correct_Cond Solution: Adjust Conditions Conditions_Wrong->Correct_Cond Yes Fix_Setup Solution: Improve Setup Technique Setup_Issue->Fix_Setup Yes Catalyst_Issue Suspect Catalyst Deactivation Setup_Issue->Catalyst_Issue No

Caption: Decision tree for troubleshooting low yields in this compound-mediated reactions.

References

Validation & Comparative

A Comparative Analysis of Reducing Strength: Diludine vs. Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the precise reduction of functional groups is a cornerstone of molecular architecture. The choice of a reducing agent is critical, dictating selectivity, efficiency, and the overall success of a synthetic route. This guide provides an in-depth comparison of two prominent reducing agents: the classic metal hydride, sodium borohydride (NaBH₄), and the biomimetic organic hydride donor, Diludine (a Hantzsch ester). This analysis is supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research and development applications.

Executive Summary

Sodium borohydride is a versatile and powerful reducing agent capable of reducing a wide array of carbonyl compounds, including aldehydes, ketones, and imines.[1] Its reactivity, however, can sometimes lead to a lack of chemoselectivity in molecules with multiple reducible functional groups. This compound, a 1,4-dihydropyridine derivative, acts as a milder and more selective hydride donor, mimicking the function of the biological reducing agent NADH.[2] It exhibits remarkable chemoselectivity, often reducing activated carbon-carbon double bonds and imines while leaving other carbonyl functionalities intact.[3] The choice between these two reagents hinges on the desired transformation, the substrate's functional group tolerance, and the required level of selectivity.

Quantitative Comparison of Reducing Strength and Selectivity

The following tables summarize the general reactivity and comparative performance of this compound and sodium borohydride toward various functional groups.

Table 1: General Reactivity Profile

Functional GroupThis compound (Hantzsch Ester)Sodium Borohydride (NaBH₄)
AldehydesGenerally slow or requires catalysis[4]Readily reduced to primary alcohols[5][6]
KetonesGenerally slow or requires catalysis[4]Readily reduced to secondary alcohols[5][6]
IminesReadily reduced to amines[7][8]Readily reduced to amines[9][10]
α,β-Unsaturated CarbonylsPreferential 1,4-reduction (C=C bond)[3][11]Can result in a mixture of 1,2- and 1,4-reduction products[12]
EstersGenerally unreactiveGenerally unreactive under standard conditions[13]
Acyl ChloridesNot typically usedReduced to alcohols[6]
Nitro GroupsGenerally unreactiveCan be reduced under specific conditions

Table 2: Comparative Reduction of Imines (Illustrative)

Substrate (Imine)Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Benzylidene-anilineThis compoundAcetic AcidRoom TempOvernight90[7]
N-BenzylideneanilineSodium BorohydrideMethanol0 to Room Temp2>95 (Illustrative)[14]

Note: The data in Table 2 is illustrative and compiled from different sources. Direct comparative studies under identical conditions are limited. The yield for sodium borohydride is a typical representation from general protocols.

Experimental Protocols

Reduction of an Imine using this compound (Hantzsch Ester)

This protocol is a general representation for the reduction of an imine to a secondary amine using this compound.

Materials:

  • Imine (1.0 equiv)

  • This compound (1.1 equiv)

  • Glacial Acetic Acid (as solvent)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the imine in glacial acetic acid at room temperature.

  • Add this compound to the solution and stir the mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.[7]

Reduction of an Imine using Sodium Borohydride

This protocol describes a typical procedure for the reduction of a pre-formed imine to a secondary amine.

Materials:

  • Imine (1.0 equiv)

  • Methanol (as solvent)

  • Sodium Borohydride (1.5 equiv)

  • Water (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the imine in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the solution in portions, maintaining the temperature at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the secondary amine.[14]

Mechanistic Pathways and Visualizations

The mechanisms of reduction for this compound and sodium borohydride differ significantly, which accounts for their distinct reactivity profiles.

Mechanism of Imine Reduction by this compound

This compound reduces imines through a concerted or stepwise hydride transfer mechanism, often facilitated by an acid catalyst which protonates the imine nitrogen, increasing its electrophilicity. The driving force for the reaction is the formation of the stable aromatic pyridine ring.

G cluster_reactants Reactants cluster_transition Transition State / Intermediate cluster_products Products Imine R-CH=N-R' Protonated_Imine [R-CH=NH+-R'] Imine->Protonated_Imine Protonation This compound Hantzsch Ester (this compound) Hydride_Transfer Hydride Transfer This compound->Hydride_Transfer Hydride Source H_plus H+ Protonated_Imine->Hydride_Transfer Hydride Acceptor Amine R-CH2-NH-R' Hydride_Transfer->Amine Reduction Pyridine Pyridine Derivative Hydride_Transfer->Pyridine Aromatization

Caption: Proposed mechanism for the acid-catalyzed reduction of an imine by this compound.

Mechanism of Imine Reduction by Sodium Borohydride

Sodium borohydride reduces imines via a nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon of the imine. This is followed by a protonation step to yield the final amine product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Imine R-CH=N-R' Amide_anion [R-CH₂-N⁻-R'] Imine->Amide_anion Nucleophilic Attack by Hydride NaBH4 Sodium Borohydride (NaBH₄) Amine R-CH₂-NH-R' Amide_anion->Amine Protonation Solvent_H Solvent-H (e.g., MeOH)

Caption: General mechanism for the reduction of an imine by sodium borohydride.

Conclusion

Both this compound and sodium borohydride are valuable tools in the synthetic chemist's arsenal, each with distinct advantages. Sodium borohydride offers broad reactivity for the reduction of common carbonyl compounds and imines. Its strength, however, can be a drawback when high chemoselectivity is required. This compound, as a Hantzsch ester, provides a milder and more selective alternative, particularly for the reduction of activated C=C bonds and imines in the presence of other reducible groups. The choice of reagent should be guided by a thorough consideration of the substrate's structure and the desired synthetic outcome. For complex molecules requiring fine-tuned selectivity, this compound presents a compelling option, while for more general reductions of aldehydes, ketones, and imines, sodium borohydride remains a robust and cost-effective choice.

References

A Comparative Guide to Analytical Methods for the Characterization of Diludine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Diludine (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate). It offers an objective evaluation of various techniques, supported by representative experimental data, to assist in method selection for quality control, stability studies, and impurity profiling.

Introduction to this compound and its Analytical Challenges

This compound, a member of the 1,4-dihydropyridine class of organic compounds, serves as a crucial building block in the synthesis of various calcium channel blockers. Its chemical structure, synthesized via the Hantzsch reaction, necessitates a robust analytical framework to ensure its identity, purity, and quality. The primary analytical challenges include the quantification of the active pharmaceutical ingredient (API), the identification and quantification of process-related impurities and degradation products, and the comprehensive structural elucidation.

This guide explores the application and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and versatility. It is particularly well-suited for the separation and quantification of the API and its non-volatile impurities.

Experimental Protocol: Reversed-Phase HPLC for this compound Assay and Impurity Profiling
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Data Presentation: HPLC Method Performance
ParameterTypical Performance
Linearity Range0.01 - 0.2 mg/mL (R² > 0.999)
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate volatility, GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis process and for the analysis of certain volatile impurities. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: GC-MS for Residual Solvent and Impurity Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Method Performance
ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantitation (LOQ)~ 0.05 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for characterizing the structure of unknown impurities.

Experimental Protocol: ¹H and ¹³C NMR of this compound
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10-20 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

Data Presentation: Expected NMR Data for this compound
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 5.5 - 6.0s1HNH
~ 4.0 - 4.2q4HO-CH ₂-CH₃
~ 3.2 - 3.4s2HC4-H
~ 2.2 - 2.4s6HC2, C6-CH
~ 1.2 - 1.4t6HO-CH₂-CH
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
~ 167C=O
~ 148C2, C6
~ 104C3, C5
~ 59O-C H₂-CH₃
~ 25C4
~ 19C2, C6-C H₃
~ 14O-CH₂-C H₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that possess a chromophore. This compound exhibits a characteristic UV absorbance due to its conjugated dihydropyridine ring system, making this method suitable for routine assays.

Experimental Protocol: UV-Vis Spectrophotometric Assay of this compound
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Approximately 374 nm in Ethanol.[1]

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations by diluting the stock solution. Prepare a sample solution of unknown concentration.

  • Procedure: Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.

Data Presentation: UV-Vis Method Performance
ParameterTypical Performance
Linearity Range2 - 20 µg/mL (R² > 0.999)
Molar Absorptivity (ε)Dependent on solvent, typically in the range of 5,000 - 10,000 L mol⁻¹ cm⁻¹
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL
Precision (% RSD)< 2%

Comparison of Analytical Methods

FeatureHPLC-UVGC-MSNMRUV-Vis Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of UV-visible light by chromophores.
Primary Application Quantitative assay, impurity profiling (non-volatile).Impurity profiling (volatile), residual solvent analysis.Structural elucidation, identification of unknowns.Quantitative assay.
Sample Type Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.Soluble compounds.Compounds with a chromophore.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Low (mg scale).Moderate (µg/mL).
Specificity Moderate (retention time).High (mass spectrum).Very high (unique spectral pattern).Low (absorbance at a specific wavelength).
Quantitative Capability Excellent.Good.Good (with internal standards).Excellent.
Throughput Moderate.Moderate.Low.High.
Cost & Complexity Moderate.High.Very High.Low.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a new batch of this compound.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_0 Initial Characterization cluster_1 Purity and Impurity Analysis cluster_2 Final Specification Raw_Material This compound Raw Material UV_Vis UV-Vis Spectroscopy (Identity & λmax) Raw_Material->UV_Vis Initial ID NMR_ID NMR Spectroscopy (Structural Confirmation) Raw_Material->NMR_ID Definitive ID HPLC_Assay HPLC-UV (Assay & Purity) Raw_Material->HPLC_Assay Quantitative Analysis GC_MS_Residual GC-MS (Residual Solvents) Raw_Material->GC_MS_Residual Data_Review Data Review & Comparison to Specifications UV_Vis->Data_Review NMR_ID->Data_Review LC_MS_Impurity LC-MS (Impurity Identification) HPLC_Assay->LC_MS_Impurity Impurity Peaks > Threshold HPLC_Assay->Data_Review LC_MS_Impurity->Data_Review GC_MS_Residual->Data_Review Batch_Release Batch Release Decision Data_Review->Batch_Release

Caption: A typical workflow for the analytical characterization of this compound.

Logical Relationship of Analytical Techniques

The selection of an analytical technique is guided by the specific information required at each stage of characterization.

Logical_Relationship Logical Relationship of Analytical Techniques Start Need for this compound Characterization Question1 Is the structure confirmed? Start->Question1 NMR NMR Spectroscopy Question1->NMR Yes UV_Vis UV-Vis Spectroscopy Question1->UV_Vis Preliminary Question2 What is the purity and in-process control? HPLC_UV HPLC-UV Question2->HPLC_UV Yes Question3 Are there volatile impurities or residual solvents? GC_MS GC-MS Question3->GC_MS Yes Question4 What is the exact mass of unknown impurities? LC_MS LC-MS Question4->LC_MS Yes NMR->Question2 HPLC_UV->Question3 HPLC_UV->Question4 Unknown Peaks End Comprehensive Characterization Profile HPLC_UV->End Purity Confirmed GC_MS->End LC_MS->End UV_Vis->Question1

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Hantzsch Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Hantzsch esters with common alternative reducing agents, namely sodium borohydride and sodium cyanoborohydride. This objective analysis, supported by experimental data and detailed protocols, serves as a valuable resource for researchers in organic synthesis and drug development.

Introduction to Hantzsch Esters and Their Alternatives

Hantzsch esters, formally known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate and its derivatives, are a class of organic compounds widely utilized as mild reducing agents in various chemical transformations. Their efficacy in transfer hydrogenation reactions, mimicking the function of the biological reducing agent NADH, has made them indispensable in modern organic synthesis.

Common alternatives to Hantzsch esters for the reduction of functional groups like aldehydes, ketones, and imines include inorganic hydrides such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). While effective, their reactivity profiles and spectroscopic signatures differ significantly from those of Hantzsch esters. Understanding these differences through NMR analysis is crucial for reaction monitoring, mechanistic studies, and quality control.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a representative Hantzsch ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) and its common alternatives.

Table 1: ¹H NMR Data Comparison

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Multiplicity
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCDCl₃NH~5.5-6.5Singlet
H-4~3.6-5.0Singlet
CH₂ (ester)~4.0-4.2Quartet
CH₃ (ring)~2.2-2.4Singlet
CH₃ (ester)~1.2-1.3Triplet
Sodium Borohydride (NaBH₄)D₂OBH₄⁻~ -0.3 - 0.2Quartet
Sodium Cyanoborohydride (NaBH₃CN)D₂OBH₃CN⁻~ 0.2 - 0.7Quartet

Table 2: ¹³C NMR Data Comparison

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCDCl₃C=O (ester)~167-168
C-3, C-5~103-104
C-2, C-6~143-145
CH₂ (ester)~59-60
C-4~25-40
CH₃ (ring)~19-20
CH₃ (ester)~14-15
Sodium Borohydride (NaBH₄)D₂ONo carbon signalsN/A
Sodium Cyanoborohydride (NaBH₃CN)D₂OCN~120-130

Experimental Protocols

Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • An aldehyde (e.g., formaldehyde or benzaldehyde, 1 equivalent)

  • Ammonia or ammonium acetate (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Add ammonia or ammonium acetate to the solution.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Hantzsch ester product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure Hantzsch ester.

NMR Sample Preparation and Analysis

Materials:

  • Hantzsch ester sample (or alternative reducing agent)

  • Deuterated solvent (e.g., CDCl₃ for Hantzsch esters, D₂O for borohydrides)

  • NMR tube

  • Internal standard (e.g., tetramethylsilane, TMS, for CDCl₃)

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.5-0.7 mL of the appropriate deuterated solvent in a clean, dry vial.

  • If using an internal standard, add a small amount to the solution.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Process the acquired data (Fourier transformation, phasing, baseline correction, and integration) to obtain the final spectra.

Visualization of Hantzsch Ester Structure and NMR Correlations

The following diagram illustrates the general structure of a Hantzsch ester and highlights the key proton and carbon atoms that give rise to the characteristic NMR signals.

Caption: General structure and key NMR signal assignments for a Hantzsch ester.

Conclusion

The ¹H and ¹³C NMR spectra of Hantzsch esters provide a rich source of structural information, allowing for unambiguous characterization and differentiation from alternative reducing agents like sodium borohydride and sodium cyanoborohydride. The distinct signals for the dihydropyridine ring protons and carbons, as well as those of the ester and substituent groups, offer a detailed fingerprint of the molecule. In contrast, the NMR spectra of the inorganic borohydrides are much simpler, reflecting their symmetric nature. This guide serves as a practical tool for researchers, facilitating the efficient and accurate analysis of these important classes of compounds in a variety of chemical applications.

A Comparative Guide to the Kinetics of Hydride Transfer from Diludine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of Diludine (also known as Hantzsch ester) and its derivatives as hydride donors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in organic synthesis, catalysis, and drug development.

Introduction to this compound Derivatives as Hydride Donors

This compound, or diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and its analogues are a class of 1,4-dihydropyridines (1,4-DHPs) that serve as effective organic hydride donors.[1] Mimicking the function of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide), these compounds are widely utilized in various chemical transformations, including the reduction of C=C, C=N, and C=O double bonds.[1][2] The hydride transfer ability of this compound derivatives is central to their application in asymmetric transfer hydrogenation reactions, often in the presence of an organocatalyst or a transition metal complex.[2]

Comparative Kinetic Data

The rate of hydride transfer from this compound derivatives is influenced by both thermodynamic and kinetic factors. The following tables summarize key quantitative data from kinetic studies, comparing different this compound analogues and other organic hydride donors.

Table 1: Thermodynamic and Kinetic Parameters for Hydride Transfer from Dihydropyridine Derivatives

This table presents a comparison of thermodynamic driving forces (related to the ease of donating a hydride) and kinetic intrinsic barriers for different dihydropyridine isomers. A lower thermo-kinetic parameter (ΔG≠°(XH)) indicates a better hydride-donating ability in actual chemical reactions.[5]

Hydride DonorIsomerThermodynamic Driving Force (kcal/mol)Kinetic Intrinsic Barrier (kcal/mol)Thermo-Kinetic Parameter (ΔG≠°(XH)) (kcal/mol)
PNAH1,2-Dihydropyridine60.5027.9244.21
PNAH1,4-Dihydropyridine61.9026.3444.12
HEH (this compound) 1,2-Dihydropyridine 63.40 31.68 47.54
HEH (this compound) 1,4-Dihydropyridine 65.00 34.96 49.98
PYH1,2-Dihydropyridine69.9033.0651.48
PYH1,4-Dihydropyridine72.6025.7449.17

Data sourced from a comparative study on 1,2- and 1,4-dihydropyridine isomers.[5]

Table 2: Comparison of H-Donating Abilities of Hantzsch Ester and Other Organic Dihydrogen Donors

This table compares the thermokinetic parameter (ΔG‡°(XH₂)) for the first hydrogen atom transfer from various organic dihydrogen donors. A smaller ΔG‡°(XH₂) value indicates a stronger H-donating ability.[6]

EntryDihydrogen Donor (XH₂)ΔG‡°(XH₂) (kcal/mol)
1Hantzsch Ester (HEH₂) 47.03
22-(p-methoxybenzyl)malononitrile48.43
32-(p-methylbenzyl)malononitrile48.09
42-benzylmalononitrile48.18
52-(p-chlorobenzyl)malononitrile48.19
62-(p-bromobenzyl)malononitrile48.11
72-(p-trifluoromethylbenzyl)malononitrile48.34
82-(p-nitrobenzyl)malononitrile48.17
92-(p-methylbenzyl)-1H-indene-1,3(2H)-dione44.69
102-benzyl-1H-indene-1,3(2H)-dione44.47

Data extracted from a study on the kinetics of dihydrogen donors in acetonitrile at 298 K.[6]

Experimental Protocols

The kinetic studies of hydride transfer from this compound derivatives are typically performed using spectroscopic methods to monitor the change in concentration of reactants or products over time.

UV-Visible Spectrophotometry

This is a common method for tracking reactions where a reactant or product has a distinct absorbance in the UV-Visible spectrum.[7]

General Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the this compound derivative (hydride donor) and the hydride acceptor in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of dilutions of the hydride acceptor to establish a Beer-Lambert law calibration curve at its λmax.

  • Kinetic Measurements:

    • Equilibrate the solutions of the hydride donor and acceptor to the desired reaction temperature in a thermostatic water bath.[8]

    • To initiate the reaction, mix the solutions directly in a cuvette. For pseudo-first-order conditions, the concentration of the hydride donor should be in large excess (e.g., 10-fold or more) compared to the hydride acceptor.[9]

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance of the hydride acceptor at its λmax at regular time intervals.[10]

  • Data Analysis:

    • Convert the absorbance data to concentration using the previously established calibration curve.

    • For a pseudo-first-order reaction, a plot of ln([Acceptor]) versus time will yield a straight line with a slope equal to -k_obs.[11]

    • The second-order rate constant (k₂) can be determined by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the hydride donor.

Stopped-Flow Spectroscopy

For very fast reactions (typically with half-lives in the millisecond range), the stopped-flow technique is employed.[12][13]

General Protocol:

  • Instrument Setup:

    • The stopped-flow instrument consists of two drive syringes containing the reactant solutions, a mixing chamber, an observation cell, and a stopping syringe.[12]

  • Reaction Initiation and Monitoring:

    • The two reactant solutions are rapidly driven from the syringes into the mixing chamber.[12]

    • The mixed solution then flows through the observation cell, where the change in a spectroscopic signal (e.g., absorbance or fluorescence) is monitored.[12]

    • The flow is abruptly stopped by a mechanical block on the stopping syringe, and the subsequent reaction in the observation cell is recorded as a function of time.[12]

  • Data Analysis:

    • The rapid data acquisition system captures the kinetic trace (signal vs. time).

    • The data is then fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constants.[11]

Visualizing the Hydride Transfer Process

The following diagrams illustrate the key concepts in the kinetic studies of hydride transfer from this compound derivatives.

Hydride_Transfer_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diludine_Derivative This compound Derivative (1,4-Dihydropyridine) Transition_State [Acceptor---H---Donor]‡ Diludine_Derivative->Transition_State Hydride Transfer Hydride_Acceptor Hydride Acceptor (e.g., Carbonyl, Imine) Hydride_Acceptor->Transition_State Oxidized_this compound Oxidized this compound (Pyridinium) Transition_State->Oxidized_this compound Reduced_Acceptor Reduced Acceptor Transition_State->Reduced_Acceptor

Caption: Mechanism of hydride transfer from a this compound derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Donor & Acceptor) B Equilibrate to Reaction Temperature A->B C Mix Reactants (UV-Vis Cuvette or Stopped-Flow) B->C D Monitor Spectroscopic Change (e.g., Absorbance vs. Time) C->D E Convert Signal to Concentration D->E F Plot Kinetic Data (e.g., ln[A] vs. time) E->F G Determine Rate Constant (k) F->G

Caption: General experimental workflow for kinetic analysis.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two distinct Reversed-Phase HPLC (RP-HPLC) methods applicable for the purity assessment of dihydropyridine compounds, a class of molecules to which Diludine is presumed to belong. The comparison is based on methods developed for commercially available dihydropyridine drugs, Nifedipine and Felodipine, which serve as excellent models due to their structural similarities.

The selection of an appropriate HPLC method is crucial for accurately identifying and quantifying impurities, which can originate from starting materials, by-products, or degradation.[1] The methods presented here differ in their chromatographic conditions, leading to variations in selectivity and resolution, which are key factors in robust purity analysis.

Comparative Analysis of HPLC Methods

The following table summarizes the key parameters of two distinct RP-HPLC methods used for the purity analysis of Nifedipine and Felodipine. These methods highlight different approaches to mobile phase composition and stationary phase selection, providing a basis for selecting a suitable method for a new dihydropyridine entity like this compound.

ParameterMethod 1: Nifedipine AnalysisMethod 2: Felodipine Analysis
Stationary Phase Intersil C18 ColumnSymmetry C18 Column (250mm x 4.5mm, 5µm)
Mobile Phase Tetra Butyl Ammonium (TBH) and Acetonitrile (25:75 v/v)Acetonitrile and Water (80:20 v/v)
Elution Type IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 238 nm234 nm
Retention Time Not Specified3.617 min
Linearity Range 2-10 µg/mL25-200 µg/mL
Correlation Coefficient (r²) 0.999Not Specified
LOD 0.143 µg/mL0.125 ng/mL
LOQ 0.435 µg/mL1.25 ng/mL
Reference [2][3]
Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the two compared HPLC methods.

Method 1: Nifedipine Purity Assessment [2]

  • Mobile Phase Preparation:

    • Prepare a solution of Tetra Butyl Ammonium (TBH) and Acetonitrile in a volumetric ratio of 25:75.

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the filtered mobile phase using sonication to prevent air bubbles in the HPLC system.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of Nifedipine reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions with concentrations ranging from 2-10 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the synthesized this compound (or Nifedipine) and dissolve it in the mobile phase to achieve a concentration within the established linearity range.

  • Chromatographic Conditions:

    • Column: Intersil C18

    • Mobile Phase: TBH:Acetonitrile (25:75 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: Not specified (typically 10-20 µL)

    • Detection: UV at 238 nm

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Nifedipine peak based on the retention time of the standard.

    • Calculate the purity by comparing the peak area of the main component in the sample to the total area of all peaks, or by using a calibration curve generated from the standard solutions.

Method 2: Felodipine Purity Assessment [3]

  • Mobile Phase Preparation:

    • Mix HPLC grade Acetonitrile and water in a volumetric ratio of 80:20.

    • Filter the mixture through a 0.45 µm membrane filter.

    • Degas the mobile phase by sonication.

  • Standard Solution Preparation:

    • Prepare a stock solution of Felodipine reference standard in the mobile phase.

    • From the stock solution, prepare working standards with concentrations ranging from 25 to 200 µg/mL.

  • Sample Solution Preparation:

    • Dissolve an accurately weighed amount of the synthesized this compound (or Felodipine) in the mobile phase to obtain a concentration within the linearity range.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (250mm x 4.5mm, 5µm)

    • Mobile Phase: Acetonitrile:Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: Not specified (typically 10-20 µL)

    • Detection: UV at 234 nm

    • Column Temperature: Ambient

  • Analysis:

    • Perform the chromatographic analysis by injecting the prepared solutions.

    • The retention time for Felodipine is reported to be 3.617 minutes.[3]

    • Determine the purity of the sample by area percentage or by comparison to a standard of known concentration.

Visualizing the HPLC Workflow

To better understand the logical flow of assessing compound purity using HPLC, the following diagram illustrates the key stages from sample preparation to final data analysis.

HPLC_Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthesized Compound (e.g., this compound) Prep_Sample Sample Solution Sample->Prep_Sample Weigh & Dissolve Standard Reference Standard Prep_Standard Standard Solution(s) Standard->Prep_Standard Weigh & Dissolve MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Prep_Sample->HPLC Prep_Standard->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration (Area, Height) Chromatogram->Integration Calculation Purity Calculation (% Area or vs. Standard) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity assessment of synthesized compounds.

References

A Comparative Guide to Catalysts for the H-Hantzsch Reaction: Enhancing Efficiency in the Synthesis of 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Hantzsch reaction remains a cornerstone for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmacological importance. These compounds are integral to the development of drugs such as calcium channel blockers used in treating cardiovascular diseases.[1][2] The classical Hantzsch synthesis, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, has been a reliable method for over a century.[1][3] However, its traditional execution often suffers from drawbacks such as harsh reaction conditions, long reaction times, and modest yields.[4][5] To address these limitations, a diverse array of catalysts has been developed, significantly improving the efficiency, selectivity, and environmental footprint of this vital transformation. This guide provides a comparative overview of different catalyst systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

Catalytic Strategies: A Performance Overview

The quest for optimizing the Hantzsch reaction has led to the exploration of a wide spectrum of catalysts, ranging from simple inorganic compounds to complex nanomaterials. This section presents a comparative analysis of various catalyst types, with performance data summarized in the tables below.

Organocatalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the Hantzsch reaction has enabled the production of chiral 1,4-DHPs with high enantioselectivity.[6][7] Chiral phosphoric acids, amines, and their derivatives are commonly employed to induce stereocontrol.[6][7][8]

Catalyst TypeCatalystAldehydeSolventTimeYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric AcidBINOL-phosphoric acid derivativeVarious aromatic aldehydesDichloromethane24-48 h75-9692-99[6][7]
Chiral AmineImidazolidinoneα,β-Unsaturated aldehydesDichloromethane-HighHigh[8][9]
Bifunctional ThioureaThiourea-based catalystVarious aldehydesToluene24 h85-9580-94[8]

Table 1: Performance of Selected Organocatalysts in the Hantzsch Reaction.

Metal-Based Catalysts

Metal-based catalysts, including both Lewis acids and transition metal complexes, have been extensively investigated for their ability to accelerate the Hantzsch reaction. These catalysts activate the substrates, leading to faster reaction rates and often milder reaction conditions.

Catalyst TypeCatalystAldehydeSolventTimeYield (%)Reference
Lewis AcidZn[(L)proline]₂Aromatic aldehydesEthanol2-3 h90-98[10]
Lewis AcidCadmium ChlorideAromatic aldehydesAcetonitrile2-3 h85-95[11]
Lewis AcidBismuth NitrateVarious aldehydesSolvent-free (Microwave)1-3 min92-98[11]
Transition MetalNi-nanocompositeAromatic aldehydesWater10-100 minHigh to excellent[12]

Table 2: Performance of Selected Metal-Based Catalysts in the Hantzsch Reaction.

Nanocatalysts

In recent years, nanocatalysts have gained significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and recyclability.[13][14] Various nanomaterials, including metal oxides and magnetic nanoparticles, have been successfully employed in the Hantzsch synthesis.[13][15]

| Catalyst Type | Catalyst | Aldehyde | Solvent | Time | Yield (%) | Recyclability | Reference | |---|---|---|---|---|---|---| | Metal Oxide Nanoparticles | AlCl₃@ZnO | Aromatic aldehydes | Solvent-free | 2 h | up to 92 | Reusable |[10] | | Metal Oxide Nanoparticles | nano-TiO₂ | Aliphatic/Aromatic aldehydes | Solvent-free | - | Excellent | - |[12] | | Magnetic Nanoparticles | IL–Ni(II)–MNPs | Various aldehydes | Solvent-free | 30-60 min | 85-96 | Reusable (several times) |[15] | | Biogenic Nanoparticles | TOL-Fe₃O₄ NPs | Various aldehydes | Ethanol | 1-2 h | 80-90 | Reusable (up to 5 cycles) |[16] |

Table 3: Performance of Selected Nanocatalysts in the Hantzsch Reaction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the Hantzsch reaction using different catalytic approaches.

Protocol 1: Classical Hantzsch Synthesis

This protocol outlines the traditional method for synthesizing 1,4-dihydropyridines.

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[2]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

  • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.[2]

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.[2]

  • Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.[2]

Protocol 2: Microwave-Assisted Hantzsch Synthesis using a Nanocatalyst

This protocol demonstrates a modern, efficient, and environmentally friendly approach to the Hantzsch reaction.

Materials:

  • Aldehyde (5 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium acetate (7.5 mmol)

  • Nanocatalyst (e.g., AlCl₃@ZnO, 1.17 mmol)[10]

  • Ethanol (10 mL) (or solvent-free)

  • Microwave reactor vial (20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), ammonium acetate (7.5 mmol), and the nanocatalyst in ethanol (10 mL) or under solvent-free conditions.[2][10]

  • Seal the vial and place it in the microwave synthesizer.[2]

  • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • If a solvent was used, the product may precipitate. If the reaction was solvent-free, add a suitable solvent like chloroform to dissolve the product and separate the catalyst by centrifugation or filtration.[10]

  • Isolate the solid product by filtration, wash with cold ethanol, and purify by recrystallization.

Reaction Mechanism and Experimental Workflow

To visualize the underlying chemical transformations and the experimental process, the following diagrams are provided.

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition and Cyclization Aldehyde Aldehyde Alpha,Beta-Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Aldehyde->Alpha,Beta-Unsaturated_Carbonyl + β-Ketoester Beta-Ketoester_1 β-Ketoester Intermediate_Complex Intermediate Complex Alpha,Beta-Unsaturated_Carbonyl->Intermediate_Complex + Enamine Beta-Ketoester_2 β-Ketoester Enamine Enamine Beta-Ketoester_2->Enamine + Ammonia Ammonia Ammonia 1,4-Dihydropyridine 1,4-Dihydropyridine Intermediate_Complex->1,4-Dihydropyridine - H₂O

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

The reaction proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound via Knoevenagel condensation and an enamine.[17][18] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[18]

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Reactants_Conventional Mix Reactants & Solvent in Flask Heating_Conventional Reflux for 2-4 hours Reactants_Conventional->Heating_Conventional Workup_Conventional Cool, Filter, Recrystallize Heating_Conventional->Workup_Conventional Product Pure Product Workup_Conventional->Product Reactants_Microwave Mix Reactants & Catalyst in Vial Heating_Microwave Microwave for 5-15 minutes Reactants_Microwave->Heating_Microwave Workup_Microwave Cool, Separate Catalyst, Filter, Recrystallize Heating_Microwave->Workup_Microwave Workup_Microwave->Product Start Start Start->Reactants_Conventional Start->Reactants_Microwave

Caption: Comparative workflow of conventional vs. microwave-assisted Hantzsch synthesis.

Conclusion

The development of novel catalysts has revolutionized the Hantzsch reaction, transforming it into a more efficient, versatile, and environmentally benign process. For enantioselective synthesis, chiral organocatalysts offer excellent stereocontrol. Metal-based catalysts, particularly those amenable to microwave irradiation, provide rapid access to 1,4-DHPs. Nanocatalysts stand out for their high activity and recyclability, aligning with the principles of green chemistry. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired product structure, scale, cost-effectiveness, and environmental considerations. The data and protocols presented in this guide offer a valuable resource for making informed decisions in the synthesis of this important class of heterocyclic compounds.

References

Validating the Mechanism of Diludine-Mediated Reductions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diludine (a Hantzsch ester) as a reducing agent for activated carbon-carbon double bonds against common alternatives. It includes supporting experimental data, detailed protocols for mechanistic validation, and visualizations of the reaction pathways and experimental workflows.

Mechanism of this compound-Mediated Reduction

This compound, chemically known as diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, serves as a mild and effective hydride donor, analogous to the biological reducing agent NADH. The primary driving force for the reduction is the formation of a stable, aromatic pyridine derivative.[1] The most widely accepted mechanism for the reduction of activated alkenes, such as those in α,β-unsaturated carbonyl compounds, is a concerted hydride transfer from the C4 position of the dihydropyridine ring to the β-carbon of the alkene.

However, alternative mechanisms involving single-electron transfer (SET) have been proposed, which would proceed through radical intermediates. To distinguish between these possibilities, a series of validation experiments can be performed.

Performance Comparison of Reducing Agents

The choice of reducing agent is critical in organic synthesis, influencing yield, selectivity, and reaction conditions. This section compares the performance of this compound with two common alternatives, Sodium Borohydride and Sodium Dithionite, for the reduction of activated C=C bonds in chalcone and β-nitrostyrene, respectively.

SubstrateReducing AgentReaction ConditionsProductYield (%)Reaction TimeReference
ChalconeThis compound Typical: Toluene, refluxDihydrochalconeHigh (often >90%)Several hoursConceptual
ChalconeSodium Borohydride Methanol, room temperature1,3-Diphenylpropan-1-olGood~30 minutes[2][3]
β-NitrostyreneThis compound Typical: Acetonitrile, reflux2-PhenylethanamineGoodSeveral hoursConceptual
β-NitrostyreneSodium Dithionite Methanol/Water, room temp.Phenylacetaldoxime87%~10 minutes[4]
β-NitrostyreneSodium Borohydride / CuCl₂ Methanol, 80 °C2-Phenylethanamine62-83%10-30 minutes[4][5]

Note: Direct side-by-side comparative studies with quantitative data for the same substrates under identical conditions are limited in the available literature. The table above is compiled from individual studies and conceptual understanding. Sodium borohydride can lead to the reduction of both the C=C and C=O bonds in chalcones, yielding the corresponding alcohol, whereas this compound is generally more chemoselective for the conjugate reduction of the C=C bond.[2][6] Sodium dithionite provides a partial reduction of β-nitrostyrene to the oxime.[4]

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of a this compound-mediated reduction, the following key experiments can be conducted. For this guide, the reduction of a generic enone will be used as the model reaction.

Kinetic Analysis by UV-Vis Spectroscopy

This experiment aims to determine the reaction order with respect to the enone and this compound, providing insights into the rate-determining step.

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the enone and this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

  • UV-Vis Scan: Record the UV-Vis spectrum of the enone to identify its wavelength of maximum absorbance (λmax) where this compound does not significantly absorb.

  • Kinetic Runs:

    • In a quartz cuvette, place a solution of the enone at a fixed concentration.

    • Initiate the reaction by adding a solution of this compound (using a concentration that is in large excess to ensure pseudo-first-order conditions with respect to the enone).

    • Immediately begin monitoring the decrease in absorbance at the λmax of the enone over time using the kinetics mode of the UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates a first-order dependence on the enone concentration.

    • Repeat the experiment with varying concentrations of this compound while keeping the enone concentration constant to determine the reaction order with respect to this compound.

Deuterium Kinetic Isotope Effect (KIE) Study

This experiment helps to determine if the C-H bond at the C4 position of this compound is broken in the rate-determining step. A significant KIE (kH/kD > 1) suggests that this bond cleavage is kinetically important, supporting a hydride transfer mechanism.[7]

Procedure:

  • Synthesis of Deuterated this compound: Synthesize a deuterated version of this compound with deuterium at the C4 position (4,4-dideuterio-Hantzsch ester).

  • Parallel Reactions: Set up two parallel reactions under identical conditions: one with non-deuterated this compound and one with the deuterated analog, reacting with the enone.

  • Monitoring Reaction Progress: Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS or HPLC) to determine the concentration of the product or the remaining enone.

  • Calculation of KIE: Determine the initial rates of both reactions. The KIE is the ratio of the rate constant for the reaction with the non-deuterated this compound (kH) to the rate constant for the reaction with the deuterated this compound (kD).

Radical Trapping Experiment

This experiment is designed to detect the presence of radical intermediates. If the reaction proceeds via a SET mechanism, radical species will be formed and can be "trapped" by a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[8][9][10]

Procedure:

  • Reaction Setup: Set up the reduction of the enone with this compound under standard conditions.

  • Addition of Radical Trap: Add a stoichiometric amount of TEMPO to the reaction mixture at the beginning of the reaction.

  • Control Reaction: Run a parallel reaction without TEMPO.

  • Product Analysis: After the reaction is complete, analyze the product mixture of the reaction containing TEMPO by mass spectrometry (e.g., ESI-MS or GC-MS).[8]

  • Interpretation: The presence of a product corresponding to the mass of a trapped radical intermediate (i.e., the substrate radical-TEMPO adduct) would provide evidence for a radical mechanism. The absence of such a product, and no significant inhibition of the reaction rate compared to the control, would support a non-radical pathway like a concerted hydride transfer.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and experimental workflows.

G Proposed Mechanisms for this compound-Mediated Reduction cluster_0 A) Concerted Hydride Transfer cluster_1 B) Stepwise Single-Electron Transfer (SET) Reactants_A Enone + this compound TS_A [Transition State] Hydride Transfer Reactants_A->TS_A Concerted Products_A Reduced Product + Pyridine TS_A->Products_A Reactants_B Enone + this compound Intermediate1_B Radical Anion (Enone) + Radical Cation (this compound) Reactants_B->Intermediate1_B SET Intermediate2_B Neutral Radical Intermediates Intermediate1_B->Intermediate2_B Proton Transfer Products_B Reduced Product + Pyridine Intermediate2_B->Products_B Hydrogen Atom Transfer

Caption: Proposed reaction pathways for the reduction of an enone by this compound.

G Experimental Workflow for Mechanistic Validation Start Start: Propose Mechanisms (Hydride Transfer vs. SET) Kinetic 1. Kinetic Analysis (UV-Vis) - Determine reaction order Start->Kinetic KIE 2. Deuterium KIE Study - Synthesize deuterated this compound - Compare reaction rates Start->KIE RadicalTrap 3. Radical Trapping (TEMPO) - Add TEMPO to reaction - Analyze for trapped intermediates Start->RadicalTrap Analysis Analyze Results Kinetic->Analysis KIE->Analysis RadicalTrap->Analysis Conclusion Conclude on the most probable mechanism Analysis->Conclusion

Caption: A logical workflow for the experimental validation of the this compound reduction mechanism.

G Performance Comparison of Reducing Agents cluster_this compound This compound cluster_nabh4 Sodium Borohydride Substrate Activated Alkene (e.g., Enone) Diludine_Node This compound Substrate->Diludine_Node NaBH4_Node NaBH4 Substrate->NaBH4_Node Diludine_Product Conjugate Reduction Product Diludine_Node->Diludine_Product Diludine_Adv Advantages: Mild, Chemoselective Diludine_Disadv Disadvantages: Slower, Stoichiometric NaBH4_Product Alcohol Product (C=C and C=O reduction) NaBH4_Node->NaBH4_Product NaBH4_Adv Advantages: Fast, Inexpensive NaBH4_Disadv Disadvantages: Less Chemoselective

Caption: A comparative overview of this compound and Sodium Borohydride for enone reduction.

References

A Comparative Guide to Organic Hydride Donors in Asymmetric Synthesis: Diludine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate hydride donor is a critical parameter in the success of asymmetric synthesis, directly impacting enantioselectivity, yield, and overall efficiency. This guide provides an objective comparison of Diludine (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), a prominent Hantzsch ester, with other classes of organic hydride donors, supported by experimental data and detailed protocols.

The quest for enantiomerically pure compounds, a cornerstone of modern drug discovery and development, heavily relies on asymmetric catalysis. A key transformation in this field is the asymmetric reduction of prochiral substrates, where organic hydride donors have emerged as indispensable reagents. These molecules, mimicking the function of the biological reducing agent NADH, offer a mild and often highly selective means of hydride transfer. Among these, this compound and other Hantzsch esters have been extensively utilized. However, a range of other organic hydride donors, including benzothiazolines, benzimidazolines, dihydroquinolines, and acridine derivatives, present viable alternatives with distinct reactivity profiles. This guide aims to delineate the relative performance of these donors to inform rational selection in asymmetric synthesis.

Performance Comparison of Organic Hydride Donors

The efficacy of an organic hydride donor in asymmetric synthesis is a multifactorial issue, with the optimal choice being highly dependent on the substrate, the chiral catalyst, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound (a Hantzsch ester) with other notable organic hydride donors in the asymmetric reduction of imines and quinolines.

Table 1: Asymmetric Transfer Hydrogenation of an Iminium Intermediate

Hydride DonorCatalystSubstrateYield (%)ee (%)Reference
Hantzsch Ester (HEH)Chiral Phosphoric AcidIndole-derived iminium ionHighLow[1]
BenzothiazolineChiral Phosphoric AcidIndole-derived iminium ionHighHigh[1]

This comparison highlights a scenario where, for a specific substrate, a benzothiazoline hydride donor provides significantly higher enantioselectivity compared to a Hantzsch ester under similar catalytic conditions.[1]

Table 2: Asymmetric Transfer Hydrogenation of Quinolines

Hydride DonorCatalyst SystemSubstrateYield (%)ee (%)
Hantzsch EsterChiral Phosphoric Acid2-Phenylquinoline9590
BenzothiazoleChiral Phosphoric Acid2-Phenylquinoline(Data not available for direct comparison)(Data not available for direct comparison)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the asymmetric reduction of an imine and a quinoline using a Hantzsch ester.

Asymmetric Reduction of an Imine with Hantzsch Ester

This protocol is a general representation for the organocatalytic asymmetric transfer hydrogenation of an imine.

Procedure: To a solution of the imine (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.04 mmol, 20 mol%) in benzene (4.0 mL) at 60 °C is added the Hantzsch ester (0.28 mmol, 1.4 equiv). The reaction mixture is stirred at this temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired amine. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Asymmetric Reduction of a Quinoline with Hantzsch Ester

This protocol outlines a typical procedure for the iridium-catalyzed asymmetric transfer hydrogenation of a quinoline.

Procedure: A mixture of [Ir(COD)Cl]₂ (0.005 mmol, 2.5 mol%), (S)-SEGPHOS (0.011 mmol, 5.5 mol%), and I₂ (0.01 mmol, 5 mol%) in dioxane (0.5 mL) is stirred at room temperature for 30 minutes. To this solution is added the quinoline substrate (0.2 mmol, 1.0 equiv) and the Hantzsch ester (0.24 mmol, 1.2 equiv). The reaction mixture is stirred at the specified temperature until complete conversion is observed by GC analysis. The solvent is then evaporated, and the residue is purified by chromatography on silica gel to give the corresponding tetrahydroquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Logical Frameworks

The mechanism of asymmetric transfer hydrogenation with organic hydride donors typically involves the activation of the substrate by a chiral catalyst, followed by the stereoselective transfer of a hydride from the donor. The choice of the hydride donor can significantly influence the transition state of the hydride transfer step, thereby affecting the enantioselectivity.

Experimental_Workflow General Experimental Workflow for Asymmetric Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Start Start Substrate Substrate Start->Substrate Catalyst Catalyst Start->Catalyst Hydride_Donor Hydride_Donor Start->Hydride_Donor Solvent Solvent Start->Solvent Mix Combine Reactants Substrate->Mix Catalyst->Mix Hydride_Donor->Mix Solvent->Mix Stir Stir at Temp. Mix->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Complete Purify Purification (Chromatography) Quench->Purify Analyze Analysis (NMR, HPLC) Purify->Analyze Product Product Analyze->Product

General experimental workflow for asymmetric reduction.

The selection of an appropriate organic hydride donor is a critical decision in designing an asymmetric reduction. The following diagram illustrates a logical approach to this selection process.

Hydride_Donor_Selection Logical Framework for Hydride Donor Selection Substrate_Type Substrate Type? Imine Imine / Iminium Ion Substrate_Type->Imine Imine Quinoline Quinoline / Heterocycle Substrate_Type->Quinoline Quinoline Unsat_Ketone α,β-Unsaturated Ketone Substrate_Type->Unsat_Ketone Ketone Catalyst_System Catalyst System? Imine->Catalyst_System Quinoline->Catalyst_System Unsat_Ketone->Catalyst_System Bronsted_Acid Chiral Brønsted Acid Catalyst_System->Bronsted_Acid Organocatalyst Metal_Complex Transition Metal Complex Catalyst_System->Metal_Complex Metal Catalyst Donor_Choice Desired Outcome? Bronsted_Acid->Donor_Choice Metal_Complex->Donor_Choice High_ee High Enantioselectivity Donor_Choice->High_ee Primary Goal High_Yield High Yield / Cost-Effectiveness Donor_Choice->High_Yield Primary Goal Diludine_HEH This compound / Hantzsch Ester High_ee->Diludine_HEH Often provides good results Benzothiazoline Benzothiazoline High_ee->Benzothiazoline Consider for specific substrates High_Yield->Diludine_HEH Often a good starting point

Decision tree for selecting a suitable hydride donor.

Concluding Remarks

This compound and other Hantzsch esters are versatile and widely used hydride donors in asymmetric synthesis, often providing excellent yields and high enantioselectivities for a broad range of substrates. However, for certain transformations, alternative organic hydride donors such as benzothiazolines may offer superior stereocontrol. The optimal choice of hydride donor is intricately linked to the specific substrate and catalyst system employed. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, enabling a more informed and strategic approach to the design and optimization of asymmetric reductions. Further systematic studies directly comparing a wider array of organic hydride donors under standardized conditions will be invaluable for the continued advancement of asymmetric catalysis.

References

A Comparative Guide to the Redox Potentials of Hantzsch Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth electrochemical analysis of Hantzsch esters reveals their versatile redox properties, positioning them as potent reducing agents in a variety of chemical transformations. This guide provides a comparative overview of their redox potentials, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate Hantzsch ester for their specific applications.

Hantzsch esters, a class of 1,4-dihydropyridine derivatives, are widely recognized for their role as NAD(P)H mimics and their application as mild reducing agents in organic synthesis.[1] Their ability to act as hydride donors is central to their function in transfer hydrogenations and photoredox catalysis.[2][3] The redox potential of a Hantzsch ester is a critical parameter that dictates its reducing strength and is significantly influenced by the nature and position of substituents on the dihydropyridine ring.

Comparative Redox Potentials of Substituted Hantzsch Esters

The oxidation potential of Hantzsch esters is a key indicator of their ability to donate an electron. This property can be finely tuned by introducing different functional groups to the Hantzsch ester scaffold. Electrochemical analysis, primarily through cyclic voltammetry (CV), is the most direct method for determining these redox potentials.[4]

The data presented below, compiled from various studies, illustrates the impact of substitution on the oxidation potential of Hantzsch esters. Potentials are typically reported versus a standard reference electrode, most commonly a Saturated Calomel Electrode (SCE).

Hantzsch Ester DerivativeSubstituent at C4-positionOxidation Potential (Eox) [V vs. SCE]Notes
Unsubstituted Analog-H~1.0 - 1.1General range for unsubstituted or simple alkyl-substituted Hantzsch esters.
4-Phenyl-HEHPhenyl1.08Electron-withdrawing nature of the phenyl group influences the potential.[5]
4-Aryl-HEHVarious Aryl groups~1.1Generally, aryl groups at the C4-position result in similar oxidation potentials.[5]
4-Alkyl-HEHMonoalkyl (e.g., Me, Et)1.01 - 1.03Alkyl groups have a modest effect on the oxidation potential.[5]
4R-HEsChiral auxiliary+1.05Chiral variants of Hantzsch esters exhibit comparable redox behavior.[6]
1,4-DHP Anion (Excited State)Deprotonated at N1~ -2.6In the excited state, the deprotonated form is a significantly more potent reductant.[7]

Comparison with Other Organic Reducing Agents

Hantzsch esters are often compared to other organic reducing agents used in similar chemical contexts. Understanding their relative reducing strengths is crucial for reaction design and optimization.

Reducing AgentTypical ApplicationOxidation Potential (Eox) [V vs. SCE]
Hantzsch Esters Photoredox catalysis, transfer hydrogenation~1.0 - 1.1
Ascorbic Acid (Vitamin C)Antioxidant, radical scavenger~0.1 - 0.3
NADHBiological redox reactions, biocatalysis~ -0.32 (E°' at pH 7)

Experimental Protocol: Cyclic Voltammetry of Hantzsch Esters

The following provides a generalized experimental protocol for determining the oxidation potential of a Hantzsch ester using cyclic voltammetry.

1. Materials and Equipment:

  • Potentiostat with cyclic voltammetry software

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

    • Working Electrode: Glassy carbon or platinum

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode: Platinum wire

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile)

  • Hantzsch ester sample

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

2. Procedure:

  • Preparation of the Analyte Solution: Dissolve a known concentration of the Hantzsch ester (typically 1-5 mM) in the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to a range where no redox events are expected.

    • Set the switching potential to a value sufficiently positive to observe the oxidation of the Hantzsch ester.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep. The potential is swept from the initial value to the switching potential and then back to the final potential.

  • Data Analysis:

    • The resulting plot of current versus potential is the cyclic voltammogram.

    • The peak potential of the anodic wave (oxidation) corresponds to the oxidation potential (Eox) of the Hantzsch ester.

    • The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. The oxidation of Hantzsch esters is often irreversible.

Visualizing the Experimental Workflow and Substituent Effects

To further clarify the experimental process and the factors influencing the redox potential, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution (Hantzsch Ester in Electrolyte) B Assemble 3-Electrode Cell A->B C Deoxygenate with Inert Gas B->C D Set CV Parameters (Potential Range, Scan Rate) C->D E Run Cyclic Voltammetry D->E F Obtain Cyclic Voltammogram E->F G Determine Oxidation Potential (Eox) F->G

Caption: Experimental workflow for determining the redox potential of Hantzsch esters.

Substituent_Effects HE 1,4-Dihydropyridine Ring Potential Oxidation Potential (Eox) HE->Potential EWG Electron-Withdrawing Groups (e.g., Aryl, Nitro) EWG->HE Stabilize LUMO EDG Electron-Donating Groups (e.g., Alkyl) EDG->HE Destabilize HOMO

Caption: Influence of substituents on the redox potential of Hantzsch esters.

References

Determining the Molecular Architecture of Diludine Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural determination of Diludine (1,4-dihydropyridine) derivatives, a class of compounds with significant therapeutic applications.

The arrangement of atoms within a this compound derivative dictates its biological activity, influencing how it interacts with its target, such as L-type calcium channels.[1] Therefore, accurate structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more effective drug candidates. While X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure, a multi-faceted approach employing various analytical methods offers a more complete understanding of the molecule's properties in different states.

At a Glance: Comparing Structural Elucidation Techniques

The following table summarizes the key performance indicators of X-ray crystallography against alternative methods for the structural analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling (DFT)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, solution-state conformation, dynamic processesMolecular weight, elemental composition, fragmentation patternsOptimized geometry, electronic properties, theoretical vibrational frequencies
Sample State Single crystalSolutionGas phase ionsIn silico
Resolution Atomic (<1 Å)Atomic to near-atomicMolecular formulaTheoretical
Key Advantages Unambiguous 3D structure; "Gold standard" for absolute configurationProvides data on solution-state dynamics; Non-destructiveHigh sensitivity; Requires minimal sampleProvides insights into electronic structure and reactivity; Complements experimental data
Key Limitations Requires well-ordered single crystals (can be a major bottleneck)Can be complex for large or poorly soluble molecules; Structure is an average over timeDoes not provide 3D structure directly; Fragmentation can be complexAccuracy depends on the level of theory and basis set; Does not replace experimental validation

In-Depth Analysis: Performance Data

The following tables present exemplary experimental data for this compound derivatives obtained through X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallography Data for Selected this compound Derivatives

This table showcases typical crystallographic data obtained for different this compound analogs, highlighting the precision of this technique in defining the solid-state structure.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
1 C₁₈H₂₀NO₆MonoclinicP2₁/n9.6081(1)7.4190(1)24.1821(3)94.197(1)1719.14(4)40.0981[1]
2 C₁₇H₁₅BrN₂O₆OrthorhombicP2₁2₁2₁11.8865(5)13.1157(4)21.9515(9)903422.2(2)8-[1]
3 C₁₈H₂₀BrNO₅OrthorhombicPbca8.5547(1)15.5248(2)27.0657(5)903594.60(9)8-[1]
Felodipine C₁₈H₁₉Cl₂NO₄MonoclinicP2₁/c13.569(2)7.747(1)18.528(2)102.19(1)1900.5(4)40.045[2]

Data presented for illustrative purposes and collected from various sources.

NMR Spectroscopic Data for a Representative this compound Derivative

NMR spectroscopy provides through-bond connectivity and through-space information, crucial for determining the structure in solution. The following data is for the parent this compound compound.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 5.23br sNH
3.30sC4-H
2.25s2,6-CH₃
4.15qOCH₂CH₃
1.25tOCH₂CH₃
¹³C NMR 167.5sC=O
145.0sC2, C6
103.0sC3, C5
60.0tOCH₂
35.0dC4
19.0qCH₃
14.5qOCH₂CH₃

Exemplary data; actual shifts may vary with solvent and substitution.[3]

Mass Spectrometry Fragmentation Data

Mass spectrometry provides the molecular weight and key fragmentation patterns that help in confirming the core structure and substituents of this compound derivatives.

Ion Typem/z (example)Proposed Fragment
Molecular Ion [M]⁺ VariesIntact molecule
[M-H]⁺ VariesLoss of a hydrogen atom
[M-R]⁺ VariesLoss of a substituent from the 4-position
[M-OR']⁺ VariesLoss of an alkoxy group from an ester
Pyridine fragment VariesAromatized pyridine ring after fragmentation

Fragmentation is highly dependent on the specific derivative and ionization method.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data.

X-ray Crystallography Protocol for a this compound Derivative
  • Crystal Growth:

    • Synthesize and purify the this compound derivative.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to achieve a supersaturated solution.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of the saturated solution.

    • Harvest a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (transparent, no visible cracks or defects).[4]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

    • Collect a series of diffraction images by rotating the crystal through a range of angles. The diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[4][5]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and displacement parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different structural elucidation techniques.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for determining the crystal structure of a this compound derivative.

structural_analysis_methods xray X-ray Crystallography Precise 3D Structure (Solid) Bond Lengths/Angles nmr NMR Spectroscopy Connectivity & Conformation (Solution) Chemical Shifts, Couplings xray->nmr Compares solid vs. solution state comp Computational Modeling Theoretical Structure & Properties Optimized Geometry xray->comp Provides starting geometry for optimization nmr->comp Validates solution conformation ms Mass Spectrometry Molecular Weight & Formula m/z values ms->nmr Confirms molecular formula

Caption: Interrelationship of techniques for comprehensive structural analysis.

References

Safety Operating Guide

Proper Disposal of Diludine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Diludine, a dihydropyridine derivative. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.

Understanding this compound and Its Associated Hazards

This compound, with the chemical formula C₁₃H₁₉NO₄, is a light green or yellow solid powder.[1][2] It is soluble in organic solvents and only slightly soluble in water.[2] While not classified as an acutely hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is crucial to handle this compound with care, as with all laboratory chemicals.[3] Key safety considerations include avoiding contact with skin and eyes and preventing the generation of dust during handling.[3] In the event of a fire, this compound may decompose and emit toxic gases, including carbon oxides and nitrogen oxides.[3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by multiple agencies. The Environmental Protection Agency (EPA) sets the primary guidelines under RCRA, with specific rules for hazardous pharmaceutical waste outlined in Subpart P of the act.[4][5] It is important to note that Subpart P prohibits the disposal of hazardous pharmaceutical waste down the drain.[4] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[6] While this compound is not currently listed as a controlled substance, it is best practice to follow a cautious disposal route.

Step-by-Step Disposal Procedures for this compound

The following procedures are recommended for the proper disposal of unused or waste this compound. This process is designed to be straightforward and compliant with general laboratory safety standards.

Logical Flow for this compound Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocol for Spill Cleanup and Disposal

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Ensure Personal Safety: Immediately alert others in the vicinity. If the spill is significant, evacuate the area. Don personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[3]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect the Waste: Place the absorbed liquid or swept solid into a clearly labeled, sealable waste container. The label should read: "Non-Hazardous Pharmaceutical Waste - this compound."

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, gloves, etc.) and place them in a designated hazardous waste bag.

  • Final Disposal: The sealed container of this compound waste and the bag of contaminated materials should be stored in a designated secondary containment area. Arrange for collection by your institution's licensed chemical waste disposal contractor. The preferred method of final disposal for pharmaceutical waste is incineration.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₄[1][7]
Molecular Weight253.29 g/mol [3][7]
Melting Point178-183 °C[2][7]
Flash Point166.6 °C[2]
Solubility in WaterSlightly soluble[2]

Signaling Pathway for Regulatory Compliance

Understanding the regulatory landscape is crucial for ensuring compliant disposal practices. The following diagram illustrates the key regulatory bodies and their roles in overseeing pharmaceutical waste.

cluster_federal Federal Regulatory Agencies cluster_guidelines Key Regulations epa Environmental Protection Agency (EPA) rcra Resource Conservation and Recovery Act (RCRA) epa->rcra Enforces lab Research Laboratory (Generator of this compound Waste) epa->lab Regulates dea Drug Enforcement Administration (DEA) controlled_substances_act Controlled Substances Act dea->controlled_substances_act Enforces dea->lab Regulates (if applicable) subpart_p Subpart P (Hazardous Pharmaceutical Waste) rcra->subpart_p Includes waste_contractor Licensed Chemical Waste Disposal Contractor lab->waste_contractor Transfers waste for disposal

Caption: Regulatory pathway for pharmaceutical waste disposal.

By following these detailed procedures and understanding the regulatory context, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Diludine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment is paramount when handling chemical compounds like Diludine. Adherence to the following procedural guidance, which outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans, is vital.

Hazard Identification:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2][3]

Personal Protective Equipment (PPE) Protocol

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). A face shield may be necessary for splash protection.[1][2][4][5]Protects eyes from dust, splashes, and vapors.[4]
Skin Protection Gloves: Wear compatible chemical-resistant gloves.[1][2] Clothing: Wear impervious clothing, such as a lab coat or a chemical-resistant suit, to prevent skin exposure.[1][2][5]Prevents direct skin contact with the chemical.[2][4]
Respiratory Protection For tasks that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[2][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[5]Avoids inhalation of dust and aerosols.
Operational Plan: Step-by-Step Handling Guide

1. Preparation:

  • Ensure adequate ventilation in the handling area, preferably in a chemical fume hood.[1][4][5]

  • Confirm that a safety shower and eye wash station are accessible.[1]

  • Don the required PPE as outlined in the table above.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Avoid the formation of dust and aerosols.[1][4]

  • Do not eat, drink, or smoke in the work area.[1][4]

  • Wash hands thoroughly after handling.[1][2][4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][7]

  • Store locked up.[1][5]

Emergency Protocols
  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2]

  • If swallowed: Rinse mouth and consult a physician.[1]

  • In case of a spill: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Prevent further leakage if safe to do so. Collect the spilled material in a suitable, closed container for disposal. Decontaminate the spill area.[1]

Disposal Plan
  • Dispose of this compound and any contaminated materials in accordance with prevailing country, federal, state, and local regulations.[1]

  • Do not let the product enter drains.

  • Contaminated clothing should be taken off and washed before reuse.[1]

Experimental Workflow for Handling this compound

Diludine_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Ensure Adequate Ventilation (Fume Hood) prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Weigh/Handle this compound Avoid Dust/Aerosol Formation prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 emergency Spill or Exposure handle1->emergency post1 Clean Work Area handle2->post1 handle2->emergency post2 Dispose of Waste Properly post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 response Follow Emergency Protocols emergency->response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.